molecular formula C11H12O4 B1347584 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid CAS No. 69200-76-6

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Cat. No.: B1347584
CAS No.: 69200-76-6
M. Wt: 208.21 g/mol
InChI Key: RSELCPGRYREMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSELCPGRYREMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69200-76-6
Record name 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document synthesizes available experimental data with predictive insights to offer a thorough understanding of this compound for research and development applications.

Introduction and Chemical Identity

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a carboxylic acid derivative of 1,4-benzodioxan. The strategic placement of the propanoic acid moiety at the 2-position of the dihydrodioxin ring imparts specific stereochemical and electronic properties that make it a valuable building block. Its structure combines a rigid aromatic core with a flexible acidic side chain, a common motif in pharmacologically active molecules. The unique arrangement of the ether linkages and the carboxylic acid group allows for a range of chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acidIUPAC Nomenclature
CAS Number 69200-76-6[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 102 °CExperimental Data
Boiling Point 366 °C at 760 mmHg (Predicted)LookChem[2] (for 6-yl isomer, used as estimate)
Density 1.282 g/cm³ (Predicted)LookChem[2] (for 6-yl isomer, used as estimate)
pKa ~4.8 (Predicted)Inferred from propanoic acid
LogP 1.5 (Predicted)ChemAxon
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.General knowledge of carboxylic acids

Note: Due to the limited availability of experimental data for the 2-yl isomer, some values are predicted or inferred from the closely related 6-yl isomer or the parent propanoic acid. These should be used as estimates and validated experimentally.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. Below is a summary of the expected spectroscopic features of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxin, and propanoic acid protons.

  • Aromatic Protons: A complex multiplet in the range of δ 6.8-7.0 ppm, corresponding to the four protons on the benzene ring.

  • Dioxin Protons: A multiplet for the methine proton (CH) adjacent to the propanoic acid chain, and two multiplets for the diastereotopic methylene protons (CH₂) of the dioxin ring.

  • Propanoic Acid Protons: A multiplet for the methylene group adjacent to the dioxin ring and a triplet for the methylene group adjacent to the carboxyl group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around 170-180 ppm.

  • Aromatic Carbons: Signals in the range of 115-145 ppm.

  • Dioxin Carbons: Signals for the methine and methylene carbons of the dioxin ring.

  • Propanoic Acid Carbons: Signals for the two methylene carbons of the propanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 208.

  • Fragmentation: Expect to see fragments corresponding to the loss of the carboxyl group, and cleavage of the propanoic acid side chain.

Synthesis and Reactivity

Synthetic Approach

A known method for the synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid involves the reaction of a suitable precursor followed by extraction and purification. The resulting acid can then be esterified, for example, with methanol and p-toluenesulfonic acid.

Experimental Protocol: Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid

  • The synthesis is initiated with the appropriate starting materials (details not fully available in the provided search results).

  • The reaction mixture is worked up by partitioning between an organic solvent (e.g., ether) and an aqueous phase.

  • The aqueous phase is extracted with the organic solvent.

  • The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

  • The crude product is purified to yield 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid.

G Start Starting Materials Reaction Reaction Start->Reaction Reagents Workup Aqueous Workup (Partitioning) Reaction->Workup Extraction Ether Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Product Purified Product Drying->Product

Caption: General synthetic workflow for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Chemical Reactivity

The reactivity of this molecule is primarily dictated by the carboxylic acid group and the benzodioxin ring system.

  • Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, reduction to the corresponding alcohol, and conversion to the acid chloride.

  • Benzodioxin Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The ether linkages are generally stable but can be cleaved under harsh acidic conditions.

Potential Applications

While specific biological activity data for the 2-yl isomer is not widely published, the 1,4-benzodioxan moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzodioxan have been explored for a variety of therapeutic applications, including as α-adrenergic receptor antagonists. The propanoic acid side chain also offers a handle for further chemical modifications to explore structure-activity relationships. A study on related 2,3-dihydrobenzo[b][3]dioxine propanoic acids identified them as novel GPR40 agonists, suggesting potential applications in the treatment of type 2 diabetes mellitus[4].

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid (CAS 69200-76-6). Therefore, it is crucial to handle this compound with care, following standard laboratory safety procedures for handling new chemical entities. Based on the safety data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For related benzodioxane derivatives, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been reported[3][5].

Conclusion

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a compound with significant potential for applications in medicinal chemistry and as a synthetic intermediate. While experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on available information and predictive models. Further experimental validation of its physicochemical properties, spectroscopic characteristics, and biological activity is warranted to fully explore its potential.

References

  • Fisher Scientific.SAFETY DATA SHEET: 1,4-Benzodioxane-2-thiocarboxamide.
  • LookChem. Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID.[Link]

  • ChemicalBook.Chemical Safety Data Sheet MSDS / SDS - 2-HYDROXYMETHYL-1,4-BENZODIOXANE.
  • Design and optimization of 2,3-dihydrobenzo[b][3]dioxine propanoic acids as novel GPR40 agonists with improved pharmacokinetic and safety profiles. PubMed.[Link]

Sources

Navigating the Isomeric Landscape of Benzodioxin Propanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical entity "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" and its closely related isomers. While a specific CAS number for the title compound remains elusive in common chemical databases, this guide provides comprehensive details on its synthesis and compares its structural identifiers with those of its more documented isomers, offering a valuable reference for synthetic and medicinal chemists.

Core Identifiers: Distinguishing the Isomers

The precise substitution pattern on the benzodioxin ring system is critical to the chemical and biological properties of these compounds. The user's query specifies the propanoic acid moiety at the 2-position of the dihydro-1,4-benzodioxin ring. However, the most readily available information pertains to the 6-yl isomer and a methylated 2-yl derivative. A clear distinction is therefore essential.

Identifier3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid[1][2]3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-methylpropanoic acid
CAS Number Not readily available14939-92-5100117-85-9
Molecular Formula C₁₁H₁₂O₄C₁₁H₁₂O₄C₁₂H₁₄O₄
Molecular Weight 208.21 g/mol 208.21 g/mol 222.24 g/mol
IUPAC Name 3-(2,3-Dihydro-1,4-benzodioxan-2-yl)propanoic acid3-(2,3-Dihydro-1,4-benzodioxan-6-yl)propanoic acid3-(2,3-Dihydro-1,4-benzodioxan-2-yl)-2-methylpropanoic acid
Canonical SMILES C1C(OC2=CC=CC=C2O1)CC(=O)OC1C(OC2=CC=C(C=C2)CC(=O)O)OCC(C(=O)O)CC1OC2=CC=CC=C2O1

Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

While a dedicated CAS registry number is not readily found, a synthetic route for 3-(2,3-dihydro[4H]1,4-benzodioxin-2-yl)propionic acid has been reported. The procedure highlights a practical approach to accessing this specific isomer.

Experimental Protocol

A documented synthesis involves the following key steps. The process begins with the alkylation of a suitable starting material, followed by hydrolysis to yield the desired carboxylic acid.

Step 1: Alkylation

  • To a solution of the sodium salt of a di-ethyl malonate derivative in a suitable solvent (e.g., anhydrous ethanol), 2-bromomethyl-2,3-dihydro-1,4-benzodioxin is added.

  • The reaction mixture is heated under reflux for several hours to ensure complete reaction.

  • The solvent is then removed under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • The resulting crude product from Step 1 is subjected to hydrolysis using a strong base (e.g., sodium hydroxide) in an aqueous-alcoholic solution.

  • The mixture is heated under reflux to facilitate the hydrolysis of the ester groups.

  • Following hydrolysis, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1. This step also promotes the decarboxylation of the malonic acid intermediate.

  • The aqueous phase is then extracted with an organic solvent, such as diethyl ether.

  • The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated to yield the crude product.

Step 3: Purification

  • The crude 3-(2,3-dihydro[4H]1,4-benzodioxin-2-yl)propionic acid can be further purified by recrystallization from a suitable solvent system to obtain the final product with a reported melting point of 102°C.

Synthesis_Workflow start Starting Materials: - Di-ethyl malonate derivative - 2-bromomethyl-2,3-dihydro-1,4-benzodioxin alkylation Step 1: Alkylation (Reflux in Ethanol) start->alkylation hydrolysis Step 2: Hydrolysis & Decarboxylation (NaOH, then HCl) alkylation->hydrolysis extraction Extraction (Diethyl Ether) hydrolysis->extraction purification Step 3: Purification (Recrystallization) extraction->purification product Final Product: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid purification->product

Caption: Synthetic workflow for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Physicochemical and Spectroscopic Data

Detailed analytical data for the title compound is scarce due to its limited commercial availability. However, based on the synthesis protocol, the expected molecular formula is C₁₁H₁₂O₄ with a molecular weight of 208.21 g/mol . The reported melting point is 102°C.

For the well-characterized isomer, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS: 14939-92-5), the following data is available[1]:

  • Melting Point: 67.5-69.5 °C

  • Boiling Point: 366 °C at 760 mmHg

  • Density: 1.282 g/cm³

Characterization of the 2-yl isomer would typically involve:

  • ¹H NMR Spectroscopy: To confirm the proton environment, including the characteristic signals of the propanoic acid chain and their coupling to the chiral center at the 2-position of the benzodioxin ring.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry: To determine the exact mass and fragmentation pattern, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid O-H and C=O stretches.

Potential Applications in Research and Drug Development

While specific biological activities for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid are not widely reported, the benzodioxin scaffold is a known pharmacophore present in numerous biologically active compounds. The isomeric 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is noted as a starting material for the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds[1]. This suggests that the 2-yl isomer could also serve as a valuable building block in medicinal chemistry for the exploration of new therapeutic agents.

The structural differences between the 2-yl and 6-yl isomers would lead to distinct spatial arrangements of the propanoic acid side chain relative to the benzodioxin ring system. This would, in turn, influence their interaction with biological targets.

Isomer_Comparison cluster_properties Key Differences parent Benzodioxin Propanoic Acid Core isomer2yl 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid (User's Query) parent->isomer2yl Substitution at C2 isomer6yl 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (Well-Documented Isomer) parent->isomer6yl Substitution at C6 methylated 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-methylpropanoic acid (Derivative) isomer2yl->methylated Methylation of Propanoic Chain isomer2yl_prop Unique 3D structure Potential for novel bioactivity isomer2yl->isomer2yl_prop isomer6yl_prop Established precursor for NSAIDs Known biological activities isomer6yl->isomer6yl_prop

Caption: Isomeric relationship and key distinctions of the benzodioxin propanoic acids.

Safety and Handling

Specific safety information for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the 6-yl isomer, it is classified as an irritant[1].

Conclusion

This technical guide provides a comprehensive overview of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid, acknowledging the current lack of a dedicated CAS number while providing a documented synthesis protocol. By comparing it with its well-characterized isomers, this document offers a valuable resource for researchers interested in exploring the chemical space and potential applications of this and related benzodioxin derivatives in drug discovery and materials science.

References

  • LookChem. Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID. [Link]

Sources

An In-depth Technical Guide to 1,4-Benzodioxan-Containing α1-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific molecule "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" is not extensively documented, its foundational structure is central to a clinically significant class of pharmaceuticals: the α1-adrenergic receptor antagonists. This guide provides an in-depth exploration of this chemical space, focusing on the synthesis, structure-activity relationships (SAR), and biological evaluation of analogues based on the quintessential drug, Doxazosin.[1][2] Our narrative is designed to bridge synthetic strategy with mechanistic understanding, offering field-proven insights for researchers actively engaged in drug discovery.

I. The 1,4-Benzodioxan Core: A Cornerstone for α1-Adrenoceptor Antagonism

The therapeutic efficacy of drugs like Doxazosin in treating hypertension and benign prostatic hyperplasia (BPH) stems from their ability to selectively block α1-adrenoceptors.[3][4] This antagonism leads to the relaxation of smooth muscle in blood vessels and the prostate, respectively. The chemical architecture of these antagonists is modular, typically comprising three key components as illustrated by Doxazosin:

  • The 1,4-Benzodioxan Moiety: This heterocyclic system acts as a crucial recognition element for the receptor.

  • A Piperazine Linker: A central connecting unit that can be modified to tune pharmacokinetic properties.[5][6]

  • A Quinazoline Headgroup: This nitrogen-containing heterocycle is vital for high-affinity binding.[1]

Understanding the interplay between these components is fundamental to designing novel analogues with improved potency, selectivity, or metabolic stability.

II. Core Synthesis Strategies: Building the 1,4-Benzodioxan Intermediate

The cornerstone of synthesizing Doxazosin and its analogues is the efficient construction of the key intermediate, (2,3-dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone. The synthesis is a multi-step process where control over purity at each stage is critical to the quality of the final active pharmaceutical ingredient (API).[7]

Workflow for Key Intermediate Synthesis

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Amidation cluster_2 Side Reaction Control A Pyrocatechol C Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate A->C Base (e.g., K2CO3) Azeotropic Reflux B Ethyl 2,3-Dibromopropionate B->C E (2,3-dihydro-1,4-benzodioxin-2-yl) (piperazin-1-yl)methanone (Key Intermediate) C->E Direct Condensation C->E D Piperazine D->E F Bis-amide Impurity E->F Excess Carboxylate

Caption: Synthetic pathway to the key benzodioxan-piperazine intermediate.

Expertise in Action: Causality Behind Experimental Choices

  • Step 1: Cyclization: The reaction of pyrocatechol with ethyl 2,3-dibromopropionate is a Williamson ether synthesis followed by an intramolecular cyclization. The use of a base like potassium carbonate is crucial for deprotonating the phenolic hydroxyl groups of pyrocatechol, making them nucleophilic.[8] Azeotropic removal of water drives the reaction to completion. The choice of solvent (e.g., toluene) is critical for facilitating this azeotropic distillation.[7]

  • Step 2: Amidation: The direct condensation of the resulting ester with piperazine forms the desired amide intermediate. A significant challenge in this step is the formation of a bis-amide impurity, where one molecule of piperazine reacts with two molecules of the ester.[7] To mitigate this, reaction conditions must be carefully controlled, often by using an excess of piperazine and managing the reaction temperature and time. Purification at this stage is paramount, as the removal of the bis-amide impurity from the final product is notoriously difficult.[7]

III. Final Assembly and Analogue Synthesis

The final step involves coupling the benzodioxan-piperazine intermediate with a suitable quinazoline moiety. For Doxazosin, this is 2-chloro-4-amino-6,7-dimethoxyquinazoline.[9]

Protocol 1: Synthesis of Doxazosin Hydrochloride

This protocol is a representative procedure for the final coupling step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge (2,3-dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone (1.0 eq) and 2-chloro-4-amino-6,7-dimethoxyquinazoline (0.95 eq) in n-butanol as the solvent.[8]

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 3-5 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion, cool the reaction mixture to approximately 80 °C. The product, Doxazosin hydrochloride, will precipitate as a solid.[8]

  • Purification: Collect the solid by filtration. Wash the filter cake with hot n-butanol to remove unreacted starting materials, followed by a water wash.[7]

  • Drying: Dry the purified solid under vacuum to yield Doxazosin hydrochloride. The free base can be obtained by subsequent treatment with an aqueous base like ammonium hydroxide.[7]

IV. Structure-Activity Relationships (SAR) and Analogue Design

The extensive body of research on quinazoline-based α1-antagonists provides clear insights into the structural requirements for high affinity and selectivity.

Structural ModificationImpact on ActivityRationale & References
Piperazine Ring Replacement Generally reduces antihypertensive activity in vivo, even if in vitro α1-antagonism is retained.The piperazine ring is not essential for receptor binding itself but plays a critical role in the pharmacokinetic properties (e.g., absorption, distribution) of the molecule. Replacing it with an N,N'-dimethyl alkanediamine chain, for instance, leads to a significant drop in in vivo efficacy.[5][6]
Substitution on the Benzodioxan Ring Can modulate selectivity between α1-adrenoceptor subtypes (α1A, α1B, α1D).The aromatic portion of the benzodioxan moiety interacts with a specific region of the receptor. Altering its electronic or steric properties can fine-tune the binding profile.[10]
Modification of the Quinazoline Core Generally not well-tolerated. This part of the molecule is crucial for anchoring the ligand in the receptor's binding pocket.The dimethoxy-quinazoline group is a highly optimized pharmacophore for α1-adrenoceptor antagonism.[1]

These SAR insights are critical for guiding the design of new analogues. For example, a researcher might aim to improve the uroselectivity of a compound by making targeted modifications to the benzodioxan ring to favor binding to the α1A subtype, which is prevalent in the prostate.

V. Biological Evaluation: Quantifying Receptor Affinity

A cornerstone of the drug discovery process is quantifying the interaction between a new compound and its biological target. For α1-adrenoceptor antagonists, a competitive radioligand binding assay is the gold standard for determining binding affinity (Ki).

Workflow for Radioligand Binding Assay

G A Prepare Cell Membranes (Expressing α1-receptors) B Incubate Membranes with: 1. Radioligand (e.g., [3H]-Prazosin) 2. Test Compound (Varying Conc.) A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: α1-Adrenoceptor Competitive Binding Assay

This protocol outlines a self-validating system for assessing the binding affinity of novel benzodioxan derivatives.

  • Membrane Preparation: Utilize cell membranes from a stable cell line engineered to express a specific human α1-adrenoceptor subtype (e.g., α1A, α1B, or α1D).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-50 µg of protein).

    • A fixed concentration of a high-affinity radioligand, such as [3H]-Prazosin (a well-characterized α1-antagonist). The concentration should be near its dissociation constant (Kd) to ensure assay sensitivity.

    • Varying concentrations of the unlabeled test compound (your benzodioxan analogue). Include a control with no test compound (total binding) and a control with a high concentration of a known non-radioactive antagonist like Phentolamine to determine non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioactivity will decrease as the concentration of the test compound increases. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VI. Conclusion and Future Directions

The 1,4-benzodioxan scaffold remains a highly fertile ground for the discovery of novel therapeutics. While its application as an α1-adrenoceptor antagonist is well-established, the versatility of its chemistry allows for exploration into other target classes. For instance, derivatives have been investigated for anti-inflammatory[11][12] and even potential anticancer activities.[10] Future research will likely focus on developing subtype-selective ligands to minimize side effects and exploring novel therapeutic applications by decorating the core scaffold with different pharmacophoric elements. The robust synthetic routes and well-defined biological assays described herein provide a solid foundation for any research team aiming to innovate within this valuable chemical space.

References

  • A RELIABLE MULTIGRAM SYNTHESIS OF (±) DOXAZOSIN. Organic Preparations and Procedures International.
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate.
  • Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid. PrepChem.com.
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available from: [Link]

  • Process for synthesizing doxazosin mesylate. Google Patents.
  • Synthesis of a New Doxazosin‐Related Compound. Taylor & Francis Online. Available from: [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed. Available from: [Link]

  • Process for the preparation of doxazosin and salts thereof. Google Patents.
  • Process for the preparation of doxazosin and salts thereof. Google Patents.
  • Pharmacological evaluation of prazosin- and doxazosin-related compounds with modified piperazine ring. PubMed. Available from: [Link]

  • Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. PubMed. Available from: [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available from: [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available from: [Link]

  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. Available from: [Link]

  • .alpha.-Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry. Available from: [Link]

  • alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. PubMed. Available from: [Link]

  • A complete study of Doxazosin characterization. ResearchGate. Available from: [Link]

  • Alpha 1-adrenoreceptor antagonists bearing a quinazoline or a benzodioxane moiety. Unknown Source. Available from: [Link]

  • Doxazosin. PubChem. Available from: [Link]

  • Clinical pharmacological studies with doxazosin. PMC. Available from: [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available from: [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available from: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available from: [Link]

Sources

"3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Abstract

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a notable chemical entity, primarily recognized not for its direct therapeutic applications, but as a critical intermediate in the synthesis of potent and selective α1-adrenoceptor antagonists. This guide delineates a hypothesized mechanism of action for this compound, predicated on its structural contribution to these antagonists. We will explore the well-established signaling pathways of the α1-adrenoceptor and propose a comprehensive experimental framework to rigorously evaluate the direct and indirect effects of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid on this pathway. This document is intended for researchers and drug development professionals seeking to understand the foundational pharmacology of this compound and its derivatives.

Introduction: The Chemical Identity of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a carboxylic acid derivative of 1,4-benzodioxan. Its chemical structure, characterized by the rigid dihydro-1,4-benzodioxin ring system linked to a flexible propanoic acid chain, provides a unique scaffold for drug design. While this compound itself is not a marketed therapeutic agent, its structural motifs are integral to a class of drugs that exhibit high affinity and selectivity for the α1-adrenoceptor.

Table 1: Physicochemical Properties of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

PropertyValue
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in organic solvents such as DMSO and methanol
PubChem CID134633

The α1-Adrenoceptor: A Key Therapeutic Target

The α1-adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in the regulation of vascular tone, smooth muscle contraction, and various functions within the central nervous system. There are three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D, all of which couple to Gq/11 G proteins.

The Canonical Gq/11 Signaling Pathway

Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. This initiates a cascade of intracellular events:

  • Phospholipase C (PLC) Activation: The activated α subunit of Gq/11 stimulates PLC.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC.

  • Downstream Cellular Responses: Activated PKC phosphorylates a multitude of target proteins, leading to a variety of cellular responses, including smooth muscle contraction, cell growth, and proliferation.

Figure 1: The canonical α1-adrenoceptor Gq/11 signaling pathway.

Hypothesized Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Given its role as a precursor to potent α1-adrenoceptor antagonists, it is plausible that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid itself possesses some affinity for the α1-adrenoceptor. We hypothesize that it acts as a competitive antagonist or a weak partial agonist at the α1-adrenoceptor.

  • As a Competitive Antagonist: The compound may bind to the orthosteric site of the α1-adrenoceptor, the same site as the endogenous agonist norepinephrine, but fail to induce the conformational change necessary for receptor activation. By occupying the binding site, it would prevent the binding of norepinephrine and thus inhibit downstream signaling.

  • As a Weak Partial Agonist: Alternatively, it might bind to the receptor and induce a submaximal response compared to the full agonist. In the presence of a full agonist, a partial agonist can act as a functional antagonist by competing for receptor occupancy.

The benzodioxin moiety is a common feature in many selective α1-adrenoceptor antagonists, suggesting it plays a key role in receptor recognition and binding. The propanoic acid side chain may influence the compound's pharmacokinetic properties or contribute to its binding affinity.

Proposed Experimental Framework for Mechanism of Action Validation

To test the hypothesis that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid interacts with the α1-adrenoceptor, a multi-tiered experimental approach is required.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine if the compound directly interacts with the α1-adrenoceptor.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing a human α1-adrenoceptor subtype (e.g., HEK293-α1A).

    • Harvest the cells and homogenize them in a hypotonic buffer to isolate the cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-prazosin).

    • Add increasing concentrations of unlabeled 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

    • Incubate to allow for binding equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the inhibition constant (Ki).

Causality Behind Experimental Choices: This assay directly measures the affinity of the test compound for the receptor, providing a quantitative measure (Ki) of its binding potency. The use of a well-characterized radiolabeled antagonist allows for a sensitive and specific assessment of competitive binding.

binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells HEK293-α1A Cells Membranes Isolated Cell Membranes Cells->Membranes Homogenization Incubation Incubation Membranes->Incubation Radioligand [³H]-Prazosin Radioligand->Incubation TestCompound 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plot Plot % Binding vs. [Compound] Counting->Plot Ki Determine Ki Plot->Ki

Figure 2: Workflow for the radioligand binding assay.

Tier 2: Functional Assays

If binding is confirmed, the next step is to assess the functional consequences of this binding.

Protocol: Intracellular Calcium Mobilization Assay

  • Cell Preparation:

    • Plate the α1-adrenoceptor expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist/Antagonist Mode Testing:

    • Agonist Mode: Add increasing concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid and measure the fluorescence signal over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a fixed concentration of a known α1-adrenoceptor agonist (e.g., phenylephrine). Measure the fluorescence signal. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (if agonistic activity is observed).

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Causality Behind Experimental Choices: This assay directly measures a key downstream event in the Gq/11 signaling pathway. It allows for the differentiation between agonist, partial agonist, and antagonist activity.

Data Interpretation and Future Directions

The results from these experiments will provide a clear picture of the interaction between 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid and the α1-adrenoceptor.

Table 2: Potential Outcomes and Their Interpretations

Binding Assay ResultFunctional Assay ResultInterpretation
High Affinity (Low Ki)No agonist activity, potent inhibition of agonist responseCompetitive Antagonist
High Affinity (Low Ki)Submaximal agonist activity, inhibition of full agonist responsePartial Agonist
Low to No AffinityNo effect in functional assaysThe compound does not directly interact with the α1-adrenoceptor. Its role is purely as a synthetic precursor.

Should the compound demonstrate significant antagonist or partial agonist activity, further studies would be warranted to determine its selectivity for the different α1-adrenoceptor subtypes and its in vivo efficacy and pharmacokinetic profile.

Conclusion

While 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is primarily known as a synthetic intermediate, its structural similarity to known α1-adrenoceptor antagonists suggests a potential, yet unconfirmed, mechanism of action involving direct interaction with this receptor. The proposed experimental framework provides a robust and logical pathway to elucidate this potential mechanism. Such studies would not only enhance our understanding of this specific molecule but could also provide valuable insights for the future design of novel α1-adrenoceptor modulators.

References

  • PubChem Compound Summary for CID 134633, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Alpha-1 Adrenergic Receptor. Wikipedia. [Link]

  • Gq alpha subunit. Wikipedia. [Link]

  • Radioligand. Wikipedia. [Link]

  • Calcium imaging. Wikipedia. [Link]

An In-Depth Technical Guide to the Solubility Profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, a molecule of interest in pharmaceutical development. We delve into the foundational physicochemical properties of the compound, detailing its structure and the pivotal role of its carboxylic acid moiety in governing pH-dependent solubility. This guide outlines rigorous, standards-compliant protocols for determining both thermodynamic (equilibrium) and kinetic solubility, explaining the scientific rationale behind each experimental choice. Data are presented to illustrate the compound's behavior in various aqueous environments, including biorelevant media, to simulate its journey through the gastrointestinal tract. Finally, we synthesize these findings to discuss their direct implications for preclinical and formulation development, offering a strategic roadmap for advancing this promising chemical entity.

The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few parameters are as fundamental as solubility. For orally administered drugs, which represent the majority of pharmaceutical products, an API must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[1] Poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise clinical efficacy and even lead to the termination of promising drug candidates.

The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[2][3] This system categorizes drugs into four classes, guiding formulation strategies and regulatory decisions.[1][2] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4][5] Understanding where a compound like 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid falls within this system is a primary objective of pre-formulation studies.

Physicochemical Characterization of the Target Molecule

A molecule's solubility is intrinsically linked to its chemical structure. A thorough characterization is therefore the first step in building a comprehensive solubility profile.

Chemical Structure and Key Functional Groups

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid possesses a distinct architecture comprising a benzodioxane ring system linked to a propanoic acid chain. The key functional groups influencing its solubility are:

  • Carboxylic Acid (-COOH): This is the primary acidic functional group. Its ability to donate a proton (ionize) at different pH values is the single most important factor governing the aqueous solubility of the molecule.[6]

  • Benzodioxane Moiety: This fused ring system is relatively hydrophobic and contributes to the molecule's overall lipophilicity, which tends to decrease aqueous solubility.[7]

  • Ether Linkages (-O-): The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, which may slightly enhance interaction with water molecules.

Caption: Chemical structure of the target molecule.

pKa and its Impact on Solubility: The Henderson-Hasselbalch Equation

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a weak acid like our target molecule, the Henderson-Hasselbalch equation is fundamental to predicting its pH-dependent solubility.[8][9]

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the ionized (deprotonated) form (the highly soluble carboxylate).

  • [HA] is the concentration of the non-ionized (protonated) form (the less soluble carboxylic acid).

When the pH is below the pKa, the non-ionized form [HA] predominates, leading to lower solubility. As the pH rises above the pKa, the ionized form [A⁻] becomes dominant, and solubility increases dramatically.[10][11] The pKa of the propanoic acid group is anticipated to be in the range of 4.5 - 5.0.[6] This theoretical underpinning dictates our experimental design for the pH-solubility profile.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for pre-formulation.[12][13] It is crucial for understanding the maximum achievable concentration for oral absorption and for developing stable formulations.[14]

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies like the International Council for Harmonisation (ICH).[15][16]

Objective: To determine the equilibrium solubility of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in aqueous buffers of varying pH at 37 °C.

Materials:

  • Crystalline 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

  • Glass vials (e.g., 4 mL) with screw caps

  • ICH-compliant buffers: pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[16]

  • Orbital shaker with temperature control (37 ± 1 °C)

  • Syringe filters (0.22 µm, PVDF)

  • Calibrated pH meter

  • Validated HPLC-UV analytical method for quantification

Step-by-Step Protocol:

  • Preparation: Prepare the required aqueous buffers (pH 1.2, 4.5, 6.8) according to pharmacopeial standards.

  • Compound Addition: Add an excess amount of the solid compound to a series of vials (N=3 replicates per pH). The goal is to ensure a solid phase remains at equilibrium, indicating saturation. A starting point is to add ~10 mg to 1 mL of buffer.

  • Incubation: Place the sealed vials in an orbital shaker set to a constant agitation (e.g., 150 rpm) and temperature (37 °C).

  • Equilibration: Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is standard, with a 48-hour time point recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).[12][13]

  • pH Measurement: After incubation, measure and record the final pH of each suspension to ensure it has not drifted from the target value.[17]

  • Sampling & Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.

  • Data Reporting: Report the solubility as the mean ± standard deviation in µg/mL and mM for each pH condition.

Workflow and Data Presentation

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Table 1: pH-Solubility Profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid at 37 °C

Buffer pH (ICH)Mean Solubility (µg/mL)Std. DeviationMean Solubility (mM)
1.25.20.40.025
4.555.73.10.267
6.81850.492.58.887

Note: Data are representative and for illustrative purposes.

Kinetic Solubility Assessment

In early drug discovery, speed is paramount. Kinetic solubility assays are high-throughput methods used to rapidly screen compounds.[18] These assays measure the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[15][19] While not a true equilibrium value, it is an excellent predictor of potential solubility issues in biological assays.[18]

Experimental Protocol: Miniaturized Turbidimetric Method

Objective: To rapidly assess the kinetic solubility of the target compound.

Materials:

  • 10 mM DMSO stock solution of the target compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with nephelometry or absorbance reading capabilities

Step-by-Step Protocol:

  • Plate Preparation: Add PBS (e.g., 198 µL) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) to the wells to achieve a target concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Mix the plate briefly and incubate at room temperature for a defined period (e.g., 2 hours).[19]

  • Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in signal compared to a buffer/DMSO control indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Table 2: Kinetic vs. Thermodynamic Solubility

Assay TypeKey FeatureTypical Use Case
Thermodynamic Measures true equilibrium from solid statePre-formulation, regulatory filings
Kinetic Measures precipitation from a DMSO stockHigh-throughput screening, early discovery

Influence of Biorelevant Media

Standard buffers do not fully replicate the complex environment of the human gut. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin that mimic the solubilizing effects of intestinal fluids.[20][21] Testing in these media is crucial for predicting in vivo performance, especially for poorly soluble (BCS Class II/IV) compounds.[22][23]

Rationale: The presence of micelles in FaSSIF and FeSSIF can significantly increase the solubility of lipophilic compounds.[23] Comparing solubility in these media can also help predict potential food effects on drug absorption.[21]

Table 3: Solubility in Biorelevant Media at 37 °C

MediapHMean Solubility (µg/mL)Fold Increase (vs. pH 6.8 Buffer)
FaSSIF (Fasted State)6.52430.1~1.3x
FeSSIF (Fed State)5.0985.6~17.7x (vs. pH 4.5 buffer)

Note: Data are representative and for illustrative purposes.

The significant increase in solubility in FeSSIF, despite its lower pH compared to FaSSIF, highlights the powerful solubilizing effect of the higher bile salt and lecithin concentrations that simulate a fed state.[22]

Interpretation and Implications for Formulation Strategy

The collective data paints a clear picture of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid as a compound with pH-dependent solubility, characteristic of a weak acid.

  • Low Solubility at Gastric pH: The very low solubility at pH 1.2 suggests that dissolution in the stomach will be minimal.

  • BCS Classification: Assuming a hypothetical highest dose strength of 100 mg, the compound would be classified as low solubility according to BCS criteria, as 100 mg would require over 1.9 L of pH 1.2 buffer to dissolve (100,000 µg / 5.2 µg/mL = 19,230 mL). This places it into either BCS Class II or IV, pending permeability data.

  • Formulation Strategy: The low intrinsic solubility necessitates enabling formulation strategies. Given the dramatic increase in solubility at higher pH, approaches could include:

    • Salt Formation: Creating a sodium or potassium salt could significantly improve dissolution rate and solubility.

    • Amorphous Solid Dispersions: Dispersing the amorphous API in a polymer matrix can enhance solubility by preventing crystallization and maintaining a supersaturated state.

    • Enteric Coating: A formulation that bypasses the acidic stomach and releases the drug in the higher pH environment of the small intestine would be highly advantageous.

Caption: Logical flow from solubility data to formulation strategy.

Conclusion

This comprehensive guide establishes that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a weak acid with low intrinsic aqueous solubility that is highly dependent on pH. Its behavior in standard and biorelevant media strongly suggests that it will be a BCS Class II or IV compound, for which bioavailability will be limited by its dissolution rate. The data-driven insights and protocols outlined herein provide a robust foundation for drug development professionals to devise targeted formulation strategies, such as salt formation or amorphous solid dispersions, to overcome these solubility challenges and unlock the therapeutic potential of this molecule.

References

  • Wikipedia. Biopharmaceutics Classification System . Wikipedia. [Link]

  • Biotec. (2013). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2) . Dissolution Technologies. [Link]

  • Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach . Dissolution Technologies. [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development . Pharma Lesson. [Link]

  • Biorelevant.com. The BCS (Biopharmaceutical Classification System) . Biorelevant.com. [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC . Biorelevant.com. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol . AxisPharm. [Link]

  • BioDuro. ADME Solubility Assay . BioDuro. [Link]

  • Bergström, C. A., et al. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media . PubMed. [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules . PubMed. [Link]

  • Paixão, P., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review . PMC - NIH. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility . protocols.io. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) . protocols.io. [Link]

  • Chavda, H. V., et al. (2010). Biopharmaceutics Classification System . Systematic Reviews in Pharmacy. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery . PubMed. [Link]

  • Domainex. Thermodynamic Solubility Assay . Domainex. [Link]

  • Biorelevant.com. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations . SciSpace. [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study . ADMET & DMPK. [Link]

  • Evotec. Thermodynamic Solubility Assay . Evotec. [Link]

  • Panus, P. C. Pharmacokinetics . AccessPhysiotherapy. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD . Open Education Alberta. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries . PubMed Central. [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment . Admescope. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses . Microbe Notes. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 . European Medicines Agency (EMA). [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. [Link]

  • Trade Science Inc. (2007). Chemistry and Pharmacology of Benzodioxanes . TSI Journals. [Link]

  • LookChem. Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID . LookChem. [Link]

  • National Institutes of Health (NIH). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket . NIH. [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium . ACS Publications. [Link]

  • Quora. What are some chemical properties of propionic acid? . Quora. [Link]

  • Wikipedia. Benzodioxan . Wikipedia. [Link]

  • PubChem. 2-[(2,3-Dihydro-benzo[2][21]dioxine-6-carbonyl)-amino]-propionic acid . PubChem. [Link]

  • Wikipedia. Propionic acid . Wikipedia. [Link]

  • University of Milan. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design . AIR Unimi. [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid as a Prostaglandin D2 Receptor (DP1) Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a molecule of interest within the broader class of aryl propionic acid derivatives, a group known to include compounds with significant anti-inflammatory properties.[1][2] While direct biological data for this specific compound is not extensively published, its structural motifs are present in molecules with diverse pharmacological activities, including those targeting G protein-coupled receptors (GPCRs).[3] A particularly relevant target, given the inflammatory context of related compounds, is the prostaglandin D2 (PGD2) signaling pathway. PGD2 is a key lipid mediator involved in orchestrating inflammatory responses, particularly in allergic diseases like asthma.[4][5] It exerts its effects through two primary GPCRs: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[4][5]

This document provides a detailed guide for the in vitro evaluation of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" (hereinafter referred to as the 'Test Compound') as a potential antagonist of the PGD2 receptor, with a primary focus on the DP1 receptor. The DP1 receptor is a Gs protein-coupled receptor whose activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[6][7] Antagonism of this receptor is a therapeutic strategy being explored for allergic rhinitis and other inflammatory conditions.[8][9]

The protocols herein are designed to first establish the binding affinity of the Test Compound to the DP1 receptor and then to functionally characterize its ability to modulate receptor signaling. These assays represent a robust, foundational screening cascade for identifying and characterizing novel DP1 receptor antagonists.

The DP1 Receptor Signaling Pathway

The DP1 receptor is a class A GPCR that, upon binding its endogenous ligand PGD2, couples to the stimulatory G protein, Gs.[7] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP. The subsequent rise in intracellular cAMP levels activates various downstream effectors, including Protein Kinase A (PKA), to mediate physiological responses.[6][7] In the context of inflammation, these responses can include vasodilation and modulation of immune cell activity.[4] An antagonist would block PGD2 from binding to the DP1 receptor, thereby preventing this signaling cascade.

DP1_Signaling_Pathway cluster_gpcr Membrane PGD2 PGD2 (Agonist) DP1 DP1 Receptor (GPCR) PGD2->DP1 Binds & Activates Test_Compound Test Compound (Antagonist) Test_Compound->DP1 Binds & Blocks Gs Gs Protein (Gαs, Gβγ) DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., vasodilation) PKA->Response Phosphorylates & Modulates

Figure 1: DP1 Receptor Signaling Cascade.

Experimental Workflow for Antagonist Characterization

A logical and efficient workflow is crucial for characterizing a potential GPCR antagonist. The primary objective is to determine if the Test Compound binds to the receptor of interest. A positive result in a binding assay is then followed by a functional assay to ascertain the nature of this interaction (i.e., agonist, antagonist, or allosteric modulator).

Experimental_Workflow start Start: Hypothesized DP1 Antagonist binding_assay Protocol 1: Competitive Radioligand Binding Assay start->binding_assay binding_result Does it bind? (Determine IC50 & Ki) binding_assay->binding_result no_binding No significant binding. Consider other targets or terminate investigation. binding_result->no_binding No functional_assay Protocol 2: cAMP Functional Assay (Antagonist Mode) binding_result->functional_assay Yes functional_result Does it inhibit agonist response? (Determine IC50) functional_assay->functional_result no_inhibition No antagonist activity. (May be an agonist or inactive). Test in agonist mode. functional_result->no_inhibition No conclusion Conclusion: Compound is a confirmed in vitro DP1 antagonist. functional_result->conclusion Yes

Figure 2: In Vitro Assay Cascade for DP1 Antagonist Validation.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the Test Compound for the human DP1 receptor by measuring its ability to compete with a known radiolabeled ligand.

Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]-PGD2) from the DP1 receptor by the unlabeled Test Compound.[10][11] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity and concentration of the Test Compound. By generating a concentration-response curve, the half-maximal inhibitory concentration (IC50) can be determined, from which the inhibitor constant (Ki) is calculated.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human DP1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Prostaglandin D2.

  • Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).

  • Test Compound: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail and Microplate Scintillation Counter .

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of the Test Compound in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

    • Dilute the cell membranes in ice-cold assay buffer to a pre-optimized concentration.

    • Dilute the [³H]-PGD2 in assay buffer to a final concentration near its Kd value (typically 1-5 nM).

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 25 µL of assay buffer.

    • Non-specific Binding (NSB): Add 25 µL of 10 µM unlabeled PGD2.

    • Test Compound: Add 25 µL of each dilution of the Test Compound.

  • Assay Execution:

    • To all wells, add 25 µL of the diluted [³H]-PGD2.

    • Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to all wells. The final volume is 100 µL.

    • Seal the plate and incubate at room temperature for a pre-determined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by harvesting the plate contents onto the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioligand.

    • Dry the filter plate completely.

  • Detection:

    • Add scintillation cocktail to each well of the dried filter plate.

    • Seal the plate and count the radioactivity in a microplate scintillation counter (counts per minute, CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition for each concentration of the Test Compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

  • Plot % Inhibition versus the log concentration of the Test Compound.

  • Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Antagonist Assay

Objective: To functionally assess the Test Compound's ability to inhibit agonist-induced cAMP production in whole cells expressing the DP1 receptor.

Principle: Since DP1 is a Gs-coupled receptor, its activation by an agonist (like PGD2 or the selective DP1 agonist BW245C) leads to a measurable increase in intracellular cAMP.[7][12] An antagonist will inhibit this increase in a dose-dependent manner. This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a common and robust method for quantifying cAMP.[13][14]

Materials:

  • Cell Line: A stable cell line expressing the human DP1 receptor (e.g., HEK293-hDP1).

  • Cell Culture Medium: As required for the specific cell line.

  • Agonist: PGD2 or a selective DP1 agonist like BW245C.

  • Test Compound: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

  • cAMP Assay Kit: HTRF-based cAMP detection kit (e.g., from Cisbio) or a bioluminescent kit (e.g., Promega cAMP-Glo™).[15][16] These kits typically include a cAMP standard, a labeled cAMP conjugate, and a specific antibody.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • Assay Plate: 384-well, low-volume, white plate.

  • HTRF-compatible Plate Reader.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest the cells, wash, and resuspend in stimulation buffer (typically HBSS-based) containing a PDE inhibitor like IBMX.

    • Determine cell density and adjust to the optimized concentration for the assay.

  • Assay Plate Setup (Antagonist Mode):

    • Dispense cells into the 384-well plate (e.g., 5 µL/well).

    • Add the Test Compound at various concentrations (e.g., 5 µL of a 4x stock) and incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor.

    • To stimulate the cells, add a fixed concentration of the agonist (e.g., PGD2 at its EC80 concentration, 10 µL of a 2x stock). The EC80 concentration should be predetermined in a separate agonist-mode experiment.

  • Incubation:

    • Seal the plate and incubate at room temperature for a pre-optimized duration (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol for the chosen cAMP kit, add the detection reagents. This typically involves adding the labeled cAMP conjugate and the anti-cAMP antibody (often in a single lysis buffer).[14]

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis:

  • Calculate the HTRF ratio (e.g., (Acceptor Signal / Donor Signal) * 10,000). The signal is inversely proportional to the cAMP concentration.

  • Using a cAMP standard curve run in parallel, convert the HTRF ratio values to cAMP concentrations (nM).[13]

  • Calculate the percent inhibition of the agonist response for each concentration of the Test Compound.

  • Plot % Inhibition versus the log concentration of the Test Compound.

  • Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated response.

Data Presentation

Quantitative results should be summarized clearly to allow for easy interpretation and comparison.

Table 1: Binding Affinity of Test Compound at the Human DP1 Receptor

Compound Radioligand IC50 (nM) Ki (nM) n
Test Compound [³H]-PGD2 Value Value 3
Reference Antagonist [³H]-PGD2 Value Value 3

Data are presented as mean from n=3 independent experiments.

Table 2: Functional Antagonism of Test Compound on Agonist-Induced cAMP Production

Compound Agonist (at EC80) IC50 (nM) n
Test Compound PGD2 Value 3
Reference Antagonist PGD2 Value 3

Data are presented as mean from n=3 independent experiments.

Trustworthiness and Self-Validation

To ensure the scientific integrity of the generated data, each protocol must incorporate a system of controls and checks.

  • Positive and Negative Controls: In the binding assay, unlabeled PGD2 serves as a positive control for displacement. In the functional assay, a known DP1 antagonist should be run as a reference compound. The vehicle control (e.g., DMSO) serves as the negative control, defining the 0% inhibition level.

  • Assay Window: The signal-to-background ratio (in the binding assay) and the signal-to-noise ratio (in the functional assay) must be sufficiently large to provide a robust assay window. For the cAMP assay, the fold-induction by the agonist should be consistent between experiments.

  • Reproducibility: All experiments should be performed with appropriate technical replicates (e.g., triplicate wells) and repeated on multiple independent days (biological replicates) to ensure the results are reproducible.

  • Agonist Check: The Test Compound must be tested in an agonist-only mode (i.e., without the presence of PGD2) in the cAMP assay to confirm it does not possess intrinsic agonistic activity. Any agonist activity would complicate the interpretation of antagonist data.

By adhering to these principles, the described protocols form a self-validating system for the reliable in vitro characterization of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" as a potential DP1 receptor antagonist.

References

  • Wikipedia. Prostaglandin DP1 receptor. [Link]

  • Kupczyk, M., & Kuna, P. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Drugs, 77(11), 1211–1224. [Link]

  • He, Y., et al. (2023). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Proceedings of the National Academy of Sciences, 120(19), e2221727120. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Woschnagg, C., et al. (2016). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Allergy, 71(12), 1753–1763. [Link]

  • Inoue, A., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology, 86(1), e62. [Link]

  • Maher, S. A., et al. (2015). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. European Respiratory Journal, 45(4), 1108–1120. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 36(1), 86–95. [Link]

  • PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–260. [Link]

  • ResearchGate. (n.d.). Competitive binding assay of selective GPCRs with MC3R and MC4R. ResearchGate. [Link]

  • Torisu, K., et al. (2004). Development of prostaglandin D2 receptor antagonist: discovery of highly potent antagonists. Bioorganic & Medicinal Chemistry, 12(17), 4685–4700. [Link]

  • LookChem. (n.d.). 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID. LookChem. [Link]

  • Soni, C., et al. (2024). The prostaglandin D2 antagonist asapiprant ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae. ASM Journals. [Link]

  • Matsuoka, T., & Narumiya, S. (2008). Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner's (No.118) Commemorative Review. Journal of Veterinary Medical Science, 70(6), 537–544. [Link]

  • Fajt, M. L., & Petrov, A. A. (2016). Investigational prostaglandin D2 receptor antagonists for airway inflammation. Expert Opinion on Investigational Drugs, 25(6), 635–642. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • ResearchGate. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

  • Jakson, P. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 295-303. [Link]

  • MDPI. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. [Link]

  • Perez Silanes, S., et al. (2004). New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol Derivatives With Dual Action at 5-HT(1A) Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. Pharmazie, 59(7), 499–501. [Link]

  • Semantic Scholar. (2025). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

  • PubMed Central. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

  • Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. [Link]

  • ResearchGate. (2025). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell Culture Studies of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Cellular Investigation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

The compound 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the 1,4-benzodioxane ring and the propanoic acid tail. The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, featured in drugs with applications ranging from α-adrenergic blockade to anticancer and antidepressant activities.[1] Similarly, derivatives of propanoic acid, particularly 2-arylpropionic acids, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[2] The unique combination of these two structures in the specified isomer suggests a rich, yet unexplored, potential for biological activity.

While direct cell culture studies on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid are not extensively documented, the known bioactivities of its constituent parts provide a strong rationale for investigation. Benzodioxane-based compounds have demonstrated cytotoxic effects against cancer cells and modulatory effects on key signaling pathways.[3] Propionic acid and its derivatives are recognized for their anti-inflammatory and antimicrobial properties.[4][5]

This guide, therefore, provides a comprehensive framework for the initial cellular characterization of this compound. We will outline detailed protocols for screening its potential anticancer and anti-inflammatory activities, which represent the most promising therapeutic avenues based on its structural heritage. These protocols are designed to be self-validating systems, incorporating necessary controls and providing a logical progression from initial screening to preliminary mechanism-of-action studies.

Part 1: Anticancer Activity Screening

The initial investigation into the anticancer potential of a novel compound involves assessing its cytotoxicity against a panel of cancer cell lines. A differential effect between cancer and non-cancerous cells is a primary indicator of therapeutic potential.

Proposed Cell Lines:
  • Cancer Panel:

    • MCF-7: Human breast adenocarcinoma (caspase-3 deficient).

    • PC-3: Human prostate cancer (androgen-independent).

    • HT-29: Human colorectal adenocarcinoma.

  • Non-Cancerous Control:

    • HEK293: Human embryonic kidney cells.

    • NIH3T3: Mouse embryonic fibroblast cells.

Causality: This panel allows for the assessment of activity across different cancer types. Including a non-cancerous cell line is critical for determining a preliminary therapeutic index; a compound that is equally toxic to all cells has limited potential as a targeted therapy.[6]

Experimental Workflow for Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution (e.g., 10 mM in DMSO) treat Treat with Serial Dilutions of Compound prep_compound->treat prep_cells Culture & Harvest Cells (Logarithmic Growth Phase) seed_plate Seed Cells in 96-Well Plate (5,000-10,000 cells/well) prep_cells->seed_plate incubate_attach Incubate 24h (Cell Attachment) seed_plate->incubate_attach incubate_attach->treat incubate_treat Incubate 24-72h treat->incubate_treat add_mtt Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate_viability Calculate % Viability vs. Vehicle Control read->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Materials:

  • Test Compound: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell Lines: As listed above

  • Complete Culture Medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. Harvest using Trypsin-EDTA and perform a cell count. b. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.[8] c. Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the test compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. c. Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. d. Controls: Include wells with "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" (medium only).

  • Incubation: a. Incubate the treated plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Measurement: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7] b. Incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompound IC₅₀ (µM) after 48h
MCF-715.2 ± 1.8
PC-322.5 ± 2.5
HT-2918.9 ± 2.1
HEK293> 100

Interpretation: The hypothetical data suggests the compound has moderate, selective cytotoxicity against the tested cancer cell lines, with minimal impact on non-cancerous HEK293 cells at similar concentrations. This would warrant further investigation into the mechanism of cell death.

Part 2: Anti-inflammatory Activity Screening

Macrophages are central to the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[9] This protocol assesses the compound's ability to suppress this inflammatory response.

Proposed Cell Line:
  • RAW 264.7: Murine macrophage cell line. A standard and robust model for studying inflammation in vitro.[10]

Experimental Workflow for Anti-inflammatory Screening

AntiInflammatory_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays on Supernatant prep_compound Prepare Compound Dilutions pretreat Pre-treat with Compound (1-2 hours) prep_compound->pretreat prep_cells Seed RAW 264.7 Cells (e.g., 5x10^4 cells/well) incubate_attach Incubate 24h prep_cells->incubate_attach incubate_attach->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate_stim Incubate 24h stimulate->incubate_stim collect_supernatant Collect Cell Supernatant incubate_stim->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa_assay NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa P-IκBα p65_p50 NF-κB (p65/p50) p65_p50->IkBa Bound/Inactive p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates p_IkBa->p65_p50 Releases degradation Proteasomal Degradation p_IkBa->degradation nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p65_p50_nuc->genes Induces Transcription compound Test Compound (Hypothesized Inhibition) compound->IKK ? compound->IkBa ?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Protocol 3: Western Blot for NF-κB Pathway Proteins

This protocol assesses whether the compound inhibits the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, key events in pathway activation. [9] Procedure:

  • Cell Culture and Treatment: a. Seed RAW 264.7 cells in 6-well plates and grow to ~80% confluency. b. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).

  • Protein Extraction: a. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH). d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation: A decrease in p-p65 levels and an increase in IκBα levels in compound-treated cells compared to the LPS-only control would suggest that the compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB pathway.

References

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ahmed, B., et al. (2008). Chemistry and Pharmacology of Benzodioxanes. Organic CHEMISTRY An Indian Journal. Available at: [Link]

  • Reaction Biology. (n.d.). Macrophage Cell-based Assays. Retrieved January 18, 2026, from [Link]

  • Edmondson, R., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Available at: [Link]

  • Pallavicini, M., et al. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available at: [Link]

  • Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available at: [Link]

  • Farabegoli, F., et al. (2023). Results of anti-inflammatory assay on a macrophage cell line (RAW 264.7). ResearchGate. Available at: [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Retrieved January 18, 2026, from [Link]

  • Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mahar, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

  • Shu, M., et al. (2016). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. ResearchGate. Available at: [Link]

  • Gonzalez, M., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. Available at: [Link]

  • van der Esch, S. A. (1996). Screening of Plant Cell Cultures for New Industrially Interesting Compounds. Taylor & Francis. Available at: [Link]

  • Liu, T., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • Piwowarek, K., et al. (2017). Current advances in biological production of propionic acid. PubMed. Available at: [Link]

  • AA Blocks. (n.d.). 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-methylpropanoic acid. Retrieved January 18, 2026, from [Link]

  • Egharevba, E., et al. (2021). Propionic Acid: Method of Production, Current State and Perspectives. PMC. Available at: [Link]

  • Propionic acid. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Ryabukhin, S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

  • Ryabukhin, S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid as a Versatile Starting Material in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure and ability to present substituents in a well-defined spatial orientation make it an attractive template for designing ligands for a variety of biological targets. While a wealth of research has explored the therapeutic potential of derivatives of the 1,4-benzodioxane ring system, this guide focuses on a specific, yet underexplored, building block: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid .

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this versatile starting material. Although specific examples of its use in multi-step syntheses are not yet prevalent in the literature, its chemical structure, featuring a reactive carboxylic acid moiety appended to the benzodioxane core, suggests significant potential for the synthesis of novel chemical entities.

Herein, we provide a detailed, albeit generalized, protocol for the synthesis of the title compound, predicted analytical data for its characterization, and a series of application notes and protocols for its derivatization into esters and amides – two of the most fundamental functional groups in drug molecules. The protocols are designed to be self-validating, with clear rationales for the chosen experimental conditions, reflecting a field-proven approach to synthetic chemistry.

Synthesis and Characterization of the Starting Material

A straightforward synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid has been reported, and a generalized protocol based on this is provided below.[2]

Protocol 1: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid

Reaction Scheme:

reactant1 Starting Material 1 product 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid reactant1->product Reaction Conditions reactant2 Starting Material 2 reactant2->product

A generalized synthetic workflow.

Materials:

  • Appropriate precursor materials (e.g., 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxine and a malonic ester derivative, followed by hydrolysis and decarboxylation, or an alternative reported route).

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • The synthesis is carried out according to established literature procedures for analogous compounds. A likely route involves the alkylation of a malonic ester with a suitable 2-substituted-2,3-dihydro-1,4-benzodioxane electrophile, followed by hydrolysis and decarboxylation.

  • Following the reaction, the aqueous phase is thoroughly extracted with diethyl ether (3 x 50 mL).

  • The combined ethereal extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification via recrystallization or column chromatography affords the pure 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid. A reported melting point for this compound is 102 °C.[2]

Physicochemical and Predicted Spectroscopic Data

For a protocol to be self-validating, a thorough characterization of the starting material is essential. Below are the key physicochemical properties and predicted NMR data for the title compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄-
Molecular Weight208.21 g/mol -
Melting Point102 °C[2]

Predicted ¹H and ¹³C NMR Data:

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (br s, 1H)~175
Benzodioxane Aromatic (4H)6.8 - 7.0 (m)115 - 125
Benzodioxane Methylene (-OCH₂-)4.0 - 4.5 (m, 2H)~65
Benzodioxane Methine (-OCH-)4.2 - 4.7 (m, 1H)~70
Propanoic Acid Methylene (-CH₂-COOH)2.5 - 2.8 (t, 2H)~35
Propanoic Acid Methylene (-CH₂-CH₂-)1.9 - 2.2 (m, 2H)~30

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.[3][4]

Application Notes and Protocols for Derivatization

The carboxylic acid functionality of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid is a versatile handle for a wide array of chemical transformations. Below, we detail protocols for its conversion into esters and amides, which are common steps in the synthesis of biologically active molecules.

Application 1: Esterification via Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5][6][7] This reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[6]

Protocol 2: Synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoate

Reaction Scheme:

start_acid 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid product_ester Methyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoate start_acid->product_ester p-TsOH or H₂SO₄, Reflux methanol Methanol (excess) methanol->product_ester

Fischer esterification workflow.

Materials:

  • 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid (1.0 eq) in methanol (used in excess as the solvent), add a catalytic amount of p-toluenesulfonic acid (0.1 eq) or a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). A reported reaction time for a similar esterification is 18 hours.[2]

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Rationale for Experimental Choices:

  • Excess Methanol: Using methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the product side.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Aqueous Workup: The sodium bicarbonate wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.

CatalystTypical ConditionsAdvantages
H₂SO₄Catalytic amount, refluxInexpensive, readily available
p-TsOHCatalytic amount, refluxSolid, easier to handle than H₂SO₄
Silica ChlorideStoichiometric, mild conditionsHeterogeneous, easy to remove
Application 2: Amide Bond Formation

Amide bond formation is one of the most important reactions in medicinal chemistry. Direct reaction of a carboxylic acid and an amine is generally not feasible due to acid-base chemistry.[8] Therefore, coupling agents are employed to activate the carboxylic acid.

Protocol 3: Synthesis of N-Benzyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

Reaction Scheme:

start_acid 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid product_amide N-Benzyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide start_acid->product_amide benzylamine Benzylamine benzylamine->product_amide coupling_reagents DCC/HOBt or HATU/DIEA coupling_reagents->product_amide DMF or CH₂Cl₂, RT cluster_derivatives Potential Bioactive Scaffolds start 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Amide Coupling reduced_alcohol Alcohol Derivatives start->reduced_alcohol Reduction (e.g., LiAlH₄) anti_inflammatory Anti-inflammatory Agents ester->anti_inflammatory heterocycles Heterocyclic Derivatives amide->heterocycles Cyclization Reactions antimicrobial Antimicrobial Agents amide->antimicrobial cns_agents CNS-Active Agents amide->cns_agents heterocycles->anti_inflammatory heterocycles->cns_agents

Sources

Application Notes and Protocols for the Investigation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzodioxan Scaffold

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutics. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric elements, making it an attractive starting point for drug design. Derivatives of this class have shown a wide range of biological activities, with a notable prevalence of potent and selective antagonists of G protein-coupled receptors (GPCRs), particularly alpha-1 adrenergic receptors.[1][2][3] This document provides a comprehensive guide for the initial characterization of a novel derivative, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid , for its potential application in drug discovery, focusing on its hypothesized activity as an alpha-1 adrenergic receptor antagonist.

Alpha-1 adrenergic receptors (α1-ARs), which include the subtypes α1A, α1B, and α1D, are critical regulators of vascular tone, smooth muscle contraction, and various functions within the central nervous system.[4] Antagonists of these receptors are established therapies for hypertension and benign prostatic hyperplasia (BPH).[5] The propanoic acid side chain of the title compound introduces a carboxylic acid group, a feature that can modulate pharmacokinetic properties and potentially introduce new interactions within the receptor binding pocket.

These application notes are designed for researchers in pharmacology and drug development. We will provide a plausible synthetic route, outline a strategic workflow for its biological evaluation, and present detailed protocols for key in vitro assays to determine its affinity, functional activity, and downstream signaling effects at α1-adrenergic receptors.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical characteristics is fundamental for its application in biological assays.

PropertyPredicted/Calculated ValueNotes
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
LogP 1.5 (Predicted)Indicates moderate lipophilicity.
pKa ~4.7 (Predicted for carboxylic acid)The compound will be predominantly ionized at physiological pH.
Solubility Predicted to be soluble in DMSO and alcohols.Aqueous solubility is expected to be pH-dependent.
Protocol 1: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

This protocol describes a plausible multi-step synthesis starting from the commercially available (2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Workflow for Synthesis

Synthesis Workflow A 1. (2,3-dihydro-1,4- benzodioxin-2-yl)methanol B 2. (2,3-dihydro-1,4- benzodioxin-2-yl)methyl methanesulfonate A->B MsCl, Et3N DCM, 0°C to rt C 3. Diethyl 2-((2,3-dihydro-1,4- benzodioxin-2-yl)methyl)malonate B->C Diethyl malonate, NaH, THF D 4. 3-(2,3-dihydro-1,4- benzodioxin-2-yl)propanoic acid C->D 1. NaOH, EtOH/H2O 2. HCl (aq)

Figure 1: Proposed synthetic workflow.

Step-by-Step Procedure:

  • Mesylation of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol:

    • Dissolve (2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0°C.

    • Add triethylamine (Et₃N) (1.5 eq) dropwise.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

  • Malonic Ester Synthesis:

    • To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add diethyl malonate (1.2 eq) dropwise.

    • Stir the mixture for 30 minutes at 0°C.

    • Add a solution of the crude mesylate from the previous step in THF.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

    • Cool the reaction, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate. Purify the residue by column chromatography to obtain the diethyl malonate adduct.

  • Hydrolysis and Decarboxylation:

    • Dissolve the purified diethyl malonate adduct in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl), which should precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid.[6]

Biological Evaluation: A Strategic Approach

Based on the prevalence of alpha-1 adrenergic antagonism within the benzodioxan class of compounds, we propose a tiered screening approach to characterize the biological activity of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Experimental Strategy Workflow

Biological Evaluation Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Downstream Signaling A Radioligand Binding Assay (α1A, α1B, α1D, α2A) B Determine Binding Affinity (Ki) A->B C Functional Antagonist Assay (Calcium Flux for α1) B->C If Ki < 1µM D Determine Functional Potency (IC50) C->D G ERK1/2 Phosphorylation Assay (Western Blot) D->G Confirm Antagonism E cAMP Assay for α2 (Counter-Screen) F Assess Selectivity E->F H Confirm Mechanism of Action G->H

Figure 2: Tiered workflow for biological characterization.

Protocol 2: Radioligand Receptor Binding Assay for α1-Adrenergic Receptors

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radiolabeled antagonist for binding to α1-AR subtypes.

Objective: To determine the binding affinity (Ki) of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid for human α1A, α1B, and α1D adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing individual human α1A, α1B, or α1D adrenergic receptor subtypes.

  • Radioligand: [³H]-Prazosin (a high-affinity α1-AR antagonist).

  • Non-specific Control: Phentolamine (10 µM) or another suitable α-blocker.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid, prepared as a 10 mM stock in DMSO.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.

  • Component Addition:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding: Add 50 µL of 10 µM Phentolamine.

    • Competition Binding: Add 50 µL of serial dilutions of the test compound (e.g., from 100 µM to 10 pM).

  • Add 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.25 nM) to all wells.

  • Add 150 µL of the cell membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[7][8]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Presentation:

Receptor SubtypeTest Compound Ki (nM)
α1A-AR 85
α1B-AR 150
α1D-AR 45
α2A-AR (Counter-screen) >10,000
Protocol 3: Functional Antagonist Assay (Calcium Flux)

α1-ARs are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).[1] This assay measures the ability of the test compound to inhibit the calcium mobilization induced by an α1-AR agonist.

Objective: To determine the functional antagonist potency (IC₅₀) of the test compound at α1-AR subtypes.

Materials:

  • HEK293 or CHO cells stably expressing an individual α1-AR subtype.

  • Agonist: Phenylephrine or A-61603 (a potent α1A-AR agonist).

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with Assay Buffer. Add varying concentrations of the test compound (or vehicle for control wells) and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Inject the agonist (at a concentration that elicits ~80% of the maximal response, i.e., EC₈₀) into the wells and continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) represents the calcium response.

    • Normalize the data, with 0% inhibition being the response to the agonist alone and 100% inhibition being the baseline fluorescence.

    • Plot the percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Downstream Signaling - ERK1/2 Phosphorylation Assay

Activation of α1-ARs can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Assessing p-ERK levels provides a downstream readout of receptor antagonism.[9]

Objective: To confirm that the test compound inhibits agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cells expressing the target α1-AR subtype.

  • Agonist: Phenylephrine.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, ECL substrate, and imaging system.

Procedure:

  • Cell Treatment: Plate cells and grow to ~80-90% confluence. Serum-starve the cells for 4-6 hours.

  • Pre-incubate the cells with the test compound (at a concentration of ~10x its functional IC₅₀) or vehicle for 30 minutes.

  • Stimulate the cells with an EC₈₀ concentration of phenylephrine for 5-10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[10][11]

  • Re-probing for Total ERK: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.[10]

Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Normalize the p-ERK signal to the total ERK signal for each sample.

  • Compare the normalized p-ERK levels in agonist-treated, compound + agonist-treated, and control cells to demonstrate inhibition.

ERK Signaling Pathway

ERK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor α1-Adrenergic Receptor (Gq-coupled) PLC Phospholipase C (PLC) Receptor->PLC Activates DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf Activates Ras Ras Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (Proliferation, Differentiation) pERK->Transcription Translocates to Nucleus Agonist Norepinephrine/ Phenylephrine Agonist->Receptor Activates Antagonist 3-(2,3-Dihydro-1,4- benzodioxin-2-yl) propanoic acid Antagonist->Receptor Blocks

Figure 3: Simplified α1-AR downstream signaling to ERK.

Conclusion and Future Directions

These application notes provide a strategic framework for the initial drug discovery evaluation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. The proposed workflow, from synthesis to functional characterization, is designed to efficiently determine if this novel compound possesses the hypothesized alpha-1 adrenergic receptor antagonist activity. Positive results from these assays would warrant further investigation, including subtype selectivity profiling, assessment of agonist bias, and in vivo studies in relevant models of hypertension or BPH. The inherent versatility of the benzodioxan scaffold, combined with the introduced propanoic acid moiety, makes this compound a compelling candidate for further exploration.

References

  • Kumari, P., Ghosh, E., & Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]

  • Li, M. Y., Tsai, K. C., & Xia, L. (2005). Pharmacophore identification of alpha(1A)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. BenchChem.
  • Cignarella, G., Barlocco, D., Tondi, D., & Villa, M. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. [Link]

  • Testa, R., Cignarella, G., Barlocco, D., & Tondi, D. (1991). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. [Link]

  • Testa, R., Barlocco, D., Cignarella, G., & Tondi, D. (1991). Structure-activity relationships in 1,4-benzodioxan-related compounds. 5. Effects of modification of the side chain on alpha-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. [Link]

  • Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S. (2002). Alpha(1)-adrenoceptor antagonists. 4. Pharmacophore-based design, synthesis, and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. Journal of Medicinal Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid. PrepChem.com. [Link]

  • Di Sarno, V., Betti, L., Di Pardo, A., Em-Am, E., Floridi, M., Lavecchia, A., Maccari, L., Manetti, F., Martinelli, A., Novellino, E., Tafi, A., & Corelli, F. (2007). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the. Journal of Medicinal Chemistry.
  • Williams, C. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology. [Link]

  • Betti, L., Di Sarno, V., Di Pardo, A., Em-Am, E., Floridi, M., Lavecchia, A., Maccari, L., Manetti, F., Martinelli, A., Novellino, E., Tafi, A., & Corelli, F. (2004). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Wolska, N., & Szulawska-Mroczek, A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology. [Link]

  • Coccurello, R., & D'Amato, F. R. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]

  • Weber, M., Ferrer, M., Zheng, W., & Kunapuli, P. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. [Link]

  • Wikipedia. (n.d.). Adrenergic antagonist. Wikipedia. [Link]

  • Bio-Techne. (n.d.). Detailed Characterization of ERK1 and ERK2 Phosphorylation. Bio-Techne. [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • ResearchGate. (2003). Synthesis and biologic properties of new thiazolylbenzodioxane derivatives. ResearchGate. [Link]

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[10][12]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. [Link]

  • NIST. (n.d.). 1,4-Benzodioxin-2-methanol, 2,3-dihydro-. NIST WebBook. [Link]

  • ResearchGate. (2014). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Cheméo. (n.d.). 1,4-Benzodioxin-2-methanol, 2,3-dihydro- (CAS 3663-82-9). Cheméo. [Link]

  • Morano, C., Pallavicini, M., & Bolchi, C. (2022). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank. [Link]

  • Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, C., Li, Q., & Xi, Z. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

  • ChemBK. (2024). 1,4-Benzodioxin-2-methanol,2,3-dihydro-, (2R)- Request for Quotation. ChemBK. [https://www.chembk.com/en/chem/1,4-Benzodioxin-2-methanol,2,3-dihydro-, (2R)-]([Link], (2R)-)

Sources

Analytical methods for "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the comprehensive analytical characterization of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, tailored for researchers and drug development professionals.

Introduction: Context and Analytical Strategy

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid moiety attached to a dihydro-benzodioxin core. This structure is of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules, including potential nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds[1]. The presence of a chiral center at the point of substitution on the dioxin ring necessitates careful stereochemical control and analysis, a critical aspect in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.

The purpose of these application notes is to provide a robust, multi-faceted analytical framework for the comprehensive characterization of this molecule. The protocols detailed herein are designed to establish identity, quantify purity, perform an accurate assay, and resolve enantiomers. Our approach integrates three principal analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and chiral separation, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.

All methodologies are presented with the underlying scientific rationale and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of reliable, reproducible, and scientifically sound data fit for regulatory consideration[2].

Physicochemical Profile

A summary of the key chemical properties of the target analyte is presented below. These properties inform choices in solvent selection, chromatographic conditions, and sample handling.

PropertyValue
Chemical Name 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Expected to be a white to off-white solid
Chirality Contains one stereocenter
Solubility Expected to be soluble in polar organic solvents (Methanol, Acetonitrile, DMSO) and aqueous base.

Part 1: Quantitative and Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale and Causality: HPLC is the cornerstone for purity and assay determination of non-volatile organic molecules like our target compound. A reversed-phase method is selected due to the molecule's moderate polarity. The inclusion of an acid (e.g., Trifluoroacetic Acid - TFA) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent analyte protonation state. This minimizes peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate quantification.

For enantiomeric separation, a specialized Chiral Stationary Phase (CSP) is required. The choice of a teicoplanin-based CSP, for instance, is based on its proven ability to resolve acidic chiral compounds through a combination of hydrophobic, π-π, and electrostatic interactions.

Protocol 1A: Reversed-Phase HPLC for Purity and Assay Determination

This protocol is designed to separate the main compound from potential process-related impurities and degradation products.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade Acetonitrile, Water, and Trifluoroacetic Acid (TFA).

  • Reference Standard of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid with known purity.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) as the standard solution using the diluent.

4. Analysis and Data Interpretation:

  • System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Purity Assessment: Analyze the sample solution. Purity is typically calculated using the area percent method. Sum the areas of all peaks and express the main peak area as a percentage of the total.

  • Assay Calculation: The assay is determined by comparing the peak area of the analyte in the sample solution to that of the reference standard.

    Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Protocol 1B: Chiral HPLC for Enantiomeric Purity

This protocol is essential to determine the enantiomeric excess (e.e.) of the chiral compound.

1. Instrumentation and Consumables:

  • HPLC system as described in Protocol 1A.

  • Chiral Stationary Phase Column (e.g., Teicoplanin-based CSP, 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade Hexane, Isopropanol (IPA), and Acetic Acid.

2. Chromatographic Conditions:

ParameterCondition
Column Teicoplanin-based Chiral Stationary Phase
Mobile Phase Hexane:Isopropanol:Acetic Acid (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Diluent: Mobile Phase.

  • Racemic Standard: If available, prepare a solution of the racemic mixture (~100 µg/mL) to confirm peak identification and resolution.

  • Sample Solution: Prepare the sample to be tested at a concentration of ~100 µg/mL in the diluent.

4. Analysis and Data Interpretation:

  • Inject the racemic standard to identify the retention times of both enantiomers and calculate the resolution factor (Rs > 1.5 is desirable).

  • Inject the sample solution.

  • Calculate the enantiomeric excess (% e.e.) as follows:

    % e.e. = (|[Area_Enantiomer1 - Area_Enantiomer2]| / [Area_Enantiomer1 + Area_Enantiomer2]) * 100

Part 2: Structural Elucidation and Identification

Protocol 2A: Identity Confirmation by NMR Spectroscopy

Rationale and Causality: NMR spectroscopy is the definitive technique for unambiguous structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The use of a deuterated solvent is necessary to avoid a large interfering solvent signal. Adding a drop of D₂O can confirm the identity of the acidic -COOH proton, which will exchange with deuterium and disappear from the ¹H spectrum.

1. Instrumentation and Sample Preparation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

2. Data Acquisition and Interpretation:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~10-12 ppm: 1H, broad singlet, carboxylic acid proton (-COOH).

    • ~6.8-7.0 ppm: 4H, multiplet, aromatic protons of the benzodioxin ring.

    • ~4.0-4.5 ppm: 3H, multiplet, protons on the dihydro-dioxin ring (-OCH- and -OCH₂-).

    • ~2.5-3.0 ppm: 2H, multiplet, methylene protons adjacent to the carbonyl group (-CH₂-COOH).

  • Expected ¹³C NMR Signals (in CDCl₃):

    • ~175-180 ppm: Carbonyl carbon (-COOH).

    • ~140-145 ppm: Aromatic carbons attached to oxygen.

    • ~115-125 ppm: Aromatic carbons (-CH=).

    • ~65-75 ppm: Aliphatic carbons of the dihydro-dioxin ring.

    • ~30-40 ppm: Aliphatic carbon of the propanoic acid chain.

Protocol 2B: Analysis of Volatile Impurities by GC-MS

Rationale and Causality: GC-MS is highly sensitive for identifying volatile and semi-volatile organic impurities. The target analyte itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. Therefore, derivatization is mandatory. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a non-polar trimethylsilyl (TMS) ester, rendering the molecule volatile and thermally stable for GC analysis. The mass spectrometer fragments the derivatized molecule in a predictable way, providing a unique fingerprint for identification against spectral libraries like NIST.

1. Instrumentation and Consumables:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).

  • Derivatization agent (BSTFA with 1% TMCS), and a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Heating block or oven.

2. Derivatization and Analysis Protocol:

  • Step 1: Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. Ensure the sample is dry.

  • Step 2: Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Step 3: GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

3. GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, constant flow ~1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 amu

4. Data Interpretation:

  • Identify the peak for the TMS-derivatized parent compound.

  • Search the mass spectra of any other observed peaks against the NIST database to tentatively identify impurities.

Part 3: Method Validation Framework and Workflow

Trustworthiness and Authoritative Grounding: An analytical method is only reliable if it has been validated. The validation process demonstrates that the procedure is suitable for its intended purpose. The following workflow and parameters are based on the ICH Q2(R2) guideline, which is the global standard for analytical procedure validation in the pharmaceutical industry[2].

Analytical Method Validation Workflow

The validation process is a systematic journey from planning to reporting, ensuring all performance characteristics of the method are thoroughly evaluated and documented.

G cluster_0 Validation Lifecycle A 1. Define Validation Protocol (Purpose, Parameters, Acceptance Criteria) B 2. Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) A->B C 3. Collect and Analyze Data B->C D 4. Evaluate Against Acceptance Criteria C->D E 5. Document Results in Validation Report D->E

Caption: Workflow for Analytical Method Validation per ICH Q2(R2).

Key Validation Parameters for HPLC Assay Method

The following table summarizes the essential parameters, their purpose, and typical acceptance criteria for validating the HPLC assay method described in Protocol 1A.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (e.g., using a DAD detector) should pass. No interference at the analyte's retention time in a blank chromatogram.
Linearity To show a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): %RSD ≤ 2.0%.Intermediate Precision (Inter-assay): %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass when variables like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are changed.
Overall Analytical Workflow for Batch Release

This diagram illustrates the logical sequence of applying the described analytical methods for the quality control and release of a new batch of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

G A Sample Receipt & Login B Structural Confirmation (NMR) A->B C Purity & Assay (RP-HPLC) A->C D Chiral Purity (Chiral HPLC) A->D E Volatile Impurities (GC-MS) A->E F Data Review & Comparison to Specification B->F C->F D->F E->F G Certificate of Analysis (CoA) Generation F->G

Caption: Integrated workflow for the analysis of a new compound batch.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks YouTube Channel. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-methylpropanoic acid. AA Blocks. [Link]

  • 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID. LookChem. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. PubMed. [Link]

  • Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. PubMed. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. [Link]

  • characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Plant Archives. [Link]

Sources

Application Notes & Protocols: Covalent Conjugation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for conjugating 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid to various biomolecules. The core of this molecule's utility in bioconjugation lies in its terminal propanoic acid group, which presents a reactive carboxylic acid handle. This guide details the most robust and widely adopted chemical strategy for this purpose: the carbodiimide-mediated coupling reaction, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). We will explore the underlying chemistry, provide strategic considerations for experimental design, and present detailed, step-by-step protocols for conjugation, purification, and characterization of the final bioconjugate.

Introduction to Bioconjugation and the Role of Carboxylic Acids

Bioconjugation is the chemical strategy of forming a stable, covalent link between two molecules, where at least one is a biomolecule, such as a protein, peptide, or nucleic acid.[1][2] This process is fundamental to numerous applications, including the development of antibody-drug conjugates (ADCs) for targeted therapy, the creation of diagnostic imaging agents, and the immobilization of proteins onto surfaces for biosensors.[1][3]

The molecule 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid features a terminal carboxylic acid (-COOH) functional group. Carboxylic acids are prevalent in biomolecules, found at the C-terminus of proteins and on the side chains of aspartic and glutamic acid residues, making them prime targets for chemical modification.[4][5] The strategy detailed herein leverages this functional group to form stable amide bonds with primary amines present on target molecules.

Core Principles: EDC/NHS Amide Bond Formation

The most reliable method for conjugating a carboxylic acid-containing molecule to a primary amine-containing biomolecule is through the use of a "zero-length" crosslinker system, EDC and NHS.[6][7] This reaction does not incorporate the crosslinker into the final product but facilitates the direct formation of an amide bond. The process occurs in two primary stages, which can be performed sequentially for optimal control and efficiency.[6][8]

Mechanism of Action:

  • Carboxyl Activation: EDC reacts with the carboxyl group of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, forming a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0).[6][7]

  • NHS Ester Formation: The unstable intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid.[6][7] To prevent this and increase reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6]

  • Amide Bond Formation: The semi-stable NHS ester then reacts with a primary amine (-NH₂) on the target biomolecule (e.g., the ε-amino group of a lysine residue) to form a stable covalent amide bond. This final coupling step is most efficient at a physiological to slightly basic pH (7.0–8.5).[6][9]

EDC_NHS_Mechanism cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Bond Formation R_COOH R-COOH (Propanoic Acid) Intermediate O-Acylisourea Intermediate (Unstable) R_COOH->Intermediate + EDC (pH 4.5 - 6.0) EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS / sulfo-NHS Final_Conjugate Stable Amide Bond (R-CO-NH-Target) NHS_Ester->Final_Conjugate + Target-NH₂ (pH 7.0 - 8.5) Target_NH2 Target-NH₂ (Protein, Peptide, etc.)

Caption: EDC/NHS conjugation mechanism workflow.

Application Notes: Strategic & Experimental Considerations

The success of a conjugation reaction depends on careful planning and optimization of several key parameters.

ParameterRecommendation & Rationale
Target Molecule Selection The target must possess accessible primary amines. Proteins are rich in lysine residues, which are excellent targets. Peptides and amine-modified oligonucleotides are also suitable.[10][11]
Buffer Selection Activation Step: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5–6.0. Buffers like PBS contain phosphates that can interfere. Coupling Step: Use an amine-free buffer like PBS (Phosphate-Buffered Saline) or HBS (HEPES-Buffered Saline) at pH 7.2–8.0. Avoid Tris, as it contains a primary amine that will compete with the target molecule.
Molar Ratios The ratio of the small molecule and coupling reagents to the target biomolecule is critical for controlling the degree of labeling. Start with a 10- to 50-fold molar excess of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid over the target protein. Use a slight molar excess of EDC and NHS over the small molecule (e.g., EDC:NHS:Small Molecule ratio of 1.2:1.2:1).
Use of Co-solvents 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid may have limited aqueous solubility. A water-miscible, aprotic co-solvent like DMSO or DMF can be used to prepare a concentrated stock solution. Ensure the final concentration in the reaction mixture is low (<10% v/v) to avoid denaturing the target protein.[3]
Reaction Quenching To stop the reaction and prevent further modification, add a quenching reagent that contains a primary amine. Common quenchers include hydroxylamine, Tris buffer, or glycine at a final concentration of 10–50 mM.[7]

Detailed Protocol: Two-Step Conjugation to a Protein

This protocol describes the conjugation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid to a generic protein, such as Bovine Serum Albumin (BSA) or a monoclonal antibody (mAb).

Required Reagents and Materials
  • Protein: e.g., BSA or mAb at 5–10 mg/mL in PBS, pH 7.4.

  • Small Molecule: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Solution: 1 M Tris-HCl, pH 8.5.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.

Step-by-Step Methodology

Caption: Experimental workflow for bioconjugation.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in DMSO.

    • Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes quickly in water; use it immediately.[8]

  • Step 1: Activation of the Carboxylic Acid

    • In a microcentrifuge tube, combine the required volume of the small molecule stock solution with Activation Buffer.

    • Add the freshly prepared EDC solution, followed by the Sulfo-NHS solution. A typical molar ratio is 1:1.2:1.2 (Small Molecule:EDC:Sulfo-NHS).

    • Incubate the mixture for 15–30 minutes at room temperature to form the NHS ester.

  • Step 2: Conjugation to the Protein

    • Add the activated small molecule solution from Step 2 directly to the protein solution in Coupling Buffer (PBS).

    • Incubate the reaction for 1–2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Step 3: Quenching the Reaction

    • Add the Quenching Solution (e.g., 1 M Tris-HCl) to a final concentration of 20–50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

  • Step 4: Purification of the Conjugate

    • Remove unreacted small molecules and coupling byproducts by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's protocol for centrifugation or gravity flow.

    • Alternatively, purify the conjugate via dialysis against the storage buffer.

Purification and Characterization of the Bioconjugate

Effective purification is critical to remove impurities that could interfere with downstream applications.[12][13] Following purification, the conjugate must be thoroughly characterized.

Purification Strategies
MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) / Desalting Separates molecules based on size.[12]Fast, efficient removal of small molecules, good for buffer exchange.Does not separate unconjugated protein from conjugate.
Tangential Flow Filtration (TFF) / Dialysis Separates based on size using a semi-permeable membrane.[3][13]Highly scalable, effective for buffer exchange and removing small molecules.Can be time-consuming (dialysis), potential for sample loss.
Ion Exchange Chromatography (IEX) Separates based on net surface charge.[3][12]Can separate conjugates with different degrees of labeling from each other and from the unconjugated protein.Requires more complex method development.
Characterization Techniques
  • SDS-PAGE: A simple method to visually confirm conjugation. The conjugate should exhibit a slightly higher molecular weight than the unconjugated protein, though the shift may be subtle for small modifications.[12]

  • UV-Vis Spectroscopy: If the benzodioxin moiety has a distinct UV absorbance peak separate from the protein's absorbance at 280 nm, the degree of labeling (DOL) can be estimated using the Beer-Lambert law.

  • Mass Spectrometry (MS): The most definitive technique. Electrospray Ionization (ESI-MS) or MALDI-MS can determine the precise molecular weight of the conjugate, allowing for an accurate calculation of the number of small molecules attached per protein.[2][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC-HPLC can assess the purity of the conjugate and detect any aggregation. Reversed-phase (RP-HPLC) can sometimes resolve different conjugated species.[17]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH or composition.- Insufficient molar excess of reagents.- Use fresh, high-quality EDC and sulfo-NHS; prepare solutions immediately before use.- Verify pH of buffers; ensure they are amine-free.- Increase the molar ratio of the small molecule and coupling agents.
Protein Precipitation/Aggregation - High concentration of organic co-solvent (DMSO).- Excessive modification of protein surface charges.- Sub-optimal buffer conditions.- Keep final DMSO concentration below 10%.- Reduce the molar excess of the small molecule to lower the degree of labeling.- Screen different buffer pH values or add stabilizing excipients.
High Polydispersity (Heterogeneous Conjugate) - Inherent to targeting surface lysines, which have varying reactivity.- This is expected with lysine conjugation. For more homogeneous products, consider site-specific conjugation methods (if protein can be engineered) or optimize reaction time and reagent ratios. IEX chromatography can be used to isolate specific species.[3]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates.
  • Wikipedia. (2023). Bioconjugation.
  • Benchchem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • ResearchGate. (2016). How to improve stoichiometry in bioconjugation of small molecules to proteins.
  • ACS Publications. (1992). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry.
  • BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
  • Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.
  • Spectroscopy Online. (2024).
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
  • MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine.
  • ACS Publications. (2018). Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules.
  • Quanta BioDesign. (n.d.).
  • Formulatrix. (n.d.). Advanced Bioconjugate Cleanup Solutions.
  • Bioss Antibodies. (2025).
  • Creative Biolabs. (n.d.). Chemical Conjugation.
  • Poly-Sciences. (n.d.).
  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation.
  • PubMed. (1994). Small-molecule-protein conjugation procedures. Methods in Molecular Biology.
  • Benchchem. (n.d.).
  • RSC Publishing. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.
  • Creative Biogene. (n.d.). Carboxyl-Based Conjugation.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Reactome. (n.d.). Conjugation of carboxylic acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The 1,4-benzodioxane scaffold is a crucial component in many biologically active molecules, making the efficient synthesis of its derivatives a significant area of interest.[1][2] This document provides in-depth, experience-driven advice to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid is consistently low. What are the most likely causes?

Low yields in this multi-step synthesis can arise from several factors. The most common culprits are incomplete reactions, formation of side products, and purification losses. A critical step to scrutinize is the alkylation of a 1,4-benzodioxane intermediate. This reaction is often sensitive to the choice of base, solvent, and temperature. For instance, using a weak base might lead to an incomplete reaction, while an overly strong base could promote undesired elimination or rearrangement reactions.

Another potential issue is the purity of your starting materials. Impurities can interfere with the reaction, leading to the formation of complex mixtures that are difficult to separate and result in a lower yield of the desired product. It is also important to ensure anhydrous conditions where necessary, as water can quench reagents and lead to unwanted side reactions.

Q2: I'm observing a significant amount of an unknown impurity in my crude product's NMR spectrum. What could it be and how can I minimize its formation?

Without the spectral data, a definitive identification is challenging. However, a common side product in syntheses involving the 1,4-benzodioxane ring system is the formation of regioisomers, especially if the benzene ring is substituted.[3] If your synthesis involves the reaction of a catechol derivative with an epoxide or a dihaloalkane, careful control of the reaction conditions is necessary to ensure the desired regioselectivity.

Another possibility is the formation of dimers or polymers, particularly if reactive intermediates are not consumed efficiently. To minimize side product formation, consider the following:

  • Optimize Reaction Stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant.

  • Control Temperature: Run the reaction at the lowest effective temperature to disfavor side reactions, which often have higher activation energies.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Experiment with different solvents to find the optimal medium for your reaction.

Q3: What is the most effective method for purifying the final product, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid?

The final product is a carboxylic acid, which allows for several purification strategies. A common and effective method is recrystallization. A melting point of 102°C has been reported for this compound, which can serve as a benchmark for purity.[4]

If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable alternative. A solvent system of dichloromethane and methanol has been shown to be effective for separating similar benzodioxin carboxylic acid derivatives.[5] The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.

An acid-base extraction can also be employed to separate the carboxylic acid product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem: Low Yield in the Alkylation Step

The alkylation of a 2-(hydroxymethyl)-1,4-benzodioxane derivative to introduce the propanoic acid side chain is a critical C-C bond formation step. Low yields here will significantly impact the overall process.

Troubleshooting Workflow:

G Start Low Yield in Alkylation Step Q1 Check Base and Stoichiometry Start->Q1 A1_1 Incomplete Deprotonation: Increase base equivalents (e.g., 1.1-1.5 eq) Q1->A1_1 Incomplete Reaction A1_2 Side Reactions: Consider a weaker, non-nucleophilic base (e.g., NaH vs. LDA) Q1->A1_2 Side Product Formation Q2 Evaluate Solvent Choice A1_1->Q2 A1_2->Q2 A2_1 Poor Solubility: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Q2->A2_1 Starting material not dissolving A2_2 Reagent Instability: Use a less reactive solvent (e.g., THF) Q2->A2_2 Reagent decomposition observed Q3 Optimize Temperature and Time A2_1->Q3 A2_2->Q3 A3_1 Incomplete Reaction: Increase reaction time or temperature incrementally Q3->A3_1 Starting material still present A3_2 Product Decomposition: Lower reaction temperature Q3->A3_2 Low yield with complex mixture End Yield Improved A3_1->End A3_2->End

Caption: Troubleshooting workflow for low alkylation yield.

Detailed Explanation:

  • Base and Stoichiometry: The choice of base is critical for the deprotonation of the hydroxyl group of the 2-(hydroxymethyl)-1,4-benzodioxane intermediate. A strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often required.[5] If the reaction is incomplete, consider increasing the equivalents of the base. However, if side product formation is an issue, a bulky, non-nucleophilic base might be a better choice.

  • Solvent Choice: The solvent must be able to dissolve the starting materials and the intermediate alkoxide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[5][6] If solubility is an issue, switching to a more polar solvent like DMSO could be beneficial.

  • Temperature and Reaction Time: Alkylation reactions are often sensitive to temperature. Running the reaction at too low a temperature may lead to a sluggish or incomplete reaction. Conversely, high temperatures can promote side reactions. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature, monitoring its progress by thin-layer chromatography (TLC).

Problem: Difficulty in the Final Hydrolysis Step

If the synthesis proceeds through an ester intermediate, the final step is the hydrolysis of the ester to the carboxylic acid.

Troubleshooting Workflow:

G Start Incomplete Ester Hydrolysis Q1 Check Hydrolysis Conditions Start->Q1 A1_1 Basic Hydrolysis (Saponification): Increase concentration of NaOH/KOH or reaction temperature/time Q1->A1_1 Using base A1_2 Acidic Hydrolysis: Use a stronger acid (e.g., H2SO4) or increase reaction time/temperature Q1->A1_2 Using acid Q2 Consider Steric Hindrance A1_1->Q2 A1_2->Q2 A2_1 Bulky Ester Group: Switch to a less hindered ester (e.g., methyl or ethyl) in the preceding step Q2->A2_1 Reaction still slow End Complete Hydrolysis A2_1->End

Caption: Troubleshooting workflow for ester hydrolysis.

Detailed Explanation:

  • Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis. Basic hydrolysis (saponification) is often preferred as it is typically irreversible. If the reaction is incomplete, increasing the concentration of the base (e.g., NaOH or KOH), the reaction temperature, or the reaction time can be effective.

  • Steric Hindrance: If the ester group is sterically hindered, hydrolysis can be slow. In such cases, more forcing conditions may be necessary. If this step is consistently problematic, it might be beneficial to use a less sterically hindered ester (e.g., a methyl or ethyl ester) in the synthetic sequence.

Experimental Protocols

Optimized Synthesis of Methyl 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoate

This protocol is a generalized procedure based on common synthetic strategies for similar compounds.

  • Deprotonation: To a stirred solution of 2-(hydroxymethyl)-1,4-benzodioxane (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Alkylation: After stirring for 30 minutes at 0 °C, add methyl acrylate (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrolysis to 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
  • Saponification: Dissolve the methyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoate (1 equivalent) in a mixture of methanol and water. Add sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and acidify with 1M HCl until the pH is approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.[4]

Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps. Please note that these are representative values and may require optimization for your specific setup.

StepReagentsSolventTemperatureTime (h)Typical Yield (%)
AlkylationNaH, Methyl acrylateTHF0 °C to RT12-2460-80
HydrolysisNaOH, MeOH/H₂OMethanol/WaterReflux2-485-95

References

  • PrepChem. (n.d.). Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid.
  • Bolchi, C., Fumagalli, L., Moroni, B., Pallavicini, M., & Valoti, E. (2021).
  • Morano, C., Pallavicini, M., & Bolchi, C. (2022). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI.
  • Morano, C., Pallavicini, M., & Bolchi, C. (2022). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
  • Ahluwalia, V. K., et al. (1990). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed.
  • LookChem. (n.d.). Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID.
  • Shah, S. A. A., Ashraf, M., Lodhi, M. A., & Khan, F. A. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. TCI Journals.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • University of Liverpool. (n.d.).
  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Zhao, Z., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020).
  • National Center for Biotechnology Information. (2025).
  • Quora. (2018). How to convert propanoic acid into 2-hydroxypropanoic acid.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • MDPI. (2022). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety.
  • ABL Technology. (n.d.). 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid.
  • Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)

Sources

Technical Support Center: Purification of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As a molecule possessing a chiral center, a carboxylic acid functional group, and a benzodioxane moiety, its purification requires careful consideration of pH, solvent polarity, and thermal stability.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just the immediate problem, but future related issues.

Q1: My product is an intractable oil that won't crystallize, or it "oils out" during recrystallization. How can I obtain a solid?

Answer: This is a common issue, often caused by residual solvents or impurities that inhibit the formation of a stable crystal lattice. The inherent structural flexibility of the propanoic acid side chain can also contribute to a lower melting point.

Causality: Impurities, even at low levels, can disrupt the intermolecular interactions (like hydrogen bonding from the carboxylic acid) necessary for crystallization. Furthermore, selecting an inappropriate solvent can lead to the compound coming out of solution as a super-saturated liquid (oil) rather than a solid.

Troubleshooting Steps:

  • Initial Cleanup via Trituration: Before attempting a full recrystallization, try to "crash out" the product from a concentrated solution using a non-polar solvent.

    • Dissolve your crude oil in a minimum amount of a moderately polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Add this solution dropwise to a rapidly stirring, large volume of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether).

    • If a solid precipitates, it can be filtered. If it forms a gummy solid, allow it to stir for several hours. The non-polar solvent will often wash away "greasy" impurities, and the mechanical action can induce solidification.

  • Systematic Recrystallization Solvent Screening: A methodical approach is key. Test solubility in a range of solvents with varying polarities.

Solvent ClassExample SolventsExpected Solubility of ProductPurpose
Polar Protic Water, MethanolLow to ModerateCan be part of a co-solvent system.
Polar Aprotic Acetone, Ethyl AcetateHighGood "Solvent" in a Solvent/Anti-solvent pair.
Non-Polar Aromatic TolueneModerate to High (when hot)Excellent single-solvent choice for recrystallization.
Non-Polar Aliphatic Hexanes, HeptaneVery LowGood "Anti-solvent" in a Solvent/Anti-solvent pair.

Recommended Protocol:

  • Step 1: Dissolve the crude product in a minimal amount of hot toluene.

  • Step 2: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.

  • Step 3: Slowly add hexanes (as an anti-solvent) until the solution becomes faintly turbid.

  • Step 4: Gently warm the solution until it becomes clear again.

  • Step 5: Allow the solution to cool slowly. Seeding with a previously obtained pure crystal can be beneficial.

  • Step 6: Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize yield before filtering.

Q2: I'm seeing significant streaking or tailing of my product spot on TLC plates and during silica gel column chromatography. What's causing this and how do I fix it?

Answer: The carboxylic acid group is the primary cause of this issue. Its acidic proton can engage in strong, and sometimes irreversible, interactions with the slightly acidic silica gel surface (Si-OH groups), leading to poor chromatographic performance.

Causality: On the surface of silica gel, your compound can exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. This leads to a "smearing" effect as the different forms move at different rates.

Solution: Suppress Ionization with a Mobile Phase Modifier.

The most effective solution is to add a small amount of a volatile acid to your mobile phase. This creates an acidic environment on the silica gel, ensuring your compound remains fully protonated (R-COOH) and behaves as a single, less polar species.

Recommended Mobile Phase:

  • Primary System: A gradient of Ethyl Acetate in Hexanes.

  • Modifier: Add 0.5% to 1% Acetic Acid to the mobile phase mixture. Formic acid can also be used.

Experimental Protocol: Flash Chromatography

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and concentrate the slurry under reduced pressure until you have a dry, free-flowing powder. This "dry loading" technique prevents the use of a strong solvent at the start of the column, which would degrade resolution.

  • Pack the Column: Pack your column using your initial, low-polarity mobile phase (e.g., 90:10 Hexanes/Ethyl Acetate + 0.5% Acetic Acid).

  • Load and Elute: Carefully add your dry-loaded sample to the top of the column. Begin elution with the starting mobile phase and gradually increase the polarity. The added acetic acid will ensure your product elutes as a sharp, well-defined band. A similar protocol has been successfully used for related benzodioxin carboxylic acid derivatives.[1][2]

Q3: My final product yield is very low after the aqueous workup. Where could my product be going?

Answer: The amphiphilic nature of this molecule (possessing both polar and non-polar regions) can lead to losses during liquid-liquid extraction if the pH is not carefully controlled. Emulsion formation is also a common culprit.

Causality:

  • At Neutral or Basic pH: The carboxylic acid is deprotonated to its carboxylate salt (R-COO⁻ Na⁺). This salt is highly polar and will partition into the aqueous layer.

  • At Acidic pH: The carboxylic acid is protonated (R-COOH). In this form, it is significantly less polar and will preferentially partition into the organic layer (e.g., ethyl acetate, DCM).

Workflow for Optimized Acid-Base Extraction

cluster_0 Aqueous Layer cluster_1 Organic Layer (e.g., Ethyl Acetate) aq_basic Basic/Neutral pH R-COO⁻ (Deprotonated) Soluble in Water add_acid Acidify Aqueous Layer with 1M HCl to pH 2-3 aq_basic->add_acid aq_acidic Acidic pH (e.g., pH 2) R-COOH (Protonated) Insoluble in Water extract Extract with Ethyl Acetate aq_acidic->extract org_basic Basic/Neutral pH R-COO⁻ (Deprotonated) Insoluble in Organic org_acidic Acidic pH (e.g., pH 2) R-COOH (Protonated) Soluble in Organic product Pure Product in Organic Layer org_acidic->product crude Crude Reaction Mixture add_base Add aq. NaHCO₃ (Separates from non-acidic impurities) crude->add_base add_base->aq_basic Product partitions here add_acid->aq_acidic extract->org_acidic Product moves here

Caption: Logic of Acid-Base Extraction for Purification.

Troubleshooting Steps:

  • Verify pH: After quenching your reaction, if you are performing an extraction, ensure you acidify the aqueous layer. Use pH paper to confirm the pH is between 2 and 3 before extracting your product into the organic phase.

  • Use Saturated Brine: If an emulsion forms between the aqueous and organic layers, add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and improve layer separation.

  • Perform Multiple Extractions: It is always better to extract three times with smaller volumes of organic solvent than one time with a large volume. This ensures more complete recovery of the product from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity and identity of my final product?

Answer: A combination of techniques is recommended for full characterization.

  • HPLC-UV: This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a typical starting point.[1] Purity is determined by the peak area percentage.

  • ¹H and ¹³C NMR: Essential for structural confirmation. Check for the characteristic peaks of the benzodioxane ring, the propanoic acid chain, and the aromatic protons. The absence of impurity peaks and residual solvent is a good indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.[1][2]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[3]

Q2: Is this compound prone to degradation? What are the recommended storage conditions?

Answer: The benzodioxane ring system can be sensitive to harsh conditions. Studies on related benzodioxane and benzoxathiane derivatives have noted instability in the presence of strong bases and, in some cases, strong acids, which can lead to ring-opening or racemization at the chiral center.[4]

Recommended Storage:

  • Condition: Store as a solid in a tightly sealed container.

  • Environment: Keep in a cool, dry, and dark place, such as a desiccator or refrigerator.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent slow oxidation.[5]

Q3: My synthesis is not stereospecific, resulting in a racemic mixture. What is the general strategy to resolve the enantiomers?

Answer: The presence of the carboxylic acid group provides a convenient handle for classical resolution.

Strategy: Diastereomeric Salt Formation

  • Chiral Base Selection: React the racemic acid with a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully choosing a crystallization solvent, one diastereomeric salt can often be selectively crystallized from the solution.

  • Salt Breaking: After isolating the pure diastereomeric salt by filtration, it is treated with a strong acid (like HCl). This protonates the carboxylate, liberating the single enantiomer of your desired acid, which can then be extracted into an organic solvent. The protonated chiral amine remains in the aqueous layer.

This approach has been successfully applied to resolve structurally similar chiral acids.[4][6] Alternatively, preparative chiral HPLC can be used, although it is often more expensive and lower in throughput for larger quantities.[7]

Purification Strategy Decision Workflow

start Crude Product is_solid Is it a solid? start->is_solid is_oily Is it an oil? is_solid->is_oily No recrystallize Attempt Recrystallization (e.g., Toluene/Hexanes) is_solid->recrystallize Yes triturate Triturate with non-polar solvent (e.g., Hexanes) is_oily->triturate Yes purity_check Assess Purity (HPLC, NMR) recrystallize->purity_check acid_base Consider Acid-Base Extraction to remove neutral/basic impurities triturate->acid_base chromatography Silica Gel Chromatography (with 0.5% Acetic Acid in mobile phase) acid_base->chromatography chromatography->purity_check purity_check->chromatography <95% Pure pure Pure Product purity_check->pure >95% Pure

Caption: Decision workflow for selecting a purification strategy.

References

  • Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2024(1), M1873. [Link]

  • Paolo, C., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1065. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • Paolo, C., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. NIH. [Link]

  • ResearchGate. (n.d.). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Retrieved from [Link]

  • PubMed. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Retrieved from [Link]

  • PubMed Central. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC. [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]

  • Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The 2,3-dihydro-1,4-benzodioxin ring system is a common scaffold in medicinal chemistry, valued for its presence in various biologically active compounds.[1] However, like many complex organic molecules, its derivatives can be susceptible to degradation under certain conditions.[2] This guide will help you understand and mitigate these stability challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid?

A1: The stability of this compound, and benzodioxin derivatives in general, is influenced by several key factors:

  • pH: Both acidic and basic conditions can promote the hydrolysis of the ether linkages in the dioxin ring.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can cause oxidative degradation of the molecule.[4][6]

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize the compound.[2]

Q2: How stable is the 2,3-dihydro-1,4-benzodioxin ring system itself?

A2: The 2,3-dihydro-1,4-benzodioxin ring is generally considered to be chemically and thermally stable.[7] However, the overall stability of a derivative like 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is highly dependent on its substituents. The propanoic acid side chain, in particular, introduces a carboxylic acid group which can influence solubility and reactivity.

Q3: What are the recommended storage conditions for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid?

A3: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[7] The safety data sheet for a similar compound, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, recommends keeping the container tightly closed in a dry and well-ventilated place.[8][9] For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures, such as -20°C.

Q4: Can the propanoic acid side chain influence the stability of the molecule?

A4: Yes, the propanoic acid moiety can influence the molecule's stability. The carboxylic acid group can affect its solubility in different solvents and its reactivity, particularly in acid-base reactions. It can also be a site for enzymatic action in biological systems. The stability of the propanoic acid itself is generally good, but its presence can influence the overall properties of the molecule.[10][11]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: Unexpected degradation of the compound in aqueous solutions.

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over time.

  • Changes in the physical appearance of the solution (e.g., color change).

Potential Cause: Hydrolysis of the Dioxin Ring

The ether linkages in the 1,4-benzodioxin ring are susceptible to cleavage, particularly under acidic or basic conditions.[3][12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aqueous degradation.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7) and basic (e.g., pH 9, 12).

  • Sample Preparation: Dissolve a known concentration of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in each buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[13]

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Issue 2: Compound degradation upon exposure to ambient light.

Symptoms:

  • Rapid degradation of the compound when handled on the benchtop without light protection.

  • Discoloration of the solid compound or solutions upon light exposure.

Potential Cause: Photodegradation

Many organic molecules with aromatic rings and heteroatoms are susceptible to degradation upon exposure to light, especially UV radiation.[5][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for photodegradation.

Experimental Protocol: Photostability Study (Forced Degradation)

This protocol is based on the ICH Q1B guideline for photostability testing.[15]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container.

    • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water, methanol).

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a suitable analytical method (e.g., HPLC, UPLC).[16]

  • Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photoproducts.

Issue 3: Instability in the presence of air or certain reagents.

Symptoms:

  • Degradation of the compound in solutions that have been stored for a period, even when protected from light and at a suitable pH.

  • Incompatibility with certain reagents, leading to compound loss.

Potential Cause: Oxidation

The benzodioxin moiety can be susceptible to oxidation.[6] The presence of atmospheric oxygen, peroxides in solvents (like older ethers), or other oxidizing agents can lead to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oxidative degradation.

Experimental Protocol: Oxidative Stability Study

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent.

  • Forced Oxidation: To one set of samples, add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Control and Inert Samples:

    • Prepare a control sample with only the compound and solvent.

    • Prepare another sample by first degassing the solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) and then dissolving the compound under an inert atmosphere.

  • Incubation: Keep all samples at a controlled temperature, protected from light.

  • Analysis: Analyze the samples at various time points using an appropriate analytical method.

  • Evaluation: Compare the degradation in the sample with the oxidizing agent, the control sample, and the sample under an inert atmosphere to determine the susceptibility to oxidation.

III. Quantitative Data Summary

The following table provides a general overview of the stability of benzodioxin derivatives under various conditions. Specific data for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid should be generated through dedicated stability studies.

ConditionStressorExpected StabilityPrimary Degradation Pathway
pH Acidic (pH < 4)LowAcid-catalyzed hydrolysis of the dioxin ring[3]
Neutral (pH 6-8)Generally GoodMinimal degradation expected
Basic (pH > 9)Moderate to LowBase-catalyzed hydrolysis[3]
Light UV/Visible LightPotentially LowPhotodegradation[5]
Temperature AmbientGoodSlow degradation possible over time
Elevated (>40°C)Moderate to LowAccelerated degradation[4]
Atmosphere Air (Oxygen)ModerateOxidation[6]
Inert (N₂ or Ar)GoodMinimal oxidative degradation

IV. Analytical Methods for Stability Assessment

A robust analytical method is crucial for accurately assessing the stability of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: A stability-indicating RP-HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both.[13]

  • Method Development:

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to resolve all peaks.

    • Detection: UV detection is suitable due to the aromatic nature of the compound. The detection wavelength should be set at the λmax of the parent compound.

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific for the parent compound and its impurities.[13]

Identification of Degradation Products

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the structures of unknown degradation products.[16][17] By comparing the mass spectra of the degradation products with that of the parent compound, potential degradation pathways can be elucidated.

V. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives. Retrieved from

  • ChemicalBook. (n.d.). 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID Property. Retrieved from

  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET. Retrieved from

  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf. Retrieved from

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

  • PubMed. (n.d.). Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. Retrieved from

  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Propionic Acid. Retrieved from

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from

  • PubMed. (n.d.). Formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol. Retrieved from

  • Fisher Scientific. (2024, February 18). SAFETY DATA SHEET. Retrieved from

  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from

  • Helda - University of Helsinki. (n.d.). Analytical methods for the determination of Novichok nerve agents and their decontamination products. Retrieved from

  • ResearchGate. (2025, August 9). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Retrieved from

  • ResearchGate. (2025, October 12). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from

  • NIH. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from

  • ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products. Retrieved from

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from

  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. Retrieved from

  • Semantic Scholar. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from

  • IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. Retrieved from

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

  • ResearchGate. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from

  • Wikipedia. (n.d.). Propionic acid. Retrieved from

Sources

Technical Support Center: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating the formation of reaction side products. Our guidance is grounded in established chemical principles and practical laboratory experience.

I. Understanding the Synthetic Landscape

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid typically proceeds via a pathway that involves the formation of the benzodioxin ring system, followed by the elaboration of the propanoic acid side chain. A common and efficient method is the Williamson ether synthesis, which, while powerful, is often accompanied by competing side reactions.[1][2][3][4] This guide will primarily focus on a plausible and widely applicable synthetic route, troubleshooting the potential pitfalls at each key stage.

II. Troubleshooting Guide & FAQs

FAQ 1: My reaction to form the benzodioxin ring is producing a significant amount of a diether byproduct. How can I improve the selectivity for the desired mono-ether product?

This is a classic challenge in the alkylation of catechol and is a result of the second hydroxyl group of catechol reacting with the alkylating agent.[5]

Causality: The formation of 1,2-diethoxybenzene or a similar disubstituted product occurs when both hydroxyl groups of catechol are alkylated. This is favored when the alkylating agent is in excess or when the reaction conditions promote the second alkylation step.

Troubleshooting Protocol:

  • Stoichiometric Control: The most critical factor is the molar ratio of your reactants. Employ a molar excess of catechol relative to your alkylating agent. This statistically favors the mono-alkylation product. A starting point is a 1.5:1 to 2:1 molar ratio of catechol to the alkylating agent.

  • Controlled Addition: Instead of adding all the alkylating agent at once, add it dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, reducing the probability of the mono-ether product reacting a second time.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the overall reaction rate. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance. Williamson ether syntheses are typically conducted between 50-100 °C.[1][4]

  • Choice of Base: The choice of base can influence the nucleophilicity of the second hydroxyl group. A weaker base might favor mono-alkylation, but this needs to be balanced with the requirement to deprotonate the first hydroxyl group effectively. Common bases include potassium carbonate or sodium hydroxide.

Data-Driven Insights:

Parameter Condition A (High Diether Formation) Condition B (Improved Mono-ether Selectivity)
Catechol:Alkylating Agent Ratio 1:1.12:1
Addition of Alkylating Agent All at onceDropwise over 2 hours
Reaction Temperature 80 °C60 °C
Typical Diether Impurity Level 25-35%<10%
FAQ 2: I am observing C-alkylation on the aromatic ring of catechol. What causes this and how can I prevent it?

C-alkylation is a known side reaction when working with phenoxides, as they are ambident nucleophiles.[1]

Causality: The phenoxide ion has electron density on both the oxygen atom and the aromatic ring. While O-alkylation is generally favored (thermodynamic product), under certain conditions, the aromatic ring can act as a nucleophile and attack the alkylating agent, leading to C-alkylation (often the kinetic product). Factors that can promote C-alkylation include the use of certain solvents and high temperatures.

Troubleshooting Protocol:

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[4] Solvents that can solvate the cation of the base but not the phenoxide anion leave the oxygen more nucleophilic and available for reaction.

  • Temperature Control: As with diether formation, lower reaction temperatures can help to minimize C-alkylation.

  • Counter-ion Effects: The choice of the counter-ion for the base (e.g., K+ vs. Na+) can influence the O- vs. C-alkylation ratio, although this effect is often substrate-dependent.

FAQ 3: My final product is contaminated with unreacted starting materials and the yield is low. What are the likely causes?

Low conversion can be due to several factors, often related to the reactivity of the starting materials or the reaction conditions.

Causality: Incomplete deprotonation of catechol, hydrolysis of the alkylating agent, or a non-optimal reaction temperature can all lead to low yields. The Williamson ether synthesis often does not go to completion, with yields in laboratory settings typically ranging from 50-95%.[1]

Troubleshooting Protocol:

  • Purity of Reagents and Solvents: Ensure that your catechol and alkylating agent are of high purity. Water in the reaction mixture can hydrolyze the alkylating agent and deactivate the base. Using anhydrous solvents is recommended.[5]

  • Base Strength and Solubility: Ensure the base you are using is strong enough to deprotonate catechol and is sufficiently soluble in the reaction medium. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can sometimes improve the solubility and reactivity of the alkoxide.[1]

  • Reaction Time and Temperature: Monitor the reaction progress over time. It's possible the reaction simply needs more time to reach completion. A typical Williamson reaction can take from 1 to 8 hours.[1][4] If the reaction has stalled, a modest increase in temperature may be necessary.

FAQ 4: I am seeing byproducts from elimination reactions. How can I favor the desired SN2 substitution?

Elimination is a common competing reaction pathway to the SN2 mechanism of the Williamson ether synthesis.[1][3]

Causality: The alkoxide is a strong base and can promote elimination (E2) reactions, especially with secondary or tertiary alkyl halides.[3] The structure of the alkylating agent is the most critical factor here.

Troubleshooting Protocol:

  • Structure of the Alkylating Agent: The Williamson ether synthesis works best with primary alkyl halides.[1][3] If your synthesis involves a secondary or tertiary alkyl halide, you will likely see a significant amount of elimination products. If possible, redesign your synthesis to use a primary alkyl halide.

  • Reaction Temperature: Lower temperatures generally favor substitution over elimination.

  • Steric Hindrance: Less sterically hindered alkoxides and alkyl halides will favor the SN2 pathway.

Illustrative Reaction Scheme:

Williamson_Ether_Synthesis cluster_main Main Synthetic Pathway (SN2) cluster_side Common Side Reactions Catechol Catechol Monoether Desired Mono-ether Product Catechol->Monoether + Alkylating Agent, Base C_Alkylation C-Alkylated Byproduct Catechol->C_Alkylation (Ring Attack) AlkylatingAgent Alkylating Agent (Primary Halide) Elimination Elimination Product AlkylatingAgent->Elimination (E2 Pathway) Base Base TargetMolecule 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid Monoether->TargetMolecule Further Modification Diether Diether Byproduct (Over-alkylation) Monoether->Diether + Alkylating Agent

Caption: Plausible synthetic pathway and common side reactions.

III. Analytical Characterization of Products and Impurities

A robust analytical strategy is crucial for identifying and quantifying side products.

  • Thin Layer Chromatography (TLC): An excellent initial technique to monitor reaction progress and identify the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities. Developing a gradient method can help resolve closely eluting species.

  • Mass Spectrometry (MS): To confirm the molecular weights of the desired product and any observed byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying the structure of unknown impurities.

IV. References

  • PrepChem. (n.d.). Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). KR100342660B1 - Method For Alkylation Of Hydroxylated Aromatic Compounds Using Solid Acid Catalyst. Retrieved from

  • Scientific.Net. (n.d.). Study on Alkylation of Catechol with Ethanol by Al-P-Ti-O Oxides. Retrieved from [Link]

  • Brainly.in. (2020). How does Catechol undergo Williamson's Synthesis CH2I2 & Naon?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6080895A - Process of producing catechol derivatives. Retrieved from

  • European Patent Office. (n.d.). EP 0900775 A1 - PROCESS FOR PRODUCING CATECHOL DERIVATIVES. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. This document provides in-depth, experience-driven answers to common questions, aiming to not only solve immediate experimental hurdles but also to foster a deeper understanding of the underlying chemical principles.

Part 1: Foundational Understanding
Q1: I'm having trouble dissolving 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in my aqueous assay buffer. Why is it so poorly soluble?

A1: The solubility behavior of this compound is dictated by its molecular structure, which possesses both hydrophilic (water-loving) and lipophilic (fat-loving) characteristics.

  • The Hydrophilic Character: The molecule contains a propanoic acid tail. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. However, in its protonated (uncharged) state at neutral or acidic pH, its contribution to overall water solubility is limited by the dominant hydrophobic core.

The interplay between these two features results in a molecule that is sparingly soluble in water and aqueous buffers at physiological pH.

Q2: My solution looks clear, but I'm getting inconsistent results. Could the compound be precipitating out of solution without me seeing it?

A2: Absolutely. This is a critical and often overlooked issue in bioassays. Low solubility can lead to several problems that compromise data quality, including underestimated activity, variable results, and inaccurate structure-activity relationships (SAR).[2]

There are two types of precipitation to be aware of:

  • Macroscopic Precipitation: This is visible to the naked eye as cloudiness, turbidity, or distinct particles in your wells or tubes.

  • Microscopic Precipitation (or Aggregation): This occurs when the compound forms very small, non-visible aggregates or micro-precipitates. While the solution may appear clear, the actual concentration of the dissolved, monomeric compound available to interact with the biological target is significantly lower than the intended nominal concentration.[3] This can lead to false-negative results or high variability between replicates.

Low-level precipitation is a frequent cause of unreliable assay data, making it crucial to ensure your compound is fully solubilized at the final assay concentration.[2][3]

Part 2: Stock Solution Preparation & Dilution
Q3: What is the best solvent for preparing a high-concentration primary stock solution of this compound?

A3: For poorly soluble organic molecules like this one, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions.[4][5]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5] It is miscible with water and most organic solvents, making it highly versatile for serial dilutions.[5]

Recommended Protocol for Preparing a 10 mM DMSO Stock:

  • Calculation: The molecular weight of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is approximately 222.24 g/mol . To make 1 mL of a 10 mM stock, you would need:

    • 10 mmol/L * 0.001 L * 222.24 g/mol = 0.00222 g = 2.22 mg

  • Procedure:

    • Accurately weigh out 2.22 mg of the compound.

    • Transfer it to an appropriate vial (e.g., an amber glass vial to protect from light).

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly. If dissolution is slow, gentle warming (to ~37°C) or brief sonication can be applied.[6] Ensure the compound is fully dissolved before storage.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

SolventSuitability for Primary StockKey Considerations
DMSO Excellent Gold standard for initial solubilization of hydrophobic compounds.[4]
Ethanol GoodCan be an alternative, but may have lower solubilizing power for highly lipophilic compounds.
Methanol FairGenerally less effective than DMSO or ethanol for this class of compounds.
Water/Buffer PoorNot suitable for high-concentration stocks due to the compound's low aqueous solubility.
Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

A4: This phenomenon is known as solvent-shifting precipitation . You have exceeded the compound's aqueous solubility limit.

  • The Mechanism: The compound is highly soluble in 100% DMSO. However, when you add this concentrated DMSO stock to an aqueous buffer, the DMSO is rapidly diluted. The surrounding solvent environment "shifts" from being primarily organic to primarily aqueous. The compound, no longer supported by the powerful solubilizing effect of concentrated DMSO, crashes out of the solution because its concentration is now far above its limit of solubility in the final aqueous medium.[8][9]

Troubleshooting Workflow:

G start Precipitation upon dilution (Solvent-Shifting) check_dmso Q: Is final DMSO concentration tolerable for the assay? start->check_dmso increase_dmso Increase final DMSO % (e.g., from 0.1% to 0.5%) check_dmso->increase_dmso Yes lower_compound Lower final compound concentration check_dmso->lower_compound No adv_sol Proceed to Advanced Solubilization Strategies increase_dmso->adv_sol Still Precipitates lower_compound->adv_sol Still Precipitates or concentration is too low

Caption: Decision workflow for solvent-shifting precipitation.

Solutions:

  • Reduce the Final Compound Concentration: This is the simplest solution. Your target concentration may be too high. Perform a serial dilution to find the highest concentration that remains soluble in the final assay buffer.

  • Increase the Final Co-solvent (DMSO) Concentration: If your assay can tolerate it, increasing the final percentage of DMSO can help keep the compound in solution.[9] However, be mindful of solvent toxicity.

Q5: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay?

A5: This is highly cell-line dependent.[10] Some robust cancer cell lines might tolerate up to 1% DMSO, while sensitive primary cells or stem cells may show stress or differentiation at concentrations as low as 0.1%.[11][12]

It is imperative to run a DMSO vehicle control experiment for your specific cell line and assay duration.

Final DMSO Conc.General GuidelineSuitability
≤ 0.1% Gold Standard Considered safe and non-influential for most cell lines.[13]
0.1% - 0.5% Commonly Used Often tolerated, but requires validation. A vehicle control is essential.[11][14]
0.5% - 1.0% High / Use with Caution May induce stress, differentiation, or cytotoxicity in many cell lines.
> 1.0% Not Recommended High risk of significant off-target effects and cytotoxicity.[14]
Part 3: Advanced Solubilization Strategies
Q6: Can I use pH to increase the solubility of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid?

A6: Yes, leveraging pH is a powerful strategy for this molecule due to its carboxylic acid group.

  • The Principle (Henderson-Hasselbalch): A carboxylic acid (-COOH) is a weak acid. By increasing the pH of the solution to be above its pKa, you deprotonate the acid, converting it into its conjugate base, a carboxylate salt (-COO⁻).[15] This negatively charged carboxylate is significantly more polar and thus more water-soluble than the neutral, protonated form.[15][16] The predicted pKa for a similar compound, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, is around 4.56.[17]

Experimental Protocol: pH-Adjusted Solubilization

  • Prepare a Basic Stock: Instead of dissolving the compound directly in DMSO, prepare a 10 mM stock in a dilute basic solution, such as 10-50 mM NaOH. This will form the sodium salt in situ.

  • Gentle Mixing: Vortex the solution. The compound should dissolve more readily as the salt is formed.

  • Neutralization Check: Before adding this stock to your cells or protein, it is crucial to ensure the final pH of your assay medium remains within a physiologically acceptable range (typically pH 7.2-7.4). The buffering capacity of your assay medium will likely handle the small volume of basic stock added, but this must be verified.

  • Validation: Always perform a final visual inspection for precipitation after dilution into the complete assay buffer.

G cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 6) a R-COOH (Protonated) Low Solubility b R-COO⁻ (Deprotonated Salt) High Solubility a->b + OH⁻ (Increase pH) b->a + H⁺ (Decrease pH)

Caption: Effect of pH on carboxylic acid solubility.

Q7: Are there any alternatives to DMSO or pH adjustment? I'm thinking about excipients like cyclodextrins.

A7: Yes, using formulation excipients is an excellent advanced strategy, particularly for in vivo studies or sensitive in vitro assays where DMSO or pH shifts are undesirable.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming an "inclusion complex."[19][20] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the guest molecule.[18][19][21]

    • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-CD (HP-β-CD) are frequently used in pharmaceutical formulations.[21]

Considerations for Using Cyclodextrins:

  • Stoichiometry: The ratio of cyclodextrin to your compound is critical for effective complexation.

  • Assay Interference: You must verify that the cyclodextrin itself does not interfere with your assay target or detection method.

  • Preparation: Inclusion complexes are typically formed by co-lyophilizing, kneading, or co-evaporating the drug and cyclodextrin.[22]

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]

  • DMSO usage in cell culture. LifeTein.[Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate.[Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[Link]

  • Aqueous Solubility. Creative Biolabs.[Link]

  • Maximum DMSO concentration in media for cell culture? Reddit.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.[Link]

  • 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID Chemical Properties. LookChem.[Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.[Link]

  • Preparing Stock Solutions. PhytoTech Labs.[Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.[Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]

  • Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Semantic Scholar.[Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Academia.edu.[Link]

  • Dimethyl sulfoxide. Wikipedia.[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.[Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.[Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.[Link]

  • What are some chemical properties of propionic acid? Quora.[Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. PubChem.[Link]

  • 2-[(2,3-Dihydro-benzo[20][21]dioxine-6-carbonyl)-amino]-propionic acid. PubChem.[Link]

  • LogP—Making Sense of the Value. ACD/Labs.[Link]

  • Propionic acid. Wikipedia.[Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-methylpropanoic acid. AA Blocks.[Link]

  • (2S)-2-[[(2S)-2-[[(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-pyrrolidine-3-carbonyl]amino]-4-methyl-pentanoyl]amino]propanoic acid. COCONUT.[Link]

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.[Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.[Link]

  • 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook.[Link]

Sources

"3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

From the Desk of the Senior Application Scientist

Welcome to the dedicated support guide for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges or inconsistencies during the synthesis, purification, and characterization of this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and resolve issues effectively. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols based on both established chemical principles and extensive field experience with related molecular scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification Issues

Question 1: My final product after synthesis and workup is a viscous oil or a sticky gum, not the expected solid. What is causing this and how can I fix it?

Answer: This is a common and frustrating issue, often pointing to one of two primary causes: residual solvent/reagents or the hygroscopic nature of the compound.

  • Causality - Impurities: The synthesis of 3-(2,3-dihydro[4H] 1,4-benzodioxin-2 yl) propionic acid often involves an ethereal extraction followed by concentration[1]. Incomplete removal of high-boiling point solvents (like ether or residual ester from a hydrolysis step) or starting materials can result in an oily product. Furthermore, reaction byproducts can act as eutectic contaminants, depressing the melting point and preventing crystallization.

  • Causality - Hygroscopicity: Carboxylic acids, particularly those with additional polar functional groups like the ether linkages in the benzodioxin ring, have a tendency to absorb atmospheric moisture.[2][3][4] This absorbed water can significantly lower the melting point and give the product an oily or gummy consistency. Studies on various organic compounds have shown that the presence of carboxyl and hydroxyl groups are key drivers of hygroscopicity.[2][3]

Troubleshooting Protocol: From Oil to Crystalline Solid

  • Aggressive Solvent Removal: Ensure your crude product is free of solvents. Use a high-vacuum pump (not just a water aspirator) and gently warm the flask (e.g., 30-40°C in a water bath) for several hours. This process, known as drying in vacuo, is critical.

  • Acid-Base Extraction Refinement: Before crystallization, re-dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash it with a brine solution (saturated aq. NaCl). This helps remove highly polar, water-soluble impurities and excess water from the organic layer. Dry the organic phase thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then concentrate in vacuo.

  • Strategic Recrystallization:

    • Solvent Selection: The key is to find a solvent system where the compound is soluble when hot but poorly soluble when cold. Start with a non-polar solvent like toluene or a mixture of ethyl acetate and a non-polar co-solvent like hexanes or heptane.

    • Procedure: i. Dissolve the crude oil in a minimal amount of the hot solvent (or solvent mixture). ii. If the solution is cloudy, perform a hot filtration to remove insoluble impurities. iii. Allow the solution to cool slowly to room temperature. Rapid cooling often traps impurities and leads to smaller, less pure crystals. iv. Once crystals begin to form, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize yield. v. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Seeding: If crystallization does not initiate, try scratching the inside of the flask with a glass rod at the solvent-air interface or add a "seed crystal" from a previously successful batch.

  • Drying the Final Product: Dry the purified crystals under high vacuum for at least 12-24 hours. Store the final product in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or Drierite™.

Question 2: My measured melting point is broad (e.g., 98-103°C) and lower than the reported value of 102°C. Does this matter?

Answer: Yes, this absolutely matters. The melting point is a critical indicator of purity. A sharp melting point (typically a range of 1-2°C) indicates a pure compound. A broad and depressed melting point is a classic sign of impurities.

  • Causality - Impurities: As discussed above, impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to a liquid state. The broad range reflects the melting of different eutectic mixtures within the sample.

  • Causality - Polymorphism: While less common, some organic molecules can crystallize into different solid-state forms (polymorphs), each with a distinct melting point. The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is formed.

  • Causality - Moisture: Even small amounts of absorbed water can act as an impurity and depress the melting point.[5][6]

Workflow for Investigating Melting Point Discrepancies

MeltingPoint_Troubleshooting start Inconsistent M.P. (Broad / Low) purity_check Assess Purity ¹H NMR TLC / HPLC start->purity_check Is it pure? moisture_check Assess Moisture Karl Fischer Titration Dry under High Vacuum start->moisture_check Is it dry? recrystallize Action: Re-purify purity_check:h->recrystallize Impure purity_check:t->recrystallize Impure moisture_check:k->recrystallize Wet moisture_check:d->recrystallize Wet re_measure Re-measure M.P. recrystallize->re_measure re_measure->start Failure pass Result: Sharp M.P. at 102°C re_measure->pass Success

Caption: Troubleshooting workflow for inconsistent melting point results.

Characterization & Analysis

Question 3: My ¹H NMR spectrum shows more signals than expected or the splitting patterns are complex. How can I confidently assign the structure?

Answer: This is a frequent challenge, especially given the molecule's structure which includes aromatic, aliphatic, and chiral centers. The complexity can arise from impurities, diastereomers (if a second chiral center is unintentionally introduced), or complex second-order splitting effects.

  • Expertise - Understanding the Spectrum:

    • Aromatic Region (approx. 6.8-7.0 ppm): The benzodioxin ring protons should appear here. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, etc.).

    • Chiral Center Proton (-CH-, approx. 4.0-4.5 ppm): The proton on the chiral carbon (C2 of the dioxin ring) is adjacent to a methylene group and coupled to the dioxin methylene protons. It will likely appear as a multiplet.

    • Dioxin Methylene Protons (-OCH₂-, approx. 3.9-4.3 ppm): These two protons are diastereotopic due to the adjacent chiral center and will likely show complex splitting, coupling to each other and the C2 proton.

    • Propanoic Acid Chain (-CH₂CH₂COOH, approx. 1.8-2.8 ppm): Expect two distinct signals, each likely a multiplet, for the two methylene groups. The group alpha to the carbonyl will be further downfield.

    • Carboxylic Acid Proton (-COOH, approx. 10-12 ppm): This signal is typically broad and may not show coupling. Its chemical shift is highly dependent on concentration and solvent.

Data Interpretation Table: Expected ¹H NMR Signals

Proton EnvironmentApprox. Chemical Shift (ppm)Expected MultiplicityIntegration
Aromatic (Ar-H)6.8 - 7.0m (multiplet)3H
Chiral Methine (CH )4.0 - 4.5m (multiplet)1H
Dioxin Methylene (OCH₂ )3.9 - 4.3m (multiplet)2H
Alpha Methylene (CH₂ COOH)2.5 - 2.8t (triplet) or m2H
Beta Methylene (CH₂CH₂ COOH)1.8 - 2.2m (multiplet)2H
Carboxylic Acid (COOH )10.0 - 12.0br s (broad singlet)1H

Note: This is a prediction. Actual shifts and multiplicities can vary based on the solvent and spectrometer field strength. Compare your spectrum to data for similar structures.[7][8]

Troubleshooting Protocol: NMR Spectrum Analysis

  • Confirm Purity via HPLC: Before extensive NMR analysis, confirm the sample's purity with a primary method like HPLC-UV/MS.[9][10][11] A single sharp peak on HPLC gives confidence that the NMR complexity is structural, not due to impurities.

  • Use a Deuterated Solvent without Residual Peaks: Ensure you are using a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). Check for common residual solvent peaks (e.g., CHCl₃ at 7.26 ppm, H₂O at ~1.56 ppm in CDCl₃).

  • Acquire 2D NMR Spectra: If the 1D spectrum is ambiguous, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (e.g., will show a cross-peak between the alpha and beta methylene protons of the propanoic chain).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is invaluable for piecing together the molecular fragments.

  • Compare with Analogs: Search the literature for NMR data of structurally related 1,4-benzodioxane compounds to help guide your assignments.[12][13][14]

Analytical Workflow for Structural Verification

Analytical_Workflow start Purified Compound hplc HPLC-UV/MS (Purity Check) start->hplc nmr_1d ¹H & ¹³C NMR (Initial Structure Check) hplc->nmr_1d >95% Pure fail Inconsistent Data hplc->fail Impure hrms HRMS (Confirm Formula) nmr_1d->hrms nmr_1d->fail Ambiguous pass Structure Confirmed hrms->pass All Data Consistent hrms->fail Incorrect Mass nmr_2d 2D NMR (COSY, HSQC) (Detailed Analysis) fail->nmr_2d Investigate nmr_2d->pass Structure Elucidated

Caption: A self-validating workflow for confirming the structure of the target compound.

References

  • PrepChem. Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid. Available from: [Link]

  • Lei, T., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available from: [Link]

  • Lei, T., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. Available from: [Link]

  • Lei, T., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics Discussions. Available from: [Link]

  • Lei, T., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics. Available from: [Link]

  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology. Available from: [Link]

  • Jasperse, J. Synthesis of Carboxylic Acids. Chem 360 Notes. Available from: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Available from: [Link]

  • The Organic Chemistry Tutor. Synthesis of Carboxylic Acids. Available from: [Link]

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Pallavicini, M., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available from: [Link]

  • LookChem. Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID. Available from: [Link]

  • Manera, C., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Chad's Prep. (2021). 20.12 Retrosynthesis with Carboxylic Acids Derivatives. YouTube. Available from: [Link]

  • Bolchi, C. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available from: [Link]

  • Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Riebe, M., & D'Aco, V. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2024). (PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available from: [Link]

  • Fisyuk, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

  • Fisyuk, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available from: [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Hong, S., et al. (2020). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis. Available from: [Link]

  • IUCr. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)prop-2-en-1-one. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Available from: [Link]

  • PubChem. 3-[2-({[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methylbutyl]amino}carbonyl)-4-(phenoxymethyl)phenyl]propanoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available from: [Link]

Sources

Technical Support Center: Investigating the Degradation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower your experimental design and troubleshooting.

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[1][2][3][4] This guide will provide a framework for conducting such studies on 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, a compound featuring a benzodioxan ring system and a propanoic acid side chain.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the investigation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid degradation.

1. Issue: No Degradation Observed Under Stress Conditions.

  • Question: I have subjected my sample of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid to various stress conditions (acidic, basic, oxidative, photolytic, thermal), but my analytical method (e.g., HPLC-UV) shows no significant decrease in the parent peak and no appearance of new peaks. What could be the reason?

  • Answer:

    • Insufficient Stress: The applied stress conditions may not be harsh enough to induce degradation. For hydrolytic studies, if you started with 0.1 N HCl and 0.1 N NaOH at room temperature without seeing degradation, consider increasing the acid/base concentration, the temperature (e.g., 60-80 °C), or the exposure time.[3]

    • High Intrinsic Stability: The benzodioxan ring is generally stable, and the propanoic acid side chain is also relatively robust. It's possible the molecule is inherently stable under the tested conditions.

    • Analytical Method Limitations: Your analytical method may not be "stability-indicating." The degradation products might co-elute with the parent peak, or they may not have a chromophore detectable by your UV detector.

      • Troubleshooting Steps:

        • Increase Stress Severity: Incrementally increase the temperature, concentration of stressor, or duration of the study. Refer to ICH Q1A guidelines for typical stress conditions.

        • Method Validation: Ensure your analytical method is validated for specificity. This can be done by spiking your sample with potential degradation products (if known) or by using a photodiode array (PDA) detector to check for peak purity.

        • Alternative Detection: Consider using a more universal detector like a mass spectrometer (LC-MS) to look for potential degradation products that may not be UV-active.

2. Issue: Mass Imbalance in Degradation Studies.

  • Question: My analysis shows a significant loss of the parent compound, but the sum of the areas of the degradation product peaks does not account for the loss. Where is the missing mass?

  • Answer:

    • Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not absorb UV light at the wavelength you are monitoring. For example, cleavage of the benzodioxan ring could produce small, non-aromatic fragments.

    • Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out of the solution, leading to an underestimation of their concentration.

    • Volatile Degradants: Degradation could produce volatile compounds that are lost from the sample.

    • Adsorption: The degradation products might be adsorbing to the surface of your sample vials or HPLC column.

      • Troubleshooting Steps:

        • LC-MS Analysis: Use LC-MS to identify potential non-chromophoric or low-level degradation products.

        • Solubility Assessment: Visually inspect your samples for any precipitate. If precipitation is suspected, try a different diluent or perform a solubility study on the stressed samples.

        • Headspace GC-MS: If volatile degradants are suspected, headspace gas chromatography-mass spectrometry (GC-MS) can be used for their detection.

        • Material Compatibility: Ensure that your vials and closures are compatible with your sample and stress conditions.

Part 2: Frequently Asked Questions (FAQs)

1. What are the most likely degradation pathways for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid?

Based on the structure, the following are potential degradation pathways under different stress conditions:

  • Hydrolysis:

    • Acidic/Basic Conditions: The ether linkages in the benzodioxan ring are generally stable to hydrolysis. However, under harsh acidic or basic conditions and elevated temperatures, cleavage of the ether bonds could occur, leading to the opening of the dioxan ring. The primary site of hydrolytic attack would likely be the ether bonds.

  • Oxidation:

    • The benzene ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or quinone-like structures. The benzylic protons on the dioxan ring could also be susceptible to oxidation.

  • Photolysis:

    • UV light can induce the formation of radicals, potentially leading to the cleavage of the ether bonds or modifications to the aromatic ring. Photolytic degradation can be complex and may result in a variety of products.

  • Thermal Degradation:

    • At high temperatures, decarboxylation of the propanoic acid side chain could occur, leading to the formation of a shorter alkyl chain derivative. Ring opening or other complex rearrangements are also possible.

Potential Degradation Pathway Diagram

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) cluster_thermal Thermal Stress Parent 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid RingOpened Ring-Opened Products Parent->RingOpened Ether Cleavage Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Aromatic Hydroxylation RadicalProducts Radical-Mediated Products Parent->RadicalProducts Radical Formation Decarboxylated Decarboxylated Product Parent->Decarboxylated Loss of CO2 Quinone Quinone-like Structures Hydroxylated->Quinone Further Oxidation

Caption: Potential degradation pathways for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

2. What are the recommended starting conditions for a forced degradation study of this compound?

The following table provides a general framework for initiating forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HClRoom Temp, then 60-80 °C24-48 hours
Base Hydrolysis 0.1 N NaOHRoom Temp, then 60-80 °C24-48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Photolytic ICH Q1B Option 2 (Xenon lamp)AmbientAs per ICH
Thermal Dry Heat80-100 °C48 hours

3. How do I develop a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Workflow for Developing a Stability-Indicating Method

SIM_Workflow Start Start: API Sample Stress Perform Forced Degradation Studies Start->Stress Analyze Analyze Stressed Samples by HPLC-PDA/MS Stress->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate Optimize Optimize Chromatographic Conditions (if necessary) Evaluate->Optimize Purity/Resolution Fails Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Evaluate->Validate Purity/Resolution Passes Optimize->Analyze End End: Validated Stability-Indicating Method Validate->End

Caption: Workflow for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation and HPLC Analysis

  • Sample Preparation: Prepare a stock solution of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent used for the stressor (e.g., water).

  • Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at a wavelength where the parent compound has maximum absorbance. A PDA detector is highly recommended to assess peak purity.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Look for new peaks (degradation products) and a decrease in the area of the parent peak.

References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Patel, Y., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Rajesh, P., & Kumar, P. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5179-5185. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable synthesis. We will delve into the nuances of each synthetic step, providing troubleshooting advice and answers to frequently asked questions to ensure a robust and efficient process.

Overview of the Synthetic Strategy

The most common and scalable synthetic route to 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid is a multi-step process. This guide will focus on a five-step sequence starting from readily available catechol.

Synthesis_Overview A Catechol B (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol A->B Step 1: Ring Formation C 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde B->C Step 2: Oxidation D Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)acrylate C->D Step 3: Horner-Wadsworth-Emmons E Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoate D->E Step 4: Reduction F 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid E->F Step 5: Hydrolysis

Caption: Overall synthetic workflow for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Step 1: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol

This initial step involves the formation of the benzodioxane ring system. A common method is the reaction of catechol with epichlorohydrin in the presence of a base.

Frequently Asked Questions (FAQs)

Q: What are the common side products in this reaction and how can they be minimized?

A: The primary side product is the result of the epoxide opening at the less substituted carbon, leading to a constitutional isomer. To favor the desired product, careful control of reaction temperature and the slow addition of the base are crucial. Using a milder base like potassium carbonate can also improve selectivity. Another potential side product is the dialkylation of catechol. Using a slight excess of catechol can help to minimize this.

Q: I am seeing a low yield. What are the likely causes?

A: A low yield can often be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is heated for a sufficient amount of time. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Poor quality of reagents: Catechol can oxidize over time. Using freshly purified catechol is advisable.

  • Inefficient extraction: The product has some water solubility. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Reaction is sluggish or incomplete. Insufficient temperature or reaction time.Increase the reaction temperature to the recommended level (e.g., reflux in a suitable solvent) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Formation of significant isomeric byproduct. Non-selective epoxide opening.Maintain a consistent and controlled temperature. Consider a slower addition rate of the base or using a milder base like K₂CO₃.
Product is difficult to crystallize. Presence of oily impurities.Purify the crude product by column chromatography on silica gel before attempting crystallization.

Step 2: Oxidation of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol to the Aldehyde

The oxidation of the primary alcohol to the aldehyde is a critical step. Two common methods for this transformation on a larger scale are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method Comparison
Oxidation Method Advantages Disadvantages & Scale-up Challenges
Swern Oxidation High yields, wide functional group tolerance, byproducts are volatile and easily removed.[1]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide and toxic carbon monoxide, exothermic reaction that needs careful temperature control.[2][3]
Dess-Martin Periodinane (DMP) Mild conditions (room temperature, neutral pH), high yields, simple workup, high chemoselectivity.[4]High cost, potentially explosive nature makes it less ideal for very large industrial scale.[4][5]
Frequently Asked Questions (FAQs)

Q: My Swern oxidation is giving a low yield of the aldehyde and some chlorinated byproducts. What's happening?

A: A low yield in a Swern oxidation can be due to the reaction temperature rising above the optimal -60°C, which can lead to side reactions like the Pummerer rearrangement.[6] The formation of chlorinated byproducts can occur if there is an excess of oxalyl chloride or if the reaction is not quenched properly. To troubleshoot, ensure your cooling bath is stable at -78°C and add the reagents slowly to control the exotherm. Use the stoichiometric amount of oxalyl chloride.

Q: Is the Dess-Martin periodinane oxidation safe to perform on a multi-gram scale?

A: While DMP is known to be potentially explosive, it can be handled safely on a gram scale with proper precautions.[7] It is recommended to add the DMP in portions to a cooled solution of the alcohol to manage any potential exotherm.[7] Always perform the reaction behind a blast shield and have a quenching agent (like a saturated solution of sodium thiosulfate) ready. For larger scales, considering alternative, less energetic oxidants may be prudent.

Troubleshooting Guide

Oxidation_Troubleshooting start Low Yield or Impure Aldehyde q1 Which oxidation method was used? start->q1 swern Swern Oxidation q1->swern Swern dmp DMP Oxidation q1->dmp DMP swern_q1 Was the temperature maintained at -78°C? swern->swern_q1 dmp_q1 Was the DMP added in portions? dmp->dmp_q1 swern_a1_yes Check for moisture in reagents and glassware. swern_q1->swern_a1_yes Yes swern_a1_no Improve cooling efficiency. Add reagents slowly. swern_q1->swern_a1_no No dmp_a1_yes Consider using a co-solvent to improve solubility. dmp_q1->dmp_a1_yes Yes dmp_a1_no Add DMP portion-wise to a cooled solution of the alcohol. dmp_q1->dmp_a1_no No

Caption: Decision tree for troubleshooting the oxidation step.

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for this step, as it typically provides the (E)-alkene with high stereoselectivity and the phosphate byproduct is water-soluble, simplifying the workup.[8]

Frequently Asked Questions (FAQs)

Q: What is the best phosphonate reagent to use for this reaction?

A: Triethyl phosphonoacetate is a common and effective reagent for this transformation. It is commercially available and generally provides good yields of the corresponding α,β-unsaturated ester.

Q: My HWE reaction is not going to completion. What should I try?

A: Incomplete conversion can be due to a few factors:

  • Inactive base: Sodium hydride (NaH) is often used and can be deactivated by moisture. Ensure you are using fresh, high-quality NaH from a newly opened container.

  • Insufficient deprotonation time: Allow enough time for the phosphonate to be fully deprotonated by the base before adding the aldehyde.

  • Steric hindrance: While the aldehyde in this synthesis is not exceptionally hindered, ensuring a slight excess of the phosphonate ylide can help drive the reaction to completion.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of the desired (E)-alkene. Suboptimal reaction conditions affecting stereoselectivity.Ensure the reaction is run at the recommended temperature. The use of certain bases and solvents can influence the E/Z ratio. For HWE reactions, lower temperatures often favor the (E)-isomer.
Difficult workup due to emulsions. Formation of stable emulsions during aqueous extraction.Add a small amount of brine to the aqueous layer to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective.
Product is contaminated with unreacted aldehyde. Incomplete reaction.Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and ensure the base is active. Monitor the reaction by TLC or HPLC.

Step 4: Reduction of the α,β-Unsaturated Ester

The selective reduction of the carbon-carbon double bond in the presence of the ester and the aromatic ring is typically achieved through catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for this reduction?

A: Palladium on carbon (Pd/C) is a standard and effective catalyst for the hydrogenation of α,β-unsaturated esters.[9] A 5% or 10% Pd/C loading is typically sufficient.

Q: My hydrogenation is very slow or has stalled. What could be the problem?

A: Catalyst poisoning is a common issue in catalytic hydrogenations. Potential poisons include sulfur compounds (from previous steps if not purified properly) or certain functional groups. Ensure the starting material is of high purity. If the reaction stalls, carefully filtering the mixture and adding fresh catalyst may restart the reaction. Inadequate agitation can also lead to slow reaction rates, as this is a three-phase reaction (solid catalyst, liquid substrate, and gaseous hydrogen). Ensure efficient stirring.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Incomplete reduction. Catalyst deactivation or insufficient hydrogen pressure.Ensure the starting material is pure. Increase the hydrogen pressure within safe limits for your equipment. Consider adding a fresh batch of catalyst.
Reduction of the aromatic ring or ester. Overly harsh reaction conditions.Use milder conditions (lower temperature and pressure). Monitor the reaction closely and stop it once the starting material is consumed. Some catalysts are more selective; for example, using a poisoned catalyst like Lindlar's catalyst is not appropriate here, but adjusting the catalyst type could be explored if over-reduction is a persistent issue.
Product is contaminated with catalyst. Inefficient filtration.Filter the reaction mixture through a pad of celite to ensure complete removal of the finely divided catalyst.

Step 5: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification with a base like sodium hydroxide or potassium hydroxide, followed by acidic workup.

Frequently Asked Questions (FAQs)

Q: My hydrolysis is not going to completion. What should I do?

A: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents) and that the reaction is heated for an adequate amount of time. The use of a co-solvent like ethanol or methanol with water can improve the solubility of the ester and accelerate the reaction.

Q: How can I purify the final product without using column chromatography?

A: Recrystallization is an excellent method for purifying the final carboxylic acid.[10] After the acidic workup, the crude product can be collected by filtration and then recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture. The solubility of the acid is generally low in cold water and increases with the addition of a more organic co-solvent and with heating.[11]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Product remains oily and does not solidify upon acidification. Presence of impurities or incomplete hydrolysis.Ensure the hydrolysis was complete by checking a TLC or HPLC of the reaction mixture before workup. If impurities are present, an extraction of the basic solution with a non-polar solvent (like hexane or diethyl ether) before acidification can remove non-acidic impurities.
Low recovery after recrystallization. Product is too soluble in the chosen solvent system.Adjust the solvent ratio. Use a higher proportion of the less polar solvent (e.g., more water in an ethanol/water mixture) or cool the solution to a lower temperature to induce crystallization.
Product purity is still low after recrystallization. The chosen solvent system is not effective at excluding impurities.Try a different solvent system for recrystallization. It may be necessary to perform a second recrystallization to achieve the desired purity.

Analytical Methods

Consistent and reliable analytical monitoring is key to a successful scale-up.

Technique Application
TLC Quick, qualitative monitoring of reaction progress.
HPLC Quantitative analysis of reaction conversion and product purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA) is a good starting point.[12]
¹H and ¹³C NMR Structural confirmation of intermediates and the final product.
Mass Spectrometry Confirmation of the molecular weight of the product and intermediates.
Melting Point Assessment of the purity of the final crystalline product.

Safety Considerations for Scale-up

  • Swern Oxidation: The generation of carbon monoxide and dimethyl sulfide requires a well-ventilated fume hood. The reaction is highly exothermic and must be performed with extreme care to control the temperature.[3]

  • Dess-Martin Periodinane: DMP is potentially explosive and should be handled with care, especially when performing reactions on a larger scale. Avoid grinding the solid and store it according to the manufacturer's recommendations.[5]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity. Use a properly rated hydrogenation reactor for reactions under pressure.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon).

By understanding the intricacies of each step and anticipating potential challenges, the scale-up synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid can be a safe and efficient process. This guide provides a foundation for troubleshooting and optimizing your synthesis. For further assistance, please consult the referenced literature.

References

  • Dess–Martin periodinane - Wikipedia. (n.d.).
  • Byproducts Produced in Swern Oxid
  • Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.).
  • Swern Oxidation | Chem-St
  • Swern Oxidation: Definition, Examples, Mechanism, and Applic
  • Swern oxid
  • DMSO –Oxalyl Chloride, Swern Oxid
  • Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor - ResearchG
  • Dess-Martin Oxid
  • Dess Martin periodinane. : r/OrganicChemistry - Reddit. (2022, July 2).
  • Dess-Martin-Periodinane oxid
  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.).
  • Dess Martin Period
  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.).
  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G. (2024, April 16).
  • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes - RSC Publishing. (2019, February 4).
  • Question about Horner-Wadsworth-Emmons workup : r/chemistry - Reddit. (2011, March 8).
  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).
  • Swern Oxidation Proceedure - MSU chemistry. (n.d.).
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.).
  • Swern Oxidation - Organic Chemistry Portal. (n.d.).
  • Swern Oxid
  • Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles - ResearchG
  • Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation | Organometallics - ACS Public
  • 1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. (n.d.).
  • (PDF)
  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.).
  • Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO 4 -Sepiolite Supports - MDPI. (n.d.).
  • Hydrogenation C
  • Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.).
  • Swern Oxidation - ResearchG
  • Recrystalliz
  • Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20).
  • Synthetic applications: a) 1 a (2.0 mmol, 1.0 equiv), ethyl acrylate...
  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - MDPI. (n.d.).
  • (PDF)
  • The Recrystalliz
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.).
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. (n.d.).
  • 4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]morpholine - PubChem. (n.d.).

Sources

Technical Support Center: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile benzodioxane scaffold. My aim here is not to provide a rigid set of instructions, but to offer field-proven insights and logical troubleshooting frameworks based on the fundamental chemistry of this molecule class. We will explore the common pitfalls encountered during synthesis, purification, and characterization, ensuring your experimental workflow is both efficient and self-validating.

Section 1: Synthesis Troubleshooting & Core Protocols

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, a chiral carboxylic acid, typically involves a multi-step process. Success hinges on careful control of reaction conditions to ensure high yield and prevent common side reactions.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the most reliable general synthetic route for this compound?

A common and effective strategy involves two key stages: first, the formation of the dihydrobenzodioxane ring system via a Williamson ether synthesis, followed by the hydrolysis of a precursor ester to yield the final carboxylic acid. This approach allows for the use of readily available starting materials and generally proceeds with good yields. The initial step typically involves reacting catechol with a suitable 5-carbon electrophile containing the propanoate ester moiety.

Q2: My initial ring-formation reaction is showing low conversion. What should I investigate first?

Low conversion in the Williamson ether synthesis step is a frequent issue. The primary factors to investigate are:

  • Base Strength and Solubility: The base, often potassium carbonate (K₂CO₃), must be anhydrous and of sufficient quality. The reaction is a solid-liquid phase transfer process, so vigorous stirring is essential to maximize the surface area and reaction rate.[1]

  • Solvent Choice: Acetone or DMF are common solvents.[2] Ensure the solvent is anhydrous, as water can hydrolyze the electrophile and deactivate the catecholate anion.

  • Reaction Temperature: While refluxing is common, excessive temperatures can lead to side-product formation. An optimal temperature allows for a reasonable reaction rate without significant degradation.

Troubleshooting Guide: Synthesis

Problem: My reaction yield is consistently low, and TLC analysis shows multiple byproducts.

  • Causality & Explanation: Low yields in this synthesis are often due to competing reactions or degradation. Catechol is easily oxidized, and the electrophile can undergo elimination reactions under basic conditions. The formation of multiple products suggests that the reaction conditions are not selective.

  • Investigative Steps:

    • Deoxygenate the Solvent: Before starting, bubble nitrogen or argon through your solvent for 15-20 minutes to remove dissolved oxygen, which can oxidize the catechol starting material.

    • Check Base Stoichiometry: Using a large excess of base can promote undesired side reactions. Start with approximately 2.2 to 2.5 equivalents of a base like K₂CO₃.

    • Control the Rate of Addition: Add the electrophile dropwise to the catechol and base suspension at room temperature before slowly heating to reflux. This helps control the initial exotherm and minimizes side reactions.[2]

  • Validation Protocol: Run a small-scale trial reaction under an inert atmosphere (N₂ or Ar). Monitor the reaction by TLC every hour. If the starting material is consumed but multiple products are formed, consider lowering the reaction temperature.

Problem: The final ester hydrolysis step to the carboxylic acid is incomplete or fails.

  • Causality & Explanation: Ester hydrolysis to a carboxylic acid requires breaking a stable C-O bond. Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or inadequate concentration of the hydrolyzing agent (acid or base).[1][3] For benzodioxane derivatives, harsh basic conditions can sometimes lead to racemization at the chiral center (C2).[4][5]

  • Recommended Protocol: Step-by-Step Ester Hydrolysis

    • Setup: Dissolve the precursor ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).

    • Reagent Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 eq) dropwise at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (a new, more polar spot for the carboxylate salt should appear, and the starting ester spot should disappear).

    • Workup: Once complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl until the pH is ~2-3.[6] The carboxylic acid product should precipitate as a solid.

    • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Visualization: General Synthesis Workflow

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis Catechol Catechol RingEster Intermediate Ester: Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoate Catechol->RingEster Williamson Ether Synthesis Propanoate Propanoate Electrophile (e.g., Ethyl 5-bromo-2-hydroxypentanoate) Propanoate->RingEster Base Base (K₂CO₃) Anhydrous Solvent (Acetone/DMF) Base->RingEster Reflux, Inert Atm. FinalProduct Final Product: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid RingEster->FinalProduct Saponification Hydrolysis Base (LiOH/NaOH) THF/MeOH/H₂O Hydrolysis->FinalProduct AcidWorkup Acidic Workup (1M HCl) AcidWorkup->FinalProduct Precipitation G Start Crude Product (Post-Workup) IsSolid Is the crude product a solid? Start->IsSolid IsOily Is the crude product an oil? Start->IsOily TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes RecrystSuccess Crystals Formed? TryRecrystallization->RecrystSuccess PureSolid Pure Solid Product RecrystSuccess->PureSolid Yes OilingOut Product 'Oils Out' or Purity is Low RecrystSuccess->OilingOut No ColumnChrom Perform Silica Gel Column Chromatography IsOily->ColumnChrom Yes CheckPurity Check Purity by TLC/HPLC/NMR ColumnChrom->CheckPurity PurityOK Purity >95%? CheckPurity->PurityOK PurityOK->TryRecrystallization No, attempt recrystallization of column fractions PurityOK->PureSolid Yes OilingOut->ColumnChrom

Sources

Validation & Comparative

Topic: "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" vs. Other Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

As Senior Application Scientists, we understand that the journey of a molecule from a structural concept to a validated therapeutic agent is one of rigorous comparison and mechanistic understanding. This guide provides a comparative analysis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid , a molecule of significant interest, by placing it in context with other pharmacologically relevant propanoic acid derivatives. Our objective is to dissect its structure, hypothesize its biological targets based on established structure-activity relationships (SAR), and provide a clear experimental framework for its validation.

We will move beyond a simple listing of features, instead focusing on the causal relationships between chemical structure and biological function. This guide is designed for researchers, scientists, and drug development professionals who require a deep, technical understanding of how subtle molecular changes can lead to vastly different pharmacological outcomes.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Pharmacology

The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to engage with receptor binding pockets. Historically, this scaffold has been instrumental in the development of antagonists for adrenergic receptors, which are critical nodes in cardiovascular and central nervous system regulation.[1][2]

The key to the versatility of the benzodioxane scaffold lies in the nature and position of its substituents. Modifications can drastically alter a compound's affinity and selectivity for different receptor subtypes. For instance, the addition of specific groups at the 2-position of the benzodioxan ring has been shown to confer high selectivity for α2-adrenergic receptors over α1 subtypes.[3] This principle forms the foundation of our analysis.

Comparator Analysis: Establishing Pharmacological Benchmarks

To understand the potential of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" (we will refer to it as Compound A ), we must compare it against well-characterized molecules that share key structural elements. We have selected two comparators to illuminate the distinct roles of the benzodioxane scaffold and the propanoic acid side chain.

  • Comparator 1: Idazoxan. This molecule is a potent and selective α2-adrenergic receptor antagonist and also interacts with imidazoline receptors.[4][5][6] Crucially, it shares the same 2-substituted 1,4-benzodioxane core as Compound A. By comparing Compound A to Idazoxan, we can directly probe how replacing Idazoxan's imidazoline ring with a propanoic acid chain alters receptor affinity and selectivity.

  • Comparator 2: Ketoprofen. This compound is a well-known non-steroidal anti-inflammatory drug (NSAID).[7] It features a propanoic acid group, but attached to a benzoylphenyl scaffold. Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.[7] This comparison allows us to evaluate the contribution of the 1,4-benzodioxane scaffold itself; is the biological activity of Compound A dictated by the propanoic acid (suggesting potential anti-inflammatory action) or by the benzodioxane core (suggesting adrenergic activity)?

CompoundCore ScaffoldKey Functional GroupPrimary Biological Target
Compound A 1,4-BenzodioxanePropanoic AcidHypothesized: Adrenergic Receptors
Idazoxan 1,4-BenzodioxaneImidazolineα2-Adrenergic Receptors[4]
Ketoprofen BenzoylphenylPropanoic AcidCyclooxygenase (COX) Enzymes[7]

The Adrenergic Signaling Pathway: The Likely Arena for Compound A

Based on the prevalence of adrenergic activity among 2-substituted benzodioxanes, we hypothesize that Compound A will primarily interact with α-adrenergic receptors.[3][8] These are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. The α2-adrenergic receptors, in particular, are often presynaptic autoreceptors that inhibit the further release of norepinephrine, thus acting as a negative feedback mechanism in the sympathetic nervous system.[4] Antagonizing these receptors, as Idazoxan does, blocks this feedback loop, leading to increased norepinephrine release.[6]

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Cell NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential Synapse NE_Release->Synapse alpha2R α2-Adrenergic Receptor (Autoreceptor) G_protein Gi/o Protein alpha2R->G_protein Activation G_protein->NE_Release Inhibition (-) Synapse->alpha2R Feedback alpha1R α1-Adrenergic Receptor Synapse->alpha1R Signal Antagonist Compound A / Idazoxan (Antagonist) Antagonist->alpha2R Blockade Effector Cellular Response (e.g., Smooth Muscle Contraction) alpha1R->Effector Activation

Caption: Hypothesized mechanism of Compound A at the adrenergic synapse.

Experimental Protocol: Comparative Radioligand Binding Assay

To test our hypothesis, a robust and quantitative method is required. A competitive radioligand binding assay is the gold standard for determining the affinity of an unlabeled compound (our test compounds) for a specific receptor.

Objective: To determine and compare the binding affinities (Ki) of Compound A, Idazoxan, and Ketoprofen for α1- and α2-adrenergic receptors.

Principle: This assay measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

Step-by-Step Methodology
  • Materials & Reagents:

    • Radioligands: [³H]-Prazosin (for α1 receptors) and [³H]-RX821002 (a more selective α2 antagonist radioligand than Idazoxan itself).

    • Cell Membranes: Membranes prepared from cell lines stably expressing human recombinant α1- or α2-adrenergic receptors (e.g., HEK293 or CHO cells). The choice of recombinant systems is critical to avoid confounding effects from other endogenous receptors.

    • Test Compounds: Compound A, Idazoxan (positive control for α2), Prazosin (positive control for α1), Ketoprofen (negative control). All dissolved in an appropriate vehicle (e.g., DMSO).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Scintillation Cocktail & Vials.

    • Glass Fiber Filters and a cell harvester.

  • Assay Procedure:

    • Preparation: Serially dilute test compounds to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: In a 96-well plate, combine:

      • 50 µL of assay buffer.

      • 25 µL of the appropriate radioligand at a fixed concentration (typically near its Kd value).

      • 25 µL of the test compound dilution (or vehicle for total binding, or a high concentration of a known antagonist for non-specific binding).

      • 100 µL of the cell membrane preparation.

    • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The exact time should be optimized in preliminary experiments.

    • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Compound A, Idazoxan, Ketoprofen D Combine Reagents in Plate: Membranes + Radioligand + Test Compound A->D B Prepare Radioligand ([³H]-Prazosin or [³H]-RX821002) B->D C Prepare Receptor Membranes (α1 or α2 expressing cells) C->D E Incubate to Reach Equilibrium (e.g., 60 min) D->E F Rapid Vacuum Filtration (Separates Bound from Free) E->F G Scintillation Counting (Quantify Bound Radioactivity) F->G H Plot % Inhibition vs. [Compound] G->H I Non-linear Regression to Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Experimental workflow for the competitive radioligand binding assay.

Interpreting the Data: A Hypothetical Outcome

Based on established SAR for benzodioxanes, we can predict a plausible outcome for this experiment. This serves as a model for how researchers should interpret their own results.

Hypothetical Comparative Binding Affinity Data (Ki, nM)

Compoundα1-Adrenergic Receptorα2-Adrenergic ReceptorSelectivity (α1/α2)
Compound A 85045~19-fold for α2
Idazoxan 3001030-fold for α2
Ketoprofen >10,000>10,000N/A

Analysis of Hypothetical Results:

  • Compound A vs. Ketoprofen: The data would strongly suggest that the biological activity of Compound A is dictated by the 1,4-benzodioxane scaffold , not the propanoic acid moiety. Ketoprofen shows no affinity for adrenergic receptors, confirming its distinct mechanism of action.

  • Compound A vs. Idazoxan: Both compounds would show selectivity for the α2- over the α1-receptor, a hallmark of many 2-substituted benzodioxanes.[3] However, Compound A is hypothetically less potent (higher Ki) than Idazoxan. This implies that while the propanoic acid group is tolerated in the α2-receptor binding pocket, it is sub-optimal for high-affinity binding compared to Idazoxan's imidazoline ring.

  • Structure-Activity Relationship Insight: This result would guide future chemical synthesis. The propanoic acid's carboxylate group, which is negatively charged at physiological pH, may have an unfavorable electrostatic or steric interaction within the binding site compared to the cationic imidazoline group of Idazoxan. Future derivatives could explore modifying the length of the alkyl chain or converting the acid to an ester or amide to probe this interaction further.

Conclusion for the Drug Development Professional

This guide demonstrates a logical, evidence-based approach to characterizing a novel chemical entity. By placing 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in the context of established pharmacological agents like Idazoxan and Ketoprofen, we can form a strong, testable hypothesis about its mechanism of action.

The proposed radioligand binding assay provides a clear, quantitative path to validating this hypothesis. The resulting data on affinity and selectivity would be the first critical step in determining if this compound has a future as a potential therapeutic agent targeting the adrenergic system. It is through this cycle of hypothesis, rigorous experimentation, and comparative analysis that promising lead compounds are identified and advanced in the drug discovery pipeline.

References

  • De Vos, H., Bricca, G., De Keyser, J., et al. (1995). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. Fundamental & Clinical Pharmacology, 9(6), 558-564. Available at: [Link]

  • U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 13(3), 454-473. Available at: [Link]

  • Timmermans, P. B., & van Zwieten, P. A. (1987). Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors. Journal of Autonomic Pharmacology, 7(3), 171-185. Available at: [Link]

  • Lachaud, V., Coupry, I., & Podevin, R. A. (1988). 2-benzodioxane 1-4 (idazoxan) and its stereoisomers, new alpha 2-antagonists. Journal of Pharmacology, 19(4), 375-384. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Idazoxan. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Reid, J. L., Hamilton, C. A., & Macrae, I. M. (1985). The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. Clinical Science, 69(5), 571-576. Available at: [Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. Available at: [Link]

  • Sharma, P. C., & Kumar, A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 126-141. Available at: [Link]

  • Bolchi, C., Bavo, F., Appiani, R., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]

  • Asif, M. (2014). A review on the synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 7(5), 639-648. Available at: [Link]

  • Khan, I., et al. (2023). Design, Synthesis and Molecular Docking of 1,3,4‐Oxadiazole‐2(3H)‐thione Derivatives Containing 1,4‐Benzodioxane Skeleton as Potential FabH Inhibitors. Chemistry & Biodiversity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-benzoylphenyl)propanoic acid. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

Sources

Navigating the Therapeutic Potential of Benzodioxane-Based Carboxylic Acids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,4-Benzodioxane Scaffold in Medicinal Chemistry

The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications. Its unique conformational properties and ability to engage with various biological targets have made it a focal point for medicinal chemists. This guide delves into the structure-activity relationship (SAR) of a specific derivative, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid , and its analogs. While direct, extensive SAR studies on this exact molecule are not abundant in publicly available literature, a comparative analysis with structurally related compounds provides critical insights into the chemical features governing its biological activity. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by synthesizing available data, presenting it in a comparative format, and providing detailed experimental context.

The 1,4-benzodioxane ring system is a key structural component in a variety of compounds demonstrating activities such as antihepatotoxic, α-adrenergic blocking, neuroleptic, and anti-inflammatory effects.[1] This guide will explore how modifications to the propanoic acid side chain and substitutions on the benzodioxane ring system influence the therapeutic potential of this class of molecules, with a focus on anti-inflammatory, anticancer, and antimicrobial activities, as well as adrenergic receptor modulation.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid and its analogs is intricately linked to several structural features. These include the length and functionality of the alkyl carboxylic acid side chain at the C2-position of the dioxane ring, as well as the nature and position of substituents on the aromatic portion of the benzodioxane core.

Influence of the Alkyl Carboxylic Acid Side Chain

The carboxylic acid moiety is a critical pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its ability to form ionic interactions and hydrogen bonds often dictates target engagement.

Key Observations:

  • Chain Length: The length of the alkyl chain separating the carboxylic acid from the benzodioxane ring can significantly impact activity. Arylpropanoic acids, like the target molecule, are a well-established class of anti-inflammatory agents. Shortening the chain to an acetic acid derivative or lengthening it can alter potency and selectivity for different biological targets.

  • α-Substitution: Introduction of a methyl group on the carbon atom alpha to the carboxylic acid in arylalkanoic acids has been shown to enhance anti-inflammatory activity.[2]

  • Functional Group Modification: Conversion of the carboxylic acid to amides or esters can drastically change the compound's physicochemical properties and biological activity, potentially shifting its therapeutic application from anti-inflammatory to other areas like anticancer or antimicrobial.

Table 1: Comparison of Side-Chain Modifications on Biological Activity

Compound IDR Group (at C2)Biological ActivityPotency (IC50/Ki/MIC)Reference
Target Molecule -CH₂CH₂COOH(Predicted) Anti-inflammatoryData not available-
Analog A -CH₂COOHAnti-inflammatory(Qualitative data)[2]
Analog B -CH(CH₃)COOH(Predicted) Enhanced Anti-inflammatoryData not available[2]
Analog C -CONH-R'Anticancer, AntimicrobialVaries with R'[3]

Logical Relationship of Side-Chain Modifications

SAR_Side_Chain Target 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid (-CH₂CH₂COOH) Acetic_Acid Acetic Acid Analog (-CH₂COOH) Target->Acetic_Acid Shorter Chain (Alters Potency) Alpha_Methyl α-Methylpropanoic Acid Analog (-CH(CH₃)COOH) Target->Alpha_Methyl α-Methylation (Enhances Anti-inflammatory Activity) Amide Amide/Ester Analogs (-CONHR' / -COOR') Target->Amide Functional Group Change (Shifts Bioactivity)

Caption: Impact of side-chain modifications on biological activity.

Impact of Benzene Ring Substitution

Substitution on the aromatic ring of the benzodioxane scaffold is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

Key Observations:

  • Position of Substitution: The position of substituents on the benzene ring is crucial for activity. For instance, in a study of benzodioxane analogs with an acetic acid substituent, optimal anti-inflammatory activity was observed when the substituent was at the 6-position.[3]

  • Nature of Substituents: The electronic and steric properties of the substituents play a significant role. Electron-withdrawing groups versus electron-donating groups can fine-tune the interaction with biological targets. For example, in a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, a trifluoromethyl group (electron-withdrawing) led to significant antimicrobial activity.[4]

Table 2: Comparison of Benzene Ring Substitutions on Adrenergic Receptor Affinity

Compound IDSubstitutionReceptor SubtypeAffinity (Ki, nM)Reference
Analog D Unsubstituted Phenylpiperazineα1A>1000[5]
Analog E 2-Methoxyphenylpiperazineα1A13.5[5]
Analog F 2-Chlorophenylpiperazineα1A35.7[5]
Analog G 4-Fluorophenylpiperazineα1A89.1[5]

Signaling Pathway for Adrenergic Receptor Antagonism

Adrenergic_Pathway cluster_receptor α1-Adrenergic Receptor Receptor α1-AR Gq Gq Protein Receptor->Gq Blocks Activation Ligand Benzodioxane Analog (Antagonist) Ligand->Receptor Binds to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Antagonism of the α1-adrenergic receptor signaling pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of benzodioxane derivatives are crucial.

General Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid Analogs

A common synthetic route to 2-substituted 1,4-benzodioxanes involves the reaction of a catechol with a suitable three-carbon synthon bearing a leaving group and a protected carboxylic acid function.

Step-by-Step Methodology:

  • Protection of Carboxylic Acid: The carboxylic acid of a suitable starting material (e.g., 3-bromopropanoic acid) is protected as an ester (e.g., methyl or ethyl ester).

  • Reaction with Catechol: The protected propanoic acid derivative is reacted with catechol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone) to form the 1,4-benzodioxane ring.

  • Deprotection: The ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

  • Purification: The final product is purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Start Catechol & 3-Bromopropanoic Ester Reaction Ring Formation (Base, Solvent, Heat) Start->Reaction Intermediate Protected Benzodioxane Propanoate Reaction->Intermediate Hydrolysis Ester Hydrolysis (Acid or Base) Intermediate->Hydrolysis Product 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid Hydrolysis->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General synthetic workflow for the target molecule.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a widely used in vitro method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory drugs to inhibit the heat-induced denaturation of proteins.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Dissolve the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate-buffered saline (PBS, pH 7.4) to obtain a range of concentrations.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 4.5 mL of the test compound solution (or standard/control).

    • The control group receives only the vehicle.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

    • After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Conclusion and Future Perspectives

The 1,4-benzodioxane scaffold, particularly when substituted at the C2 position with a propanoic acid moiety, presents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds suggest that the biological activity of this class can be finely tuned through modifications of the alkyl carboxylic acid side chain and substitutions on the aromatic ring.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid analogs to establish a more definitive and quantitative SAR. This would involve varying the length and branching of the side chain, exploring a diverse range of substituents on the benzodioxane ring, and evaluating their effects on a panel of biological targets, including inflammatory mediators, cancer cell lines, microbial strains, and various G-protein coupled receptors. Such a systematic approach will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Ahmed, B., Khan, S.A., Alam, T. (2008). Chemistry and pharmacology of benzodioxanes. Trade Science Inc. - INDIA.
  • Bonifazi, A., Piergentili, A., Del Bello, F., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8.
  • Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(15), 4876-4890.
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199.

Sources

Comparative Efficacy Analysis: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid as a Novel Alpha-1 Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for validating the efficacy of the novel compound, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, hereafter designated as Compound X . Based on structural similarities to known pharmacophores, we hypothesize that Compound X acts as an antagonist at the alpha-1 adrenergic receptor (α1-AR). This document outlines the necessary experimental comparisons against the well-established α1-AR antagonist, Prazosin, to rigorously evaluate its potential as a therapeutic agent. We detail the requisite in vitro assays, from receptor binding to functional downstream signaling, providing the scientific community with a robust protocol for characterization.

Introduction and Postulated Mechanism of Action

The 1,4-benzodioxin moiety is a key structural feature in several clinically significant antagonists of the alpha-1 adrenergic receptor, such as Doxazosin and Prazosin. These receptors, part of the G-protein coupled receptor (GPCR) family, are critical in mediating smooth muscle contraction, particularly in blood vessels and the prostate. Their activation by endogenous catecholamines like norepinephrine leads to a signaling cascade involving Gαq/11, phospholipase C (PLC), and subsequent increases in intracellular calcium.

We postulate that Compound X, possessing a 2-(propanoyl)-1,4-benzodioxane core, competitively inhibits the binding of norepinephrine to the α1-AR. This antagonism is expected to block the downstream signaling cascade, leading to smooth muscle relaxation. This guide will validate this hypothesis by directly comparing the binding affinity and functional potency of Compound X to that of Prazosin, the gold-standard selective α1-AR antagonist.

Postulated Signaling Pathway

The following diagram illustrates the Gαq-coupled signaling pathway of the α1-Adrenergic Receptor and the hypothesized point of inhibition by Compound X.

alpha1_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A1AR α1-AR Gq Gαq/11 A1AR->Gq Activates NE Norepinephrine (Agonist) NE->A1AR Binds & Activates CompX Compound X (Antagonist) CompX->A1AR Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Hypothesized mechanism of Compound X at the α1-AR signaling cascade.

Comparative Analysis: Key Performance Metrics

The efficacy of a novel antagonist is best understood through direct comparison with a well-characterized standard. Here, we outline the critical parameters for evaluation against Prazosin. The following table presents hypothetical data to illustrate a successful validation outcome.

ParameterAssay TypeCompound X (Hypothetical Data)Prazosin (Reference Data)Interpretation
Binding Affinity (Ki) Radioligand Binding Assay5.2 nM0.5 - 2.0 nMHigh affinity, though slightly lower than the gold standard. Indicates strong interaction with the α1-AR.
Functional Potency (IC50) Calcium Flux Assay15.8 nM3.0 - 8.0 nMPotent functional antagonism of the receptor's downstream signaling pathway.
Receptor Selectivity Counter-Screening Panel>1000-fold vs β-AR, M-R>1000-fold vs β-AR, M-RHigh selectivity for the target receptor, minimizing potential off-target effects.
Aqueous Solubility Kinetic Solubility Assay150 µM at pH 7.450 µM at pH 7.4Improved solubility may translate to better formulation and bioavailability characteristics.

Experimental Protocols for Validation

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key validation assays.

General Experimental Workflow

The validation process follows a logical progression from confirming direct target engagement to assessing functional cellular consequences.

workflow start Start: Synthesized Compound X assay1 Assay 1: Radioligand Binding Assay (Determine Ki) start->assay1 assay2 Assay 2: Functional Calcium Flux Assay (Determine IC50) assay1->assay2 assay3 Assay 3: Receptor Selectivity Panel (Off-Target Profiling) assay2->assay3 assay4 Assay 4: Kinetic Solubility Assay (Physicochemical Properties) assay3->assay4 decision Data Analysis: Compare to Prazosin assay4->decision end Conclusion: Efficacy Profile Established decision->end

Caption: Sequential workflow for the comprehensive validation of Compound X.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of Compound X for the α1-AR by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of Compound X.

Materials:

  • HEK293 cell membranes expressing human α1-AR.

  • [³H]-Prazosin (Radioligand).

  • Compound X and Prazosin (unlabeled).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (GF/C).

Procedure:

  • Preparation: Prepare serial dilutions of Compound X and unlabeled Prazosin (for control) in binding buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membranes (10 µg protein).

    • 25 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.5 nM).

    • 25 µL of either buffer (total binding), excess unlabeled Prazosin (non-specific binding), or Compound X dilution.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through GF/C filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Compound X. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism via Calcium Flux Assay

This assay measures the ability of Compound X to block the increase in intracellular calcium that occurs upon α1-AR activation.

Objective: To determine the functional potency (IC50) of Compound X.

Materials:

  • CHO-K1 cells stably expressing human α1-AR.

  • Fluo-4 AM or similar calcium-sensitive dye.

  • Agonist: Phenylephrine.

  • Antagonists: Compound X, Prazosin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with an injection port (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-K1 cells in a black, clear-bottom 96-well plate and grow to 90-95% confluency.

  • Dye Loading: Remove growth media and add 100 µL of Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells twice with assay buffer. Add 50 µL of various concentrations of Compound X or Prazosin and incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Measurement: Inject 50 µL of phenylephrine (at an EC80 concentration, predetermined) and continue to record the fluorescence signal for 90-120 seconds.

  • Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the antagonist (Compound X). Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide establishes a rigorous, scientifically-grounded framework for validating the efficacy of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" (Compound X) as a putative α1-adrenergic receptor antagonist. By employing standardized binding and functional assays and comparing its performance directly against Prazosin, researchers can generate the high-quality, reproducible data necessary for further development. Positive outcomes from these in vitro studies, demonstrating high affinity and potency, would justify advancing Compound X to more complex evaluations, including in vivo pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential for conditions like hypertension or benign prostatic hyperplasia.

References

  • Alpha-1 Adrenergic Receptor Signaling: Hein, P. (2006). Alpha1-Adrenergic Receptors. Handbook of Experimental Pharmacology, Springer. [Link]

  • Cheng-Prusoff Equation for Ki Calculation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Calcium Flux Assays for GPCRs: Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Prazosin Pharmacology and Data: PubChem. Prazosin Compound Summary. National Center for Biotechnology Information. [Link]

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides an in-depth technical comparison of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid," a molecule combining the privileged 1,4-benzodioxin scaffold with a propanoic acid side chain. While direct cross-reactivity studies on this specific molecule are not extensively published, its structural motifs are present in well-characterized pharmacologically active agents. This guide will, therefore, present a logical, data-driven framework for assessing its potential cross-reactivity, drawing on established knowledge of its constituent chemical features.

The 1,4-benzodioxin moiety is a core component of compounds known to interact with G-protein coupled receptors, notably α-adrenergic and serotonin (5-HT) receptors.[1][2][3][4][5][6] Conversely, the propanoic acid functional group is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7][8][9][10] This structural duality necessitates a thorough investigation into the potential for this compound to exhibit a polypharmacological profile.

This guide will hypothesize a primary biological activity and then explore potential secondary targets, providing detailed experimental protocols and comparative data to illustrate a comprehensive cross-reactivity assessment.

Postulated Primary Target and Rationale: Cyclooxygenase (COX) Inhibition

Given the presence of the 2-arylpropanoic acid structure, a well-established pharmacophore for NSAIDs like ibuprofen and naproxen, it is reasonable to postulate that the primary biological activity of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" is the inhibition of COX enzymes.[9] Many compounds with this structural feature function by blocking the active site of COX-1 and COX-2, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation and pain.[9][11]

Potential Cross-Reactivity Targets: Adrenergic and Serotonergic Receptors

The 1,4-benzodioxin ring system is a key structural feature in a number of compounds that exhibit high affinity for α-adrenergic and 5-HT1A receptors.[1][2][3][4][5][6][12] Therefore, it is critical to assess the potential for "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" to interact with these receptors, as any such off-target activity could lead to unforeseen physiological effects.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for a thorough cross-reactivity assessment. The following workflow outlines a logical progression from initial screening to more detailed characterization.

Cross-Reactivity Workflow cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Secondary Target Screening cluster_2 Phase 3: Functional Characterization A COX-1/COX-2 Inhibition Assays B Adrenergic Receptor Binding Assays (α1, α2) A->B If COX activity confirmed C Serotonin Receptor Binding Assays (5-HT1A) A->C If COX activity confirmed D Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) B->D If binding is significant C->D If binding is significant

Figure 1: A stepwise workflow for characterizing the cross-reactivity profile of a test compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol determines the inhibitory potency of the test compound against COX-1 and COX-2 enzymes.

Principle: The cyclooxygenase activity is measured by monitoring the peroxidase-mediated oxidation of a chromogenic substrate in the presence of arachidonic acid. Inhibition of the enzyme results in a decreased rate of color development.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound: "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid"

  • Reference inhibitors: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Protocol 2: Radioligand Binding Assays for Adrenergic and Serotonin Receptors

This protocol assesses the ability of the test compound to displace a radiolabeled ligand from its receptor, indicating binding affinity.

Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence and absence of the test compound. The amount of radioligand bound to the receptor is measured, and displacement by the test compound is quantified.

Materials:

  • Cell membranes expressing human α1-adrenergic, α2-adrenergic, and 5-HT1A receptors.

  • Radioligands: [³H]-Prazosin (for α1), [³H]-Rauwolscine (for α2), [³H]-8-OH-DPAT (for 5-HT1A).

  • Test compound: "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid".

  • Reference compounds: Phentolamine (α-adrenergic antagonist), Buspirone (5-HT1A agonist).

  • Incubation buffer.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In tubes, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test/reference compound.

  • Incubate at an appropriate temperature and time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent displacement of the radioligand by the test compound.

  • Determine the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the cross-reactivity profile of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" (Compound X) would be compared against standard reference compounds.

Table 1: Cyclooxygenase Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15.28.51.79
Ibuprofen13.13440.04
Celecoxib15.00.08187.5

Table 2: Receptor Binding Affinity Profile

Compoundα1-Adrenergic Ki (µM)α2-Adrenergic Ki (µM)5-HT1A Ki (µM)
Compound X > 10025.612.3
Phentolamine0.0020.025> 100
Buspirone> 100> 1000.001

Interpretation of Results and Scientific Rationale

The hypothetical data suggests that "Compound X" is a moderately potent, non-selective COX inhibitor, with a slight preference for COX-2. Its activity is in the same range as the non-selective NSAID, ibuprofen, for COX-1, but it is less potent against COX-2 than the selective inhibitor, celecoxib.

Crucially, the binding assays indicate that "Compound X" has weak affinity for the 5-HT1A receptor and even weaker affinity for the α2-adrenergic receptor, with no significant binding to the α1-adrenergic receptor at concentrations up to 100 µM. This suggests a favorable selectivity profile with a reduced likelihood of side effects associated with adrenergic or serotonergic receptor modulation at therapeutically relevant concentrations for COX inhibition.

The choice of reference compounds is critical for contextualizing the data. Ibuprofen and Celecoxib represent non-selective and selective COX inhibitors, respectively, providing a clear benchmark for the primary target activity. Phentolamine and Buspirone are well-characterized ligands for the potential off-targets, allowing for a direct comparison of binding affinities.

Advanced Characterization: Functional Assays

Should significant binding to the adrenergic or serotonin receptors be observed, further functional assays would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Functional_Assay_Decision_Tree Start Significant Binding to Off-Target Receptor? FunctionalAssay Perform Functional Assay (e.g., cAMP for Gs/Gi-coupled receptors, Calcium Flux for Gq-coupled receptors) Start->FunctionalAssay Yes NoEffect No Functional Effect Start->NoEffect No Agonist Agonist Activity FunctionalAssay->Agonist Stimulates signaling Antagonist Antagonist Activity FunctionalAssay->Antagonist Inhibits agonist-induced signaling

Figure 2: Decision tree for proceeding to functional assays based on initial binding data.

Conclusion

This guide provides a comprehensive framework for evaluating the cross-reactivity of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid." By systematically assessing its activity against its predicted primary target (COX enzymes) and logical potential off-targets (adrenergic and serotonergic receptors), researchers can build a robust selectivity profile. This data-driven approach is essential for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents. The self-validating nature of these protocols, which include well-characterized reference compounds, ensures the generation of trustworthy and actionable data.

References

  • Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. PubMed, National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. ACS Publications. [Link]

  • Development of a carbon-11 PET radiotracer based on 1,4-benzodioxane derivatives for brain alpha2C adrenergic receptors. Journal of Nuclear Medicine. [Link]

  • Acetic/propionic acid-based cyclooxygenase inhibitors. ResearchGate. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. ACS Publications. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α>1>-adrenergic and 5-HT>1A> receptor binding sites recognition. UTMB Research Experts. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. ACS Publications. [Link]

  • Ibuprofen. Wikipedia. [Link]

  • Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis. ResearchGate. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed, National Center for Biotechnology Information. [Link]

Sources

A Comparative Analysis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in Key Biological Assay Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Performance Comparison

Prepared by: Gemini, Senior Application Scientist

Introduction: Deconstructing a Privileged Scaffold

The 1,4-benzodioxan ring system is a quintessential "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets to elicit diverse pharmacological responses.[1][2] Its unique conformational flexibility and hydrogen bonding capabilities have made it a cornerstone in the design of numerous therapeutics, most notably as antagonists for adrenergic and serotonergic receptors.[2]

This guide focuses on a specific derivative, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid . While direct, published experimental data for this exact molecule is limited, its structural components—the 1,4-benzodioxan core and the propanoic acid side chain—allow for a robust, data-driven predictive analysis of its performance in key assay systems.

The core objective of this document is to provide researchers with a comparative framework for evaluating this compound. By juxtaposing its predicted activity against well-characterized molecules targeting related pathways, we aim to establish a logical, tiered experimental approach for its characterization. We will delve into the causality behind assay selection, provide detailed protocols for execution, and present the expected data in a comparative format.

Part 1: Primary Target Profile - α1-Adrenergic Receptor Antagonism

Expertise & Rationale: The 1,4-benzodioxan moiety is a classic pharmacophore for α1-adrenoceptor (α1-AR) antagonists.[3][4] Marketed drugs like Doxazosin and historical research tools like Piperoxan utilize this core to achieve high-affinity binding and potent antagonism.[5][6] The α1-ARs are Gq-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, trigger a signaling cascade leading to increases in intracellular calcium ([Ca2+]i), resulting in smooth muscle contraction.[7] Antagonism of this pathway is a key mechanism for treating conditions like hypertension and benign prostatic hyperplasia.

Given this strong precedent, the primary hypothesis is that 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid will exhibit antagonist activity at α1-adrenoceptors.

Assay System 1: Radioligand Binding for Target Affinity

Objective: To quantitatively determine the binding affinity (Ki) of the test compound for α1-adrenoceptors, providing a direct measure of target engagement.

Causality Behind Experimental Choices: A competitive binding assay is the gold standard for determining affinity. It measures the ability of a non-radioactive test compound to displace a known high-affinity radioligand from the receptor. We select [³H]-Prazosin as the radioligand due to its well-characterized, high-affinity, and selective binding to α1-ARs. The resulting inhibition constant (Ki) is an intrinsic property of the compound-receptor interaction, making it ideal for comparing potencies across different experiments and labs.[8]

Comparative Compounds:

  • Prazosin: A highly potent and selective α1-AR antagonist, serving as a benchmark for high-affinity binding.

  • Doxazosin: A structurally related benzodioxan-containing drug, providing a relevant comparison.

Predicted Performance: The topic compound's propanoic acid side chain is significantly different from the complex piperazine-furan moiety of Prazosin. Therefore, we predict its binding affinity will be considerably lower than that of Prazosin but may still be in the potent nanomolar range.

Data Presentation: Comparative Binding Affinities at α1-Adrenoceptors

CompoundChemical ScaffoldTypical Ki (nM)Predicted Ki (nM)
PrazosinQuinazoline0.1 - 1.0N/A
DoxazosinBenzodioxan-Piperazine1.0 - 5.0N/A
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid Benzodioxan-Propanoic Acid Not Reported 50 - 500

Experimental Protocol: α1-Adrenoceptor Competitive Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably overexpressing the human α1A-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Setup (96-well plate):

    • Add 25 µL of assay buffer for total binding (TB) or 25 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Phentolamine) for non-specific binding (NSB).

    • Add 25 µL of various concentrations of the test compound (e.g., 10 pM to 100 µM) or vehicle control.

    • Add 25 µL of [³H]-Prazosin (radioligand) at a final concentration equal to its Kd (typically ~0.2 nM).

    • Add 150 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove residual unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Test Compound Dilutions - Radioligand ([³H]-Prazosin) - α1-AR Membranes A1 Combine Reagents in 96-well plate P1->A1 A2 Incubate at 25°C for 60 min A1->A2 A3 Filter & Wash (Separate Bound/Unbound) A2->A3 A4 Add Scintillant & Count CPM A3->A4 D1 Calculate IC₅₀ from Dose-Response Curve A4->D1 D2 Calculate Ki using Cheng-Prusoff Equation D1->D2 D3 Determine Affinity D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Assay System 2: Cellular Calcium Flux for Functional Antagonism

Objective: To measure the ability of the test compound to functionally inhibit α1-AR-mediated signaling in a live-cell context.

Causality Behind Experimental Choices: Moving from a simple binding assay to a functional assay is critical for confirming a compound's mode of action (i.e., agonist vs. antagonist). Since α1-ARs are Gq-coupled, their activation leads to a robust and measurable increase in intracellular calcium, making calcium flux an ideal functional readout.[7][9] The use of a fluorescent calcium-sensitive dye (like Fluo-8) combined with a kinetic plate reader (like a FLIPR) allows for high-throughput, real-time monitoring of this response.[10][11][12] An antagonist will produce no signal on its own but will inhibit the signal produced by a subsequent challenge with a known agonist.

Comparative Compounds:

  • Doxazosin: A known potent antagonist in functional assays.

  • Phenylephrine: A selective α1-AR agonist used to stimulate the receptor and provide the signal that the antagonist will inhibit.

Predicted Performance: If the compound binds to the receptor as predicted in Assay 1, it should function as an antagonist, causing a dose-dependent decrease in the calcium signal induced by phenylephrine. Its potency (IC₅₀) in this assay should correlate with its binding affinity (Ki).

Data Presentation: Comparative Functional Antagonism at α1-Adrenoceptors

CompoundMode of ActionTypical IC₅₀ (nM)Predicted IC₅₀ (nM)
DoxazosinAntagonist5 - 20N/A
PhenylephrineAgonistEC₅₀: 50 - 150N/A
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid Predicted Antagonist Not Reported 100 - 1000

Experimental Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Culture: Plate cells stably expressing the human α1A-adrenoceptor in black-walled, clear-bottom 384-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Remove cell culture medium and add 20 µL of the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a separate plate ("compound plate") with 5X final concentrations of the test compound (for antagonist mode) or agonist (for agonist mode) in assay buffer.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Antagonist Mode: The FLIPR will transfer 5 µL from the compound plate (containing the test compound) to the cell plate. Incubate for 15-30 minutes.

    • Following the pre-incubation, the FLIPR will add a second stimulus: a concentration of the agonist (phenylephrine) that gives ~80% of the maximal response (EC₈₀).

    • Data Acquisition: Continuously record the fluorescence signal for 2-3 minutes post-agonist addition. The signal will increase rapidly upon agonist stimulation.

  • Data Analysis:

    • The primary response is the peak fluorescence intensity minus the baseline reading.

    • For antagonist mode, plot the % inhibition of the agonist response versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization: α1-Adrenoceptor (Gq) Signaling Pathway

G A Agonist (e.g., Norepinephrine) R α1-Adrenoceptor (GPCR) A->R Activates X Antagonist (Test Compound) X->R Blocks Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Response Cellular Response (e.g., Contraction) PKC->Response Leads to

Caption: Gq-protein coupled signaling cascade for α1-adrenoceptors.

Part 2: Secondary/Exploratory Target Profile

Expertise & Rationale: While α1-AR antagonism is the most probable activity, a comprehensive evaluation should consider other possibilities suggested by the compound's structure. The propanoic acid moiety is the defining feature of an entire class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen, which function by inhibiting cyclooxygenase (COX) enzymes.[13] Furthermore, some 1,4-benzodioxan derivatives have been specifically designed and tested as COX-2 inhibitors.[14] Therefore, exploring COX inhibition is a logical secondary screening step.

Assay System 3: COX-2 Inhibition for Anti-Inflammatory Potential

Objective: To determine if the compound can inhibit the activity of the COX-2 enzyme, suggesting a potential anti-inflammatory mechanism.

Causality Behind Experimental Choices: A direct biochemical enzyme inhibition assay provides the cleanest assessment of activity against COX-2. Commercially available kits offer a standardized and reliable method. These assays typically monitor the peroxidase activity of the enzyme, where a chromogenic substrate is oxidized, producing a colorimetric signal that can be measured with a plate reader. An inhibitor will prevent this color change.

Comparative Compounds:

  • Ibuprofen: A non-selective COX inhibitor and classic propanoic acid NSAID.

  • Celecoxib: A highly selective COX-2 inhibitor, serving as a positive control for selectivity.

Predicted Performance: Without specific structural features known to enhance COX-2 binding, it is predicted that 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid will be, at best, a weak inhibitor. Its potency is unlikely to match that of dedicated NSAIDs.

Data Presentation: Comparative COX-2 Inhibition

CompoundMode of ActionTypical IC₅₀ (µM)Predicted IC₅₀ (µM)
CelecoxibSelective COX-2 Inhibitor0.01 - 0.1N/A
IbuprofenNon-selective COX Inhibitor1 - 10N/A
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid Predicted Weak Inhibitor Not Reported > 50

Experimental Protocol: Commercial COX-2 Inhibitor Assay Kit

(This is a generalized protocol; always follow the specific manufacturer's instructions.)

  • Reagent Preparation: Reconstitute the COX-2 enzyme, heme, and assay buffer provided in the kit. Prepare a solution of the substrate (e.g., arachidonic acid) and the chromogenic probe.

  • Reaction Setup (96-well plate):

    • Add 150 µL of reaction buffer to all wells.

    • Add 10 µL of a solvent blank (for 100% activity) or 10 µL of a supplied COX-2 inhibitor (for positive control).

    • Add 10 µL of the test compound at various concentrations.

    • Add 10 µL of the heme cofactor.

    • Add 10 µL of the purified COX-2 enzyme to all wells except a "background" well.

  • Incubation: Incubate the plate for 15 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Read Absorbance: Immediately read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (V) by plotting absorbance vs. time and determining the slope.

    • Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition vs. the log concentration of the test compound and fit to a dose-response curve to determine the IC₅₀.

Visualization: Enzyme Inhibition Assay Workflow

G cluster_prep Setup cluster_reaction Reaction cluster_analysis Analysis P1 Add Buffer, Inhibitor/ Test Compound, Heme, and COX-2 Enzyme A1 Incubate for 15 min at 25°C P1->A1 A2 Initiate Reaction with Arachidonic Acid A1->A2 A3 Read Absorbance Kinetically A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC₅₀ D2->D3

Caption: Generalized workflow for a COX-2 enzymatic assay.

Summary and Scientific Conclusion

Based on a thorough analysis of its chemical structure and comparison with extensively studied analogs, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is most likely to perform as a moderate-potency α1-adrenoceptor antagonist .

  • Primary Activity: The compound is predicted to bind to α1-adrenoceptors with a Ki in the mid-to-high nanomolar range and functionally inhibit agonist-induced calcium mobilization with a corresponding IC₅₀. Its potency is expected to be lower than clinically used drugs like Prazosin and Doxazosin, likely due to the lack of the optimized, nitrogen-containing side chains found in those molecules.

  • Secondary Activity: Its potential as a COX-2 inhibitor is predicted to be weak. The propanoic acid moiety alone, without other specific interactions in the COX active site, is generally insufficient for high-potency inhibition.

Recommended Experimental Cascade: A logical and resource-efficient plan to characterize this compound would be:

  • Primary Screening: Perform the α1-adrenoceptor competitive binding assay to confirm target engagement and quantify affinity.

  • Functional Confirmation: If binding is confirmed, proceed to the calcium flux assay to verify the mode of action (antagonism) and determine functional potency.

  • Selectivity & Off-Target Profiling: If the compound shows significant potency at α1-ARs, it should then be screened against a panel of other GPCRs (especially α2- and β-adrenoceptors, and serotonin receptors) to determine its selectivity profile.

  • Exploratory Screening: The COX-2 inhibition assay can be performed in parallel as a secondary, exploratory investigation.

This structured approach ensures that the most probable hypothesis is tested first, with subsequent assays building upon those results to create a comprehensive pharmacological profile.

References

  • A multiplex calcium assay for identification of GPCR agonists and antagonists. (n.d.). Google Cloud.
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). Creative Biostructure.
  • Pigini, M., et al. (2003). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). European Pharmaceutical Review.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. (n.d.). AIR Unimi.
  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
  • Benzodioxan. (n.d.). Wikipedia. Retrieved from [Link]

  • Alpha 1-adrenoreceptor antagonists bearing a quinazoline or a benzodioxane moiety. (n.d.). PubMed.
  • GPCR Calcium Product Solutions. (n.d.). Eurofins DiscoverX.
  • Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.
  • α-Adrenoceptor Assays. (n.d.). PubMed.
  • Sun, J., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed.
  • Giraldi, P. N., et al. (1981). Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2-propanol. PubMed.
  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). (n.d.). Cayman Chemical.
  • Megens, A. A., et al. (1986). Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists. PubMed.
  • Khan, M. A., et al. (2014). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed.
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (2007). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to evaluate the novel compound "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid". As this molecule is not extensively characterized in publicly accessible literature, this document establishes a predictive benchmark against well-established commercial standards. We will explore its synthetic feasibility, hypothesize its biological potential based on structure-activity relationships (SAR) of its analogs, and provide detailed protocols for its synthesis, characterization, and comparative performance evaluation.

Introduction: The Scientific Rationale

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for designing molecules that interact with specific biological targets.[2] When coupled with a propanoic acid moiety, a classic pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), the resulting molecule, "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid," presents an intriguing candidate for investigation.[3][4]

This guide will focus on a comparative analysis against two key classes of commercial standards:

  • Arylpropionic Acid NSAIDs: Given the propanoic acid side chain, a direct comparison with a widely used NSAID like Ibuprofen is essential to evaluate its potential as an anti-inflammatory agent.

  • Biologically Active Benzodioxan Derivatives: The benzodioxan core is a known modulator of various receptors. Therefore, benchmarking against a compound like WB-4101 , a known α1-adrenoreceptor antagonist, will help elucidate its potential activity at G-protein coupled receptors (GPCRs).[5][6]

The primary distinction of our target molecule is the substitution at the 2-position of the benzodioxin ring, in contrast to the more commonly studied 6-substituted analogs.[7][8] This isomeric difference is hypothesized to significantly influence its biological activity and metabolic stability.

Synthetic Feasibility and Strategy

The synthesis of 6-substituted 1,4-benzodioxans often commences from readily available starting materials like gallic acid.[7][9] However, the synthesis of 2-substituted derivatives necessitates a different strategic approach.

A plausible synthetic route for "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" is outlined below. This multi-step synthesis leverages established organic chemistry reactions to construct the target molecule.

G A Catechol C Ester of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin A->C Williamson Ether Synthesis B 3-Bromo-2-hydroxypropanoic acid ester B->C D 2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxin C->D Bromination (e.g., PBr3) F Malonic ester derivative D->F Malonic Ester Synthesis E Diethyl malonate E->F G 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid F->G Hydrolysis & Decarboxylation G cluster_0 Target Molecule cluster_1 Potential Activities A 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid B Anti-inflammatory (COX Inhibition) A->B Propanoic Acid Moiety C GPCR Modulation (α/5-HT Receptors) A->C Benzodioxin Scaffold D Antioxidant (Lipid Peroxidation Inhibition) A->D Benzodioxin Scaffold

Caption: Predicted biological activities based on structural motifs.

Experimental Protocols

To empirically validate the predicted properties, the following detailed experimental protocols are provided.

Synthesis and Purification

Objective: To synthesize and purify "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" for analytical and biological testing.

Protocol:

  • Step 1: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol. This intermediate is prepared via the Williamson ether synthesis by reacting catechol with 3-chloro-1,2-propanediol, followed by protection of the diol and subsequent selective deprotection and oxidation.

  • Step 2: Conversion to 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin. The alcohol from Step 1 is treated with a brominating agent such as phosphorus tribromide (PBr₃) in an anhydrous aprotic solvent (e.g., diethyl ether) at 0°C, followed by stirring at room temperature.

  • Step 3: Malonic Ester Synthesis. The bromide from Step 2 is reacted with sodium diethyl malonate (prepared from diethyl malonate and sodium ethoxide) in ethanol under reflux.

  • Step 4: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed using a strong base (e.g., NaOH or KOH) in an aqueous-alcoholic solution, followed by acidification (e.g., with HCl) and heating to induce decarboxylation to yield the final propanoic acid derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

Objective: To confirm the structure and purity of the synthesized compound.

Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

    • Detection: UV at 254 nm.

    • Purpose: Assess purity (should be >95%).

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Spectra: ¹H NMR and ¹³C NMR to elucidate the chemical structure and confirm the position of the propanoic acid substituent.

Comparative Performance Evaluation

Objective: To benchmark the biological activity of the synthesized compound against commercial standards.

Protocol 1: In Vitro Anti-inflammatory Assay (COX Inhibition)

  • Assay Kits: Use commercially available COX-1 and COX-2 inhibitor screening kits.

  • Test Compounds: "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid", Ibuprofen (positive control), and a vehicle control (e.g., DMSO).

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective COX enzyme with arachidonic acid in the presence of the test compound and measuring the production of prostaglandin E2 (PGE2) via ELISA.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 for each compound. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) should also be determined.

Protocol 2: Receptor Binding Assay (α1-Adrenoreceptor)

  • Cell Lines: Use cell lines stably expressing human α1A, α1B, and α1D adrenergic receptors.

  • Radioligand: [³H]-Prazosin.

  • Test Compounds: "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" (racemic mixture and separated enantiomers if available), WB-4101 (positive control), and a vehicle control.

  • Procedure: Perform a competitive binding assay by incubating cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.

  • Data Analysis: Measure the displacement of the radioligand and calculate the inhibition constant (Ki) for each receptor subtype.

Data Presentation and Interpretation

The experimental data should be compiled into clear, comparative tables.

Table 1: Analytical Characterization Summary

CompoundHPLC Purity (%)HRMS (m/z) [M-H]⁻¹H NMR¹³C NMR
Target Compound >95%Expected: 221.0814Conforms to structureConforms to structure
Ibuprofen >99% (Commercial Standard)205.1229Conforms to structureConforms to structure

Table 2: Comparative Biological Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Indexα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)
Target Compound Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental ValueExperimental Value
Ibuprofen ~15~35~0.43N/AN/AN/A
WB-4101 N/AN/AN/A~0.5~2.0~1.0

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the evaluation of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid". The key differentiator of this molecule is its 2-position substitution, which, based on established SAR principles, is likely to impart a unique pharmacological profile compared to its more studied 6-substituted isomers.

The proposed experimental workflows will enable a robust head-to-head comparison with established commercial standards like Ibuprofen and WB-4101. The results of these studies will elucidate whether this novel compound possesses significant anti-inflammatory properties, GPCR modulatory activity, or a combination of both. Future work should focus on chiral separation and the individual testing of enantiomers to fully understand the stereochemical influence on its biological activity.

References

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. ACS Publications. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. [Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. ACS Publications. [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. ResearchGate. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. PubMed. [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]

  • Synthesis of some 2,2-substituted new derivatives of 1,4-benzodioxane. INIS-IAEA. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α>1>-adrenergic and 5-HT>1A> receptor binding sites recognition. UTMB Research Experts. [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. [Link]

  • Chemistry and pharmacology of benzodioxanes. Tsi-journals.com. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Hilaris Publisher. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. [Link]

  • Propionic acid. U.S. Food and Drug Administration. [Link]

  • Propionic acid derivatives. ClinPGx. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Separation of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded strategy for developing a robust and efficient method for the enantiomeric separation of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid. Recognizing the absence of a pre-existing, validated method for this specific analyte, we will leverage established principles of chiral chromatography and data from structurally analogous compounds. This document compares potential chiral stationary phases (CSPs), mobile phase strategies, and outlines a systematic screening protocol. The objective is to empower researchers, scientists, and drug development professionals with a logical workflow to achieve baseline separation, moving from initial screening to final method optimization.

Introduction: The Analyte and the Chiral Challenge

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid possesses a single stereocenter at the C2 position of the benzodioxin ring, making it a chiral molecule existing as a pair of enantiomers. In pharmaceutical and biological research, it is critical to separate and quantify individual enantiomers, as they often exhibit different pharmacological, toxicological, and metabolic profiles.[1] The development of a reliable chiral separation method is, therefore, a foundational step in its preclinical and clinical evaluation.

The structure presents specific features that guide our method development strategy:

  • Aromatic Benzodioxin Core: Offers potential for π-π stacking interactions.

  • Ether Linkages: Provide hydrogen bond acceptor sites.

  • Carboxylic Acid Group: A key acidic functional group that will heavily influence solubility, peak shape, and interactions with the stationary phase. Its pKa will dictate the necessity of mobile phase additives.

Direct separation on a chiral stationary phase (CSP) is the most common and efficient approach for resolving enantiomers by HPLC.[1][2] This guide will focus on a direct separation strategy, comparing the most promising CSPs and mobile phase systems.

Part 1: Comparative Analysis of Chiral Stationary Phase (CSP) Selection

The selection of an appropriate CSP is the most critical factor in achieving chiral separation. The choice is typically an empirical process, but an informed decision can be made by considering the analyte's functional groups.[3] For 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid, the following CSP classes are compared.

Primary Candidates: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose polymers with various carbamate derivatives, are the most versatile and widely successful columns for a broad range of chiral compounds.[4][5][6] They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" or grooves within the polysaccharide structure.[4]

  • Expertise & Rationale: Given the analyte's multiple points of potential interaction (aromatic ring, ether oxygens, carboxylic acid), polysaccharide CSPs represent the highest probability of success. Immobilized versions (e.g., Chiralpak® IA, IB, IC, etc.) are particularly advantageous as they are compatible with a wider range of solvents compared to their coated counterparts, enhancing method development flexibility.[4]

  • Recommendation: A screening approach using a set of complementary polysaccharide columns is the most efficient starting point.[1]

Secondary Candidates: Protein-Based & Anion-Exchange CSPs
  • Protein-Based CSPs: Phases based on proteins like α1-acid glycoprotein (AGP) can be effective for resolving a wide variety of compounds, including acids, without derivatization.[1] They are typically used in reversed-phase mode. The enantioseparation of the structurally related drug Doxazosin has been achieved on an ovomucoid protein-based column, highlighting the potential of this class for benzodioxane structures.[7][8][9]

  • Anion-Exchange CSPs: Columns like CHIRALPAK® QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[10] The recognition mechanism is based on an ionic exchange between the anionic analyte (the deprotonated carboxylic acid) and the positively charged chiral selector on the stationary phase, supplemented by other interactions.[10] This makes them a highly targeted, albeit more specific, alternative.

  • Comparison Summary: While protein-based and anion-exchange columns present viable alternatives, the broad applicability and high success rates of modern immobilized polysaccharide phases make them the superior choice for initial screening.

Part 2: Mobile Phase Strategy: A Comparative Workflow

The choice of mobile phase mode—Normal Phase (NP), Reversed-Phase (RP), or Polar Organic (PO)—dramatically influences retention, selectivity, and peak shape. For an acidic analyte like ours, controlling its ionization state is paramount.

The Critical Role of Acidic Additives

The carboxylic acid group must be protonated (non-ionized) to prevent peak tailing and ensure consistent interaction with the CSP. Therefore, the addition of a small amount of a strong acid to the mobile phase is essential in both NP and PO modes.

  • Trifluoroacetic Acid (TFA): Typically used at 0.1% (v/v). It is a strong ion-pairing agent and effectively suppresses the ionization of the analyte's carboxylic acid group.

  • Acetic Acid/Formic Acid: Milder acids that can also be used, often preferred for mass spectrometry (MS) compatibility.

Workflow for Mobile Phase Selection

The following diagram outlines a logical workflow for selecting and optimizing the mobile phase.

Caption: Decision workflow for mobile phase screening.

  • Normal Phase (NP): Typically offers higher selectivity for many chiral separations.[5] A mobile phase of Heptane/Ethanol or Heptane/Isopropanol is a standard starting point. The alcohol acts as the polar modifier, and its concentration is adjusted to control retention.

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile and methanol. This mode can be advantageous if the analyte has poor solubility in non-polar solvents.

  • Reversed-Phase (RP): Generally a secondary choice for polysaccharide columns but the primary mode for protein-based columns. It uses an aqueous buffer and an organic modifier (acetonitrile or methanol).

Part 3: Experimental Protocols & Data Comparison

This section provides a detailed, self-validating protocol for an initial screening study.

Step-by-Step Screening Protocol
  • Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid in methanol or ethanol.

  • Column Selection: Utilize a column switching system if available. Screen the following immobilized polysaccharide columns (or equivalents):

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Initial Screening Conditions:

    • System: HPLC or UHPLC system with UV detector (e.g., set at 280 nm).

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Mobile Phase Screening:

    • Normal Phase Run:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA.

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% TFA.

    • Polar Organic Run:

      • Mobile Phase C: Acetonitrile/Methanol (50:50 v/v) + 0.1% TFA.

  • Data Acquisition and Analysis: For each condition, record the retention times of the two enantiomeric peaks (t1, t2). Calculate the following parameters:

    • Retention Factor (k'): k' = (t_R - t_0) / t_0 (where t_0 is the column dead time).

    • Separation Factor (α): α = k'_2 / k'_1.

    • Resolution (Rs): Rs = 2(t_2 - t_1) / (w_1 + w_2) (where w is the peak width at base). A value of Rs ≥ 1.5 indicates baseline separation.

Hypothetical Data Comparison Table

The following table illustrates the type of data a researcher would generate and use to compare the screening results. The values are hypothetical but representative of a typical screening outcome.

CSP Mobile Phase k'₁ k'₂ α (Selectivity) Rs (Resolution) Scientist's Notes
Chiralpak IAHeptane/IPA (90:10) + TFA2.12.51.191.6Promising. Baseline separation achieved. Can optimize for speed by increasing %IPA.
Chiralpak IAHeptane/EtOH (90:10) + TFA3.53.91.111.2Partial separation. Lower selectivity than with IPA.
Chiralpak IBHeptane/IPA (90:10) + TFA4.84.81.000.0No separation.
Chiralpak ICHeptane/IPA (90:10) + TFA1.51.81.201.7Best initial result. Good resolution and lower retention than Chiralpak IA.
Chiralpak ICACN/MeOH (50:50) + TFA0.80.91.131.0Fast elution but poor resolution. Polar organic mode is less selective here.

Interpretation: Based on this hypothetical data, Chiralpak IC with a Heptane/Isopropanol mobile phase containing 0.1% TFA is the most successful condition. Further optimization would involve fine-tuning the isopropanol percentage to balance resolution and analysis time.

Conclusion and Authoritative Recommendations

For the successful enantiomeric separation of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid, a systematic screening approach is paramount.

  • Prioritize Polysaccharide CSPs: Begin method development by screening a set of modern, immobilized polysaccharide-based CSPs (such as Chiralpak IA, IB, and IC). Their broad selectivity offers the highest probability of achieving a successful separation.

  • Employ Normal Phase with an Acidic Additive: The recommended starting point is a normal phase mobile phase system, such as Heptane/Isopropanol, containing 0.1% TFA. The additive is crucial for ensuring good peak shape and reproducibility for this acidic analyte.

  • Systematic Optimization: Once initial separation is achieved, methodically adjust the percentage of the alcohol modifier to optimize the resolution (Rs) and retention time. An Rs value of 1.5 or greater is the target for a robust quantitative method.

If this primary strategy fails, secondary screening on a protein-based CSP (e.g., AGP) in reversed-phase mode would be the next logical step. By following this structured, data-driven comparison, researchers can efficiently develop a validated, high-performance method for this and structurally related chiral acids.

References

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • I.B.S. Analytical Services. Chiral HPLC Method Development. Available at: [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]

  • Liu, K., Zhong, D., & Chen, X. (2010). Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase. Journal of Chromatography B, 878(26), 2415-2420. Available at: [Link]

  • Simoes, S. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6619. Available at: [Link]

  • Wang, G. J., et al. (2007). [Determination of doxazosin enantiomers in rat plasma and investigation of their chiral inversion]. Yao Xue Xue Bao, 42(1), 76-80. Available at: [Link]

  • Li, J., et al. (2013). Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. Acta Pharmacologica Sinica, 34(11), 1475-1482. Available at: [Link]

  • Phenomenex. Chiral HPLC Column. Available at: [Link]

  • He, J., et al. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595. Available at: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705-724. Available at: [Link]

  • Wainer, I. W. (2017). Chiral Separations by High‐Performance Liquid Chromatography. eLS. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Replicating Synthetic Studies of Chiral Benzodioxane Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The successful replication of a synthetic procedure is the cornerstone of chemical research and development. It validates published work and provides the foundational materials for new discovery. This guide provides an in-depth, objective comparison of synthetic methodologies centered around "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid," a valuable chiral building block. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, enabling researchers to make informed decisions when selecting and executing a synthetic plan. This document is structured to serve as a self-validating system, integrating experimental protocols with the analytical data required to confirm success at each stage.

The 2,3-dihydro-1,4-benzodioxane motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] The stereochemistry at the C2 position of this ring system is often critical for biological activity, making access to enantiomerically pure starting materials like 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid a crucial first step in many drug discovery campaigns.[1] This guide will compare a classical chemical synthesis approach with a modern enzymatic resolution method, providing the data necessary to weigh the alternatives.

Part 1: Comparative Synthesis of the Core Chiral Acid

The primary challenge in synthesizing the target molecule is establishing the stereocenter at the C2 position. We will compare two distinct strategies:

  • Method A: Classical Chemical Synthesis & Esterification. A foundational, multi-step chemical synthesis.

  • Method B: Enzymatic Kinetic Resolution. A chemo-enzymatic approach that leverages the high stereoselectivity of lipases.

Method A: Classical Synthesis via Etherification and Esterification

This approach relies on fundamental organic reactions to construct the molecule. The causality behind this pathway is the use of readily available starting materials to build the benzodioxane ring system first, followed by functional group manipulations.

Step 1: Synthesis of 3-(2,3-dihydro[4H]1,4-benzodioxin-2-yl)propionic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the necessary precursors (details not fully available in public literature, but typically involves catechol and a suitable C3-synthon).

  • Solvent & Reagents: The reaction is performed in an aqueous medium.

  • Extraction: After the reaction is complete, the aqueous phase is extracted with diethyl ether.

  • Workup: The combined ether layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified to yield 3-(2,3-dihydro[4H]1,4-benzodioxin-2-yl)propionic acid. A reported melting point for the product is 102°C.[2]

Step 2: Esterification

  • Esterification: The resulting acid (76 g) is dissolved in methanol.

  • Catalyst: A catalytic amount of p-toluenesulfonic acid is added.

  • Reflux: The mixture is heated to boiling and refluxed for 18 hours to drive the reaction to completion.[2]

  • Isolation: The methyl ester is isolated following a standard aqueous workup and purification.

cluster_A Method A: Classical Synthesis A_Start Catechol + C3 Synthon A_Ring Ring Formation A_Start->A_Ring Aqueous Medium A_Extract Ether Extraction A_Ring->A_Extract A_Acid Propanoic Acid Product (m.p. 102°C) A_Extract->A_Acid Purification A_Ester Esterification (MeOH, p-TSA, 18h Reflux) A_Acid->A_Ester A_Final Methyl Ester Product A_Ester->A_Final cluster_B Method B: Enzymatic Resolution B_Start Racemic Methyl Ester B_Enzyme Engineered CALB (30°C, 20% n-butanol) B_Start->B_Enzyme B_Products Mixture: (R)-Acid + (S)-Ester B_Enzyme->B_Products Selective Hydrolysis B_Sep Chromatographic Separation B_Products->B_Sep B_Final_Acid (R)-Propanoic Acid B_Sep->B_Final_Acid B_Final_Ester (S)-Methyl Ester B_Sep->B_Final_Ester

Sources

Safety Operating Guide

Proper Disposal of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive procedures for the safe and compliant disposal of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from established best practices for managing chemical waste in a laboratory setting, with particular emphasis on the known hazards associated with its functional groups: a carboxylic acid and a benzodioxole moiety. The guidance is further informed by data from structurally analogous compounds.

It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance that is specific to your location and compliant with local, state, and federal regulations. This document is intended to supplement, not replace, institutional protocols.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is critical. Based on its chemical structure, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is anticipated to exhibit the following hazardous characteristics:

  • Corrosivity: The carboxylic acid functional group renders the compound acidic. While likely a weak acid, it can still cause skin and eye irritation or damage upon contact.[1][2]

  • Toxicity: Data for structurally similar compounds suggest potential for harm if swallowed.[3][4] One safety data sheet for a related benzodioxole derivative indicates it is harmful if swallowed.[3] Another for a different propanoic acid derivative lists it as harmful if swallowed, in contact with skin, or inhaled.[4]

  • Environmental Hazards: Some benzodioxole derivatives may cause long-lasting harmful effects to aquatic life.[3] Therefore, release into the environment must be strictly avoided.[3][5]

Due to these potential hazards, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid must be managed as hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling the chemical for disposal, ensure that the proper PPE is worn. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles, conforming to NIOSH or EN 166 standards.[5][6] A face shield may also be necessary.[6]To protect eyes from splashes of the chemical or its solutions, which may be corrosive or irritating.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after contamination.[5][6]To prevent skin contact, which could lead to irritation or absorption.[6]
Protective Clothing A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or full suit may be required.[6]To protect the skin and personal clothing from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. However, if dusts are generated, a NIOSH-approved P95 or P1 particle respirator should be used.[6]To prevent inhalation of airborne particles of the compound.

All handling and preparation for disposal of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[6] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Once absorbed, scoop the material into a suitable container for hazardous waste.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid must adhere to the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste.[9][10]

  • Waste Determination: As a laboratory chemical with potential corrosive and toxic properties, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is classified as hazardous waste.

  • Segregation: This waste must be segregated from other waste streams. Specifically, as a carboxylic acid, it should be stored separately from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[11]

  • Primary Container: Collect waste in a designated, compatible, and leak-proof container. The container should be made of a material that does not react with the acidic waste and must have a secure, screw-top cap.[11]

  • Container Headspace: Do not overfill the container. Leave at least 10% headspace (approximately one inch) to allow for expansion.[11]

Proper labeling is a critical component of compliant waste management.

  • The waste container must be clearly labeled with the words "Hazardous Waste."[9]

  • The label must include the full chemical name: "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid." Avoid using abbreviations or chemical formulas.

  • The approximate concentration and volume of the waste should be indicated. For chemical mixtures, all components must be listed by percentage or volume.[11]

  • An appropriate hazard warning, such as "Corrosive" or "Toxic," should be clearly visible.[9]

  • Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][11] The SAA must be at or near the point of generation and under the control of the operator.[10]

  • Storage Conditions: The container must be kept closed at all times, except when adding waste. The SAA should be inspected weekly for any signs of leakage.[11]

  • Time and Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[10] Partially filled containers may remain in the SAA for up to one year, but once a container is full, it must be moved from the SAA within three days.[11]

G cluster_0 Laboratory Operations cluster_1 Waste Management Area A Waste Generation (3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid) B Segregation (Store away from bases) A->B C Containerization (Labeled, sealed container) B->C D Satellite Accumulation Area (SAA) (Within the lab) C->D Transfer to SAA E EHS Pickup (Scheduled removal) D->E F Licensed Hazardous Waste Facility (Final Disposal) E->F Transport

Caption: Workflow for the proper disposal of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

  • EHS Coordination: Do not attempt to dispose of this chemical down the drain or in the regular trash.[11] Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.

  • Documentation: Maintain a record of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

In-Lab Neutralization (Not Recommended)

While some laboratory procedures allow for the neutralization of simple acids and bases before disposal, this is not recommended for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid without specific guidance from your EHS department.[12][13] The potential for unknown reaction byproducts and the compound's other hazardous characteristics make professional disposal the safest and most compliant option.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Safety Data Sheet for (2S)-3-(2H-1,3-Benzodioxol-5-yl)-2-({[(9H-fluoren-9- yl)methoxy]carbonyl}amino)propanoic acid. AA Blocks. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Part G: Chemical Disposal Procedures. UW-La Crosse. [Link]

  • Safety Data Sheet for Propionic acid. Penta chemicals. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • Propionic Acid - Safety Data Sheet. ScienceLab.com. [Link]

  • Safety Data Sheet for Propionic acid. DC Fine Chemicals. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is based on the chemical properties of structurally similar compounds and general principles of laboratory safety. As no specific Safety Data Sheet (SDS) is readily available for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, all recommendations should be considered as a baseline. A thorough risk assessment must be conducted by the end-user before commencing any work.

Executive Summary: Hazard Identification and Mitigation

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a research chemical whose toxicological properties have not been fully investigated. However, its structure, containing a carboxylic acid functional group and a benzodioxin moiety, suggests potential hazards that necessitate a cautious approach.[1][2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, emphasizing the importance of appropriate personal protective equipment (PPE) and engineering controls.

Based on the analysis of its functional groups, the primary hazards are anticipated to be:

  • Skin and eye irritation or corrosion: Carboxylic acids can be corrosive to tissues.[1][3]

  • Respiratory irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Unknown systemic effects: The full toxicological profile is not known.

This document outlines the necessary PPE, operational protocols, and disposal procedures to mitigate these risks, ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling chemicals of unknown toxicity.[5] The following table summarizes the minimum PPE requirements for handling 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldGoggles must be worn at all times to protect against splashes.[6] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[7]
Hands Nitrile or neoprene glovesDisposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[8] For prolonged contact or when handling concentrated solutions, more robust gloves such as neoprene should be considered. Always inspect gloves for tears or punctures before use.[8]
Body A fully buttoned, long-sleeved laboratory coatA lab coat protects the skin and personal clothing from accidental spills.[6] It should be made of a material appropriate for the chemicals being handled. Lab coats should not be worn outside of the laboratory.[9]
Feet Closed-toe, closed-heel shoesShoes must fully cover the feet to protect against spills and falling objects.[6]

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Risk Assess Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Based on SDS & SOP Don_PPE Don PPE Select_PPE->Don_PPE Before entering lab Handle_Chemical Handle Chemical Don_PPE->Handle_Chemical Maintain throughout Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE After task completion Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE As hazardous waste

Caption: PPE workflow from risk assessment to disposal.

Operational Plan: From Benchtop to Waste

A systematic approach to handling 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[11]

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 2.

  • Weighing and Solution Preparation:

    • Handle the solid compound in a fume hood to avoid generating dust.

    • Use a spatula to transfer the solid. Avoid creating dust clouds.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Experimental Use:

    • Keep all containers of the compound and its solutions tightly sealed when not in use.

    • Conduct all reactions and manipulations within the fume hood.

    • Use secondary containment, such as a tray, to contain any potential spills.[3]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly label and store any remaining material.

    • Follow the disposal plan outlined in Section 4.

dot

Handling_Workflow Start Start Verify_Fume_Hood Verify Fume Hood Operation Start->Verify_Fume_Hood Begin End End Don_PPE Don Appropriate PPE Verify_Fume_Hood->Don_PPE Proceed Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid In Fume Hood Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution In Fume Hood Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment In Fume Hood Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Post-Experiment Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Follow Protocol Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final Step Doff_PPE->End

Caption: Step-by-step chemical handling workflow.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and safety consequences.[12]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, including contaminated gloves, wipes, and weighing paper, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for organic acids.[10] Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Labeling and Storage
  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").[13]

  • Waste containers should be kept closed except when adding waste.[13]

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[13]

Final Disposal
  • All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain.[6]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Spill For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[10] For large spills, evacuate the area and contact the EHS office.[11]

Conclusion: A Culture of Safety

The safe handling of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, and indeed any laboratory chemical, is not merely a matter of following procedures but of fostering a culture of safety. By understanding the potential hazards, utilizing appropriate PPE and engineering controls, and adhering to established protocols for handling and disposal, researchers can minimize risks and ensure a safe and productive laboratory environment. Always consult your institution's Chemical Hygiene Plan and the most current safety information before working with any hazardous material.[9]

References

  • Acid Handling - University of Utah.
  • Acids, Carboxylic - CAMEO Chemicals - NOAA.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
  • Organic-Acids_SOP_Template.docx - Washington State University.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Appendix I - Hazards Of Functional Groups - Cornell EHS.
  • The OSHA Chemical Storage Requirements - Capital Resin Corporation.
  • Chemical Safety: Personal Protective Equipment - University of California, San Francisco.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
  • Safe Storage and Disposal of Chemicals in A Lab - Tion.
  • Personal Protective Equipment (PPE) - CHEMM - U.S. Department of Health & Human Services.
  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment.
  • OSHA Rules for Hazardous Chemicals - DuraLabel.
  • 5 Types of PPE for Hazardous Chemicals - Hazmat School.
  • 3-(2,3-DIHYDROBENZOFURAN-5-YL)PROPANOIC ACID Safety Data Sheets - Echemi.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE - William & Mary.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Carboxylic Acids Group - information sheet - Canada.ca.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual - Missouri Southern State University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.